molecular formula C35H38Cl2N8O5 B602661 Hydroxy Itraconazole D8 CAS No. 1217516-26-1

Hydroxy Itraconazole D8

カタログ番号: B602661
CAS番号: 1217516-26-1
分子量: 729.7 g/mol
InChIキー: ISJVOEOJQLKSJU-QIKAZICUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An isotope labelled metabolite of Itraconazole. Itraconazole is an antifungal medication used to treat a number of fungal infections.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1217516-26-1

分子式

C35H38Cl2N8O5

分子量

729.7 g/mol

IUPAC名

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D

InChIキー

ISJVOEOJQLKSJU-QIKAZICUSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

正規SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

純度

95% by HPLC; 98% atom D

関連するCAS

112559-91-8 (unlabelled)

同義語

4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(2-hydroxy-1-methylpropyl-d8)-3H-1,2,4-triazol-3-one;  R 63373-d8; 

タグ

Itraconazole Impurities

製品の起源

United States

Foundational & Exploratory

The Definitive Guide to Hydroxy Itraconazole D8: A Senior Application Scientist's Perspective on its Role in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Antifungal Drug Monitoring

The triazole antifungal agent, Itraconazole, represents a cornerstone in the management of systemic fungal infections.[1] Its clinical efficacy, however, is complicated by highly variable oral bioavailability and a narrow therapeutic window, necessitating precise therapeutic drug monitoring (TDM).[2][3] Itraconazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[1][4][5][6] Among these, Hydroxy Itraconazole is the major active metabolite, exhibiting antifungal potency comparable to the parent drug and often circulating at higher concentrations in plasma.[2][7][8] Consequently, the accurate quantification of both Itraconazole and Hydroxy Itraconazole is paramount for optimizing patient outcomes. This technical guide delves into the critical role of Hydroxy Itraconazole D8, a deuterated stable isotope-labeled internal standard, in achieving the requisite accuracy and precision in bioanalytical methodologies.

Core Concept: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

At the heart of modern bioanalytical quantification lies the technique of Isotope Dilution Mass Spectrometry (IDMS).[][10] This method relies on the introduction of a known quantity of an isotopically labeled version of the analyte into the sample at the earliest stage of analysis.[11][12] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H).

The fundamental premise of IDMS is that the stable isotope-labeled internal standard (SIL-IS) will behave identically to the endogenous analyte throughout the entire analytical workflow, including extraction, chromatography, and ionization.[13] Any sample loss or variability in instrument response will affect both the analyte and the SIL-IS proportionally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, one can accurately calculate the concentration of the analyte, effectively nullifying the impact of matrix effects and procedural inconsistencies.[14] The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, ensuring the highest level of data integrity and reliability.[14][15]

This compound: The Ideal Internal Standard

This compound is the deuterium-labeled form of Hydroxy Itraconazole.[16][17] The "D8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium atoms.[18] This mass shift allows it to be distinguished from the unlabeled Hydroxy Itraconazole by a mass spectrometer, while its chemical and physical properties remain virtually identical.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₃₅H₃₀D₈Cl₂N₈O₅[16][17][19]
Molecular Weight 729.68 g/mol [16][17][18]
Appearance White to off-white solid[16][20]
Primary Use Internal standard for quantitative analysis[16][21]

The structural similarity ensures that this compound co-elutes with the native analyte during liquid chromatography, a critical factor for effective compensation of matrix-induced ionization suppression or enhancement in the mass spectrometer's ion source.[13]

The Metabolic Pathway of Itraconazole

To appreciate the significance of quantifying Hydroxy Itraconazole, it is essential to understand its origin. The following diagram illustrates the metabolic conversion of Itraconazole to its primary active metabolite, Hydroxy Itraconazole, a reaction catalyzed by the CYP3A4 enzyme.

Itraconazole_Metabolism Itraconazole Itraconazole CYP3A4 CYP3A4 Enzyme (Hepatic Metabolism) Itraconazole->CYP3A4 Hydroxy_Itraconazole Hydroxy Itraconazole (Active Metabolite) CYP3A4->Hydroxy_Itraconazole Hydroxylation Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Collection Spiking 2. Spike with Internal Standards (this compound & Itraconazole D5) Plasma_Sample->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection 7. Injection onto LC System Reconstitution->Injection Chromatography 8. Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Ionization 9. Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection 10. MS/MS Detection (MRM Mode) Ionization->MS_Detection Peak_Integration 11. Peak Integration MS_Detection->Peak_Integration Ratio_Calculation 12. Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification 13. Quantification using Calibration Curve Ratio_Calculation->Quantification

Sources

Hydroxy Itraconazole D8 chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hydroxy Itraconazole D8: Properties, Structure, and Application

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, the deuterated analog of the primary active metabolite of the antifungal agent Itraconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural elucidation, and critical applications of this stable isotope-labeled compound, particularly its role as an internal standard in bioanalytical studies. We will explore the rationale behind its use, detailed analytical methodologies, and the interpretation of resulting data, grounding all claims in authoritative scientific references.

Introduction: The Significance of Stable Isotope Labeling in Pharmacokinetics

Itraconazole is a broad-spectrum triazole antifungal agent widely used for the treatment of various fungal infections.[1][2] Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into a number of metabolites.[1][3] The major and most significant of these is Hydroxy Itraconazole (OH-ITZ), which possesses antifungal activity comparable to the parent drug and often circulates in plasma at higher concentrations.[1][4] Given the high pharmacokinetic variability of both itraconazole and hydroxy itraconazole among patients, therapeutic drug monitoring (TDM) is crucial to ensure efficacy and avoid toxicity.[5][6]

Accurate quantification of drug and metabolite levels in biological matrices is the cornerstone of TDM and pharmacokinetic (PK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[7][8][9] The reliability of LC-MS/MS quantification, however, is critically dependent on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization but be clearly distinguishable by the mass spectrometer.

This is where this compound (OH-ITZ D8) becomes indispensable. As a stable isotope-labeled (SIL) analog of OH-ITZ, it represents the "gold standard" for internal standards.[10][11] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. However, its increased mass due to the eight deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate correction for any analytical variability.[10][11]

Chemical Properties and Structure

This compound is a synthetic, isotopically labeled form of the active metabolite of Itraconazole.[10][12] The incorporation of eight deuterium atoms provides a significant mass shift from the endogenous metabolite, making it an ideal tool for mass spectrometry-based quantification.

Physicochemical Data Summary
PropertyValueSource(s)
Chemical Name 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one[14]
Synonyms R 63373-d8[12][15]
CAS Number 1217516-26-1[12][15][16]
Molecular Formula C₃₅H₃₀D₈Cl₂N₈O₅[12][15][16]
Molecular Weight 729.68 g/mol [10][12][16]
Exact Mass 728.2844 Da[14][17]
Appearance White to Off-White Solid[10][15]
Solubility Soluble in DMSO[10]
Storage -20°C (long-term), 2-8°C (short-term)[10][13][15]
Structural Elucidation

The molecular structure of this compound is complex, featuring a dichlorophenyl group, a triazole ring, a dioxolane ring, and a piperazine moiety. The key modification from the native Hydroxy Itraconazole is the replacement of eight hydrogen atoms with deuterium atoms on the sec-butyl side chain attached to the triazolone ring.[14][15][17]

Below is a diagram of the chemical structure, generated using Graphviz, highlighting the core components.

G cluster_itraconazole This compound Structure Triazolone Triazolone Ring Phenyl1 Phenyl Ring 1 Triazolone->Phenyl1 N-substitution Piperazine Piperazine Ring Phenyl1->Piperazine C-N bond Phenyl2 Phenyl Ring 2 Piperazine->Phenyl2 C-N bond Methoxy Methoxy Linker Phenyl2->Methoxy Ether linkage Dioxolane Dioxolane Ring Dichlorophenyl Dichlorophenyl Ring Dioxolane->Dichlorophenyl Triazole Triazole Ring Dioxolane->Triazole DeuteratedChain sec-Butyl-D8 Chain (C₄H₁D₈O) DeuteratedChain->Triazolone N-substitution Methoxy->Dioxolane

Caption: Logical relationship of this compound components.

This strategic placement of deuterium labels on a metabolically stable part of the side chain ensures that the label is not lost during biological processing, a critical requirement for a reliable internal standard.

Application in Bioanalytical Methods

The primary and most critical application of this compound is as an internal standard for the quantification of Hydroxy Itraconazole in biological samples, such as plasma or serum, using LC-MS/MS.[7][10][18]

The Rationale: Why Deuteration Works

The use of a stable isotope-labeled internal standard is a self-validating system. During sample processing (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte (OH-ITZ) will be mirrored by a proportional loss of the internal standard (OH-ITZ D8).[7] Similarly, during ionization in the mass spectrometer source, any suppression or enhancement of the analyte's signal due to matrix components will affect the internal standard to the same degree. The ratio of the analyte peak area to the internal standard peak area, therefore, remains constant and directly proportional to the analyte's concentration, leading to high precision and accuracy.

Experimental Protocol: LC-MS/MS Quantification of Hydroxy Itraconazole in Human Plasma

The following is a representative, field-proven protocol for the analysis of Hydroxy Itraconazole in human plasma.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of Hydroxy Itraconazole and a separate primary stock of this compound (Internal Standard) in DMSO or methanol.

  • Create a series of working standard solutions of Hydroxy Itraconazole by serial dilution of the stock solution.

  • Prepare a working IS solution of this compound at a fixed concentration (e.g., 0.5 µg/mL).[7]

  • Spike blank human plasma with the working standard solutions to create calibration curve standards (e.g., ranging from 1 to 500 ng/mL).[19]

  • Spike blank human plasma with separate dilutions to create low, medium, and high concentration QCs.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2 mm, 5 µm).[19]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., starting at 30% B, ramping to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Hydroxy Itraconazole:Q1: 721.2 m/z → Q3: 408.0 m/z [6][20]

    • This compound (IS):Q1: 729.3 m/z → Q3: 416.0 m/z (Note: The D8 product ion will also be shifted by +8 Da)

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the unknown samples and QCs from the calibration curve.

Workflow Visualization

The following diagram illustrates the typical bioanalytical workflow using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Spike with IS (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Analyte & IS Transitions) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration (ng/mL) Calibrate->Result

Caption: Bioanalytical workflow for quantifying Hydroxy Itraconazole.

Conclusion

This compound is a vital tool in modern drug development and clinical diagnostics. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of Hydroxy Itraconazole, the active metabolite of Itraconazole. By mimicking the analyte's behavior throughout the analytical process, it provides a self-validating system that corrects for experimental variability, which is essential for reliable pharmacokinetic studies and therapeutic drug monitoring. This guide has provided a detailed overview of its chemical properties, structure, and a practical guide to its application, underscoring its importance for any laboratory engaged in the analysis of this critical antifungal agent.

References

  • van de Velde, V. J., Van Peer, A. P., Heykants, J. J., & Woestenborghs, R. J. (1991). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 34(Suppl 1), 51-58.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781817, Hydroxy Itraconazole-d8. PubChem. Retrieved from [Link][14]

  • Lestner, J., et al. (2009). Population pharmacokinetics of itraconazole and its active metabolite hydroxy-itraconazole in paediatric cystic fibrosis and bone marrow transplant patients. Journal of Antimicrobial Chemotherapy, 64(4), 827-835.
  • Barone, J. A., Moskovitz, B. L., Guarnieri, J., et al. (1998). Enhanced bioavailability of itraconazole in a new oral solution. Antimicrobial Agents and Chemotherapy, 42(7), 1862-1865.
  • Theuretzbacher, U., & Ihle, F. (2023). Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation. JAC-Antimicrobial Resistance, 5(2), dlad036.
  • Heykants, J., Van Peer, A., Van de Velde, V., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 32(S1), 67-87.
  • Pharmaffiliates. (n.d.). Itraconazole-impurities. Retrieved from [Link][16]

  • Singh, S., et al. (2011). Validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Journal of Pharmaceutical Analysis, 1(2), 123-129.
  • Pharmaffiliates. (n.d.). Hydroxy Itraconazole-d8. Retrieved from [Link][15]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Retrieved from [Link][21]

  • Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920.[6][8]

  • Koks, C. H., et al. (1995). Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay. Zentralblatt für Bakteriologie, 282(4), 457-464.[4]

  • ResearchGate. (n.d.). Production spectra of hydroxy itraconazole. Retrieved from [Link][20]

  • Compas, D., Touw, D. J., & de Goede, P. N. (1996). Rapid method for the analysis of itraconazole and hydroxyitraconazole in serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 687(2), 453-456.[22]

  • Chemsrc. (n.d.). Hydroxy Itraconazole (isomer D8). Retrieved from [Link][23]

  • Vogeser, M., Spohrer, U., & Schiel, X. (2003). Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction. Clinical chemistry and laboratory medicine, 41(7), 915–920.[8]

  • He, X. X., et al. (2000). Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 413-420.[9]

  • SynZeal. (n.d.). Hydroxy Itraconazole-d8. Retrieved from [Link][24]

  • Babu, J. M., et al. (2010). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc..
  • Kim, H., et al. (2012). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis, 66, 257-262.[19]

  • Patel, J., et al. (2018). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.
  • Peeters, J., et al. (1999). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 297-307.
  • Clinical Lab Products. (2015). Internal Standards Provide Quantitation of Antifungal Drugs. Retrieved from [Link][11]

  • Telangana State Industrial Infrastructure Corporation. (n.d.). ITRACONAZOLE BRIEF MANUFACTURING PROCESS. Retrieved from [Link][25]

Sources

Synthesis and characterization of Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxy Itraconazole D8

Executive Summary: This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound (HI-D8). As the deuterated analog of the primary active metabolite of the antifungal agent Itraconazole, HI-D8 serves as an indispensable internal standard for highly accurate and sensitive bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The strategic incorporation of eight deuterium atoms enhances its molecular stability and provides a distinct mass shift, crucial for precise quantification in complex biological matrices. This document outlines a robust synthetic strategy, detailed purification protocols, and a multi-modal analytical framework for structural verification and purity assessment, designed for researchers, scientists, and professionals in drug metabolism and pharmaceutical development.

Itraconazole and its Active Metabolite, Hydroxy Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of fungal infections.[1] Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3][] This biotransformation yields more than 30 metabolites, with the principal and most significant being hydroxy itraconazole (HI).[3][5] Notably, hydroxy itraconazole exhibits comparable antifungal activity to its parent compound, contributing significantly to the overall therapeutic effect.[5][6] Given the substantial inter-individual variability in itraconazole absorption and metabolism, therapeutic drug monitoring (TDM) of both itraconazole and hydroxy itraconazole is often essential to ensure clinical efficacy and avoid toxicity.[7][8]

The Role of Deuterium Labeling in Pharmaceutical Analysis

In the landscape of pharmaceutical analysis, precision is paramount. Stable isotope labeling, particularly the replacement of hydrogen with its heavy isotope deuterium, is a cornerstone of modern quantitative bioanalysis.[9] The C-D bond is stronger than the C-H bond, leading to a phenomenon known as the kinetic isotope effect, which can increase a molecule's metabolic stability.[9] For analytical purposes, the most significant advantage is the mass difference. A deuterated compound is chemically identical to its non-labeled counterpart and thus co-elutes during chromatographic separation, but it is easily distinguished by a mass spectrometer.[10] This property makes deuterated analogs the "gold standard" for use as internal standards in mass spectrometry-based assays.[11][12]

This compound: An Essential Internal Standard

This compound is the deuterium-labeled isotopologue of hydroxy itraconazole, specifically designed for use as an internal standard.[12][13] Its co-elution with the native analyte and distinct mass-to-charge ratio (m/z) allow it to correct for variations in sample preparation, injection volume, and ion suppression/enhancement during LC-MS analysis, leading to exceptional accuracy and precision.[14][15] The "D8" designation indicates that eight hydrogen atoms on the hydroxybutan-2-yl side chain have been replaced with deuterium.[16]

Synthesis and Purification Strategy

Rationale and Retrosynthetic Approach

The synthesis of this compound is a multi-step process that requires the strategic introduction of the deuterated side chain onto the core triazolone structure. A convergent synthesis approach is most efficient, involving the separate preparation of the deuterated side chain and the complex triazolone-piperazine backbone, followed by a final coupling reaction.[17]

The IUPAC name, 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one, precisely identifies the location of the eight deuterium atoms on the sec-butyl group attached to the triazolone ring.[16] This dictates that the key synthetic challenge is the preparation of a suitably activated, enantiomerically pure, and fully deuterated sec-butanol derivative.

Proposed Synthetic and Purification Workflow

The overall workflow involves the synthesis of the deuterated side-chain precursor, coupling it to the triazolone core, and subsequent purification of the final product.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Deuterated Precursor Synthesis (e.g., D8-butan-2-one) B Functionalization (e.g., Reduction to D8-sec-butanol) A->B C Activation (e.g., Tosylation/Mesylation) B->C E Coupling Reaction (Alkylation under basic conditions) C->E Final Step D Triazolone Core (Itraconazole precursor without side chain) D->E Final Step F Crude this compound E->F Work-up G Column Chromatography (Silica Gel) F->G H Fraction Analysis (TLC / LC-MS) G->H I Solvent Evaporation H->I J Recrystallization / Prep-HPLC I->J K Final Product (High Purity HI-D8) J->K

Caption: High-level workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of Activated Deuterated Side-Chain

The synthesis begins with a commercially available deuterated starting material, such as D6-acetone and D3-iodomethane, to construct the deuterated butanone skeleton, which is then converted to the activated alcohol.

  • Preparation of D8-sec-butanol: This can be achieved via a Grignard reaction between a deuterated ethyl magnesium halide and deuterated acetaldehyde, or similar multi-step routes starting from smaller deuterated building blocks.

  • Activation of the Hydroxyl Group: The resulting D8-sec-butanol is then "activated" to facilitate nucleophilic substitution. This is typically done by converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine.

Step 2: Coupling and Final Synthesis

This step involves the alkylation of the triazolone precursor with the activated deuterated side chain.[18]

  • Precursor Preparation: The core of the itraconazole molecule, 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one, is prepared according to established literature methods.[]

  • Alkylation Reaction: The triazolone precursor is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetonitrile).

  • Addition of Side-Chain: The activated D8-sec-butyl derivative (from Step 1) is added to the reaction mixture. The reaction is typically heated to drive the SN2 reaction to completion.

  • Work-up: Upon completion, the reaction is quenched with water and the crude product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude this compound.

Step 3: Purification Protocol

Achieving high purity (>98%) is critical for an internal standard. A multi-step purification process is employed.[19]

  • Flash Column Chromatography: The crude product is first purified by flash chromatography on a silica gel column. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is used to separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization or Preparative HPLC: For final polishing, the material obtained from column chromatography is further purified.

    • Recrystallization: The solid is dissolved in a minimal amount of a hot solvent mixture (e.g., dichloromethane/methanol[19]) and allowed to cool slowly, inducing the formation of high-purity crystals.

    • Preparative HPLC: If impurities are structurally very similar to the product, preparative high-performance liquid chromatography (prep-HPLC) can be used for fine separation.

Physicochemical and Spectroscopic Characterization

A battery of analytical techniques is required to confirm the identity, structure, purity, and isotopic enrichment of the final compound.[20][21]

PropertyValueSource
Molecular Formula C₃₅H₃₀D₈Cl₂N₈O₅[12][13]
Molecular Weight 729.68 g/mol [12][16]
Exact Mass 728.2844357 Da[16]
CAS Number 1217516-26-1[13][16]
Appearance White to off-white solid[12]
Storage -20°C for long-term stability[12]
Table 1: Physicochemical Properties of this compound.
Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone for verifying the successful synthesis of the deuterated compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition. The experimentally measured exact mass should match the theoretical exact mass (728.2844 Da) within a narrow tolerance (e.g., < 5 ppm), confirming the incorporation of eight deuterium atoms.[21]

  • Tandem Mass Spectrometry (LC-MS/MS): This technique provides structural confirmation through fragmentation analysis. The precursor ion (m/z 729.3 for [M+H]⁺) is selected and fragmented. The resulting product ion spectrum can be compared to that of the non-labeled hydroxy itraconazole (precursor m/z 721.2 for [M+H]⁺) to ensure the core structure is intact and to observe mass shifts in fragments containing the deuterated side chain.[22][23] For example, the prominent fragment of non-labeled HI at m/z 408.2 would be expected to remain unchanged in HI-D8, as this fragment does not contain the deuterated side chain.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal proof of the location of the deuterium labels.[11][20]

  • ¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons of the sec-butyl side chain of the non-labeled standard will be absent or significantly diminished. The remaining signals corresponding to the core structure of the molecule should remain unchanged.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling.[11]

  • ¹³C NMR (Carbon NMR): The signals for the carbon atoms directly attached to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the non-labeled compound.

Isotopic Purity Assessment

Isotopic purity is a critical quality attribute for an internal standard. It is defined as the percentage of the deuterated compound that has the desired number of deuterium atoms.

  • Methodology: Isotopic purity is best determined using high-resolution mass spectrometry by analyzing the isotopic distribution of the molecular ion cluster.[11] The relative intensities of the ions corresponding to D0 through D8 species are measured to calculate the enrichment.

  • Acceptance Criteria: For use as an internal standard in regulated bioanalysis, the isotopic purity should be high, typically with the D8 species representing >98% of the mixture.

Analytical_Characterization_Workflow cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_purity Purity & Identity Confirmation start Purified HI-D8 Sample hrms HRMS Analysis start->hrms Confirm Exact Mass msms LC-MS/MS Analysis start->msms Confirm Fragmentation h1_nmr 1H NMR start->h1_nmr Verify H absence h2_nmr 2H NMR start->h2_nmr Verify D presence identity Structural Identity Confirmed hrms->identity msms->identity h1_nmr->identity h2_nmr->identity purity Chemical & Isotopic Purity Verified identity->purity

Caption: A multi-technique workflow for the analytical characterization of this compound.

Conclusion

The synthesis and characterization of this compound is a meticulous process that combines advanced organic synthesis with a suite of high-resolution analytical techniques. The resulting high-purity, well-characterized molecule is an invaluable tool for pharmaceutical researchers, enabling the reliable and accurate quantification of hydroxy itraconazole in pharmacokinetic and metabolic studies. The principles and protocols outlined in this guide provide a robust framework for the production and validation of this critical analytical standard, ultimately supporting the safe and effective development of therapeutic agents.

References

  • ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass.
  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Corporation.
  • National Center for Biotechnology Information. (n.d.). Hydroxy Itraconazole-d8. PubChem Compound Database. Available at: [Link]

  • Hee-Soo, L., et al. (2012). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Production spectra of hydroxy itraconazole. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass.
  • Talebreza, A. & Mohiuddin, S. (2023). Itraconazole. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Garg, A., et al. (n.d.). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma.
  • Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine.
  • BenchChem. (2025). The Indispensable Role of Deuterated Compounds in Modern Pharmaceutical Analysis: A Technical Guide. BenchChem.
  • Kunze, K. L., et al. (2014). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (2008). Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. ResearchGate. Available at: [Link]

  • Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. PubMed. Available at: [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.
  • Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Alfa Chemistry. Available at: [Link]

  • Piérard, G. E. (2001). Pharmacology of Itraconazole. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Making sense of itraconazole pharmacokinetics. ResearchGate. Available at: [Link]

  • Heykants, J., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. PubMed. Available at: [Link]

  • Google Patents. (2007). Method of synthesizing Itraconazole. Google Patents.
  • Google Patents. (2019). A kind of purification and purification method of itraconazole. Google Patents.
  • Poirier, J. M., & Berlioz, F. (1995). Determination of itraconazole and its active metabolite in plasma by column liquid chromatography. PubMed. Available at: [Link]

  • Furuya, N., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Scientific Reports. Available at: [Link]

Sources

Hydroxy Itraconazole D8 mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Hydroxy Itraconazole-d8 as an Internal Standard

Foreword: The Pursuit of Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. The journey from sample collection to final concentration value is fraught with potential variability, including inconsistencies in sample preparation, instrument fluctuations, and the unpredictable nature of the biological matrix itself. This guide delves into the core principles of achieving analytical precision through the use of stable isotope-labeled internal standards, focusing specifically on Hydroxy Itraconazole-d8. As a Senior Application Scientist, my objective is to not merely present a protocol, but to illuminate the underlying scientific rationale that makes this molecule an exemplary tool for robust and reliable bioanalytical quantification.

Part 1: The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the technique is not without its challenges. One of the most significant hurdles is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1][2] This phenomenon can lead to inaccurate and imprecise results.

To counteract this and other sources of error—such as variations in sample extraction, injection volume, and instrument drift—a corrective tool is employed: the internal standard (IS).[3][4] An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector.[5] The most effective and widely accepted choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[3][6][7]

Part 2: The Analyte in Focus: Hydroxy Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of systemic fungal infections.[8][9] Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[10] The major active metabolite is Hydroxy Itraconazole (ITZ-OH), which also possesses significant antifungal activity.[10][11] In fact, steady-state plasma concentrations of Hydroxy Itraconazole can be higher than those of the parent drug, Itraconazole.[12] Therefore, for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the simultaneous and accurate quantification of both Itraconazole and Hydroxy Itraconazole is often crucial.[13][14]

Part 3: The Core Mechanism: How Hydroxy Itraconazole-d8 Ensures Analytical Integrity

Hydroxy Itraconazole-d8 is the deuterium-labeled analogue of Hydroxy Itraconazole, where eight hydrogen atoms have been replaced by their stable isotope, deuterium.[15] This seemingly minor structural modification is the key to its function as a superior internal standard. Its mechanism of action is not pharmacological but analytical, built upon the principles of physicochemical mimicry and mass-based differentiation.

Pillar 1: Identical Physicochemical Behavior

Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties, Hydroxy Itraconazole-d8 exhibits virtually identical behavior to the endogenous (unlabeled) Hydroxy Itraconazole throughout the analytical workflow.[6][16]

  • Sample Extraction and Recovery: During sample preparation steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), Hydroxy Itraconazole-d8 will have the same extraction efficiency as the analyte.[5] If a portion of the analyte is lost during a step, a proportional amount of the internal standard is also lost.

  • Chromatographic Co-elution: In liquid chromatography, Hydroxy Itraconazole-d8 will have the same retention time and peak shape as the analyte.[5] This co-elution is critical because it ensures that both compounds experience the exact same matrix effects at the same moment as they enter the mass spectrometer's ion source.[17]

  • Ionization Efficiency: Both the analyte and the internal standard will ionize with the same efficiency in the mass spectrometer source.[5] If matrix components suppress the analyte's signal by 30%, they will also suppress the internal standard's signal by 30%.

Pillar 2: Distinction by Mass

While chemically identical, the mass of Hydroxy Itraconazole-d8 is greater than that of Hydroxy Itraconazole due to the presence of eight neutrons in the deuterium atoms. This mass difference allows the tandem mass spectrometer to detect and quantify both compounds simultaneously and independently. In a typical LC-MS/MS experiment using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for each compound.

  • Hydroxy Itraconazole (Analyte): e.g., m/z 721.2 → 408.2

  • Hydroxy Itraconazole-d8 (IS): e.g., m/z 729.7 → 416.2

The instrument measures the peak area for both the analyte and the internal standard.

The Unifying Principle: The Ratio

The core of the internal standard's mechanism is that the ratio of the analyte's peak area to the internal standard's peak area (AreaAnalyte / AreaIS) remains constant and proportional to the analyte's concentration, regardless of variations in sample recovery or signal intensity.[18]

For example, if an instrument drift causes the signal for both compounds to decrease by 15%, the ratio between them remains unchanged, ensuring the calculated concentration is still accurate and precise. This self-validating system is what makes stable isotope-labeled internal standards the gold standard in regulated bioanalysis.[19]

Part 4: Practical Application & Experimental Workflow

To illustrate the mechanism in practice, a typical bioanalytical workflow for the quantification of Hydroxy Itraconazole in human plasma is outlined below.

Experimental Protocol: Quantification of Hydroxy Itraconazole
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Hydroxy Itraconazole and Hydroxy Itraconazole-d8 in a suitable organic solvent (e.g., DMSO).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Hydroxy Itraconazole.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 20 µL of the Hydroxy Itraconazole-d8 working solution (the Internal Standard) to every tube (except the blank). This early addition is crucial for it to track the analyte through all subsequent steps.[4]

    • Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[13]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 50 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 0.8 mL/min.

      • Gradient: A linear gradient from 30% B to 95% B over 3 minutes.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • MRM Transitions: As listed in the table below.

Data Presentation: Key Analytical Parameters

The following table summarizes the critical mass spectrometry parameters and expected validation outcomes according to FDA guidelines.[20][21][22]

ParameterHydroxy Itraconazole (Analyte)Hydroxy Itraconazole-d8 (IS)FDA Acceptance Criteria
Precursor Ion (Q1 m/z) 721.6729.7-
Product Ion (Q3 m/z) 408.3416.3-
Calibration Range 1–250 ng/mL-≥ 6 non-zero points, r² ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)-≤15% (≤20% at LLOQ)
Recovery ConsistentConsistentConsistent and reproducible
Matrix Effect (%CV) --IS-normalized MF CV ≤15%

Data are representative examples for illustrative purposes.

Part 5: Visualizing the Mechanism

Diagrams can effectively simplify complex analytical processes. The following Graphviz diagrams illustrate the workflow and the theoretical basis of the internal standard's function.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 1. Plasma Sample (Analyte) Spike 2. Spike with IS (Analyte + IS-d8) Plasma->Spike Add IS-d8 Extract 3. Protein Precipitation & Centrifugation Spike->Extract Supernatant 4. Supernatant for Injection Extract->Supernatant LC 5. LC Separation (Co-elution) Supernatant->LC MS 6. MS/MS Detection (Ionization & Fragmentation) LC->MS Ratio 7. Calculate Peak Area Ratio (Analyte / IS-d8) MS->Ratio Quant 8. Quantify vs. Calibration Curve Ratio->Quant Correction1 IS corrects for recovery variability Correction1->Extract Correction2 IS corrects for matrix effects & drift Correction2->MS MatrixEffect cluster_NoIS cluster_WithIS A1 Analyte Signal (No Matrix) Area = 10000 A2 Analyte Signal (With Matrix) Area = 7000 A1->A2 Matrix Effect A_Result Result: 30% Signal Suppression INACCURATE A2->A_Result B1 Analyte Signal = 10000 IS-d8 Signal = 10000 Ratio = 1.0 B2 Analyte Signal = 7000 IS-d8 Signal = 7000 Ratio = 1.0 B1->B2 Matrix Effect on BOTH B_Result Result: Ratio is Unchanged ACCURATE B2->B_Result

Caption: How a co-eluting internal standard corrects for matrix effects.

Conclusion: The Cornerstone of Reliable Data

The mechanism of action of Hydroxy Itraconazole-d8 as an internal standard is a testament to elegant analytical chemistry. It is not merely a procedural additive but a dynamic control that validates every single sample analysis from extraction to detection. By perfectly mimicking the analyte of interest while maintaining a distinct mass signature, it effectively normalizes for the inherent variabilities of the bioanalytical process. [17][19]The use of stable isotope-labeled standards like Hydroxy Itraconazole-d8 is a non-negotiable requirement for high-quality, robust, and defensible data in regulated environments, ensuring that the final reported concentration is a true and accurate reflection of its level in the original biological sample.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Nwosu, C. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Matuszewski, B. K. (2006). Standard-line slope as a measure of matrix effects in quantitative HPLC/MS bioanalysis.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Song, M., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 264-269. [Link]

  • Vu, A., et al. (2021). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview. [Link]

  • Bar-Sela, G., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • Yuan, Z., et al. (2021). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 13(10), 823-836. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

  • Algorithme Pharma. (2012). The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. Bioanalysis, 4(13), 1547-1554. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Production spectra of hydroxy itraconazole. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubChem. (n.d.). Hydroxy Itraconazole-d5. [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-20. [Link]

  • PubChem. (n.d.). Itraconazole. [Link]

  • ResearchGate. (n.d.). The synthesis of itraconazole. [Link]

  • Wiederhold, N. P., et al. (2021). Variability of hydroxy-itraconazole in relation to itraconazole bloodstream concentrations. Antimicrobial Agents and Chemotherapy, 65(4), e02353-20. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of itraconazole (antifungal medication)? [Link]

  • Google Patents. (n.d.).
  • van de Velde, V. J., et al. (2009). Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. Antimicrobial Agents and Chemotherapy, 53(5), 2101-2105. [Link]

Sources

A Technical Guide to Deuterium Labeling in Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the principles, applications, and best practices for using deuterated internal standards in quantitative mass spectrometry. It is designed to serve as a critical resource for professionals in drug development and bioanalysis who rely on the precise and accurate quantification of molecules in complex matrices.

The Foundational Challenge in Quantitative Mass Spectrometry: Overcoming Variability

Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalysis.[1] Its sensitivity and selectivity are unparalleled. However, the accuracy and reproducibility of LC-MS measurements can be compromised by several sources of variability:

  • Matrix Effects: Components within biological samples (e.g., plasma, urine, tissue homogenates) can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[1] This can lead to unpredictable signal suppression or enhancement, compromising accuracy.[2][3]

  • Sample Preparation Inconsistencies: The multi-step process of extracting an analyte from a complex matrix—involving steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can suffer from variable analyte recovery between samples.[1]

  • Instrumental Drift: Fluctuations in the performance of the LC and MS systems, such as minor changes in injection volume or detector sensitivity over an analytical run, can introduce errors.[1][2]

To overcome these challenges, an Internal Standard (IS) is employed. An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample before processing.[4][5] It should mimic the physicochemical behavior of the analyte as closely as possible, thereby experiencing the same variations during sample preparation and analysis.[1][4]

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[6][7] Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N.[6][8]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[6][9][10] In this technique, a known quantity of the deuterated analogue of the analyte is added to the sample at the earliest possible stage.[6] This "spiked" sample is then processed. Because the internal standard is chemically identical to the analyte, it experiences the same losses during extraction and the same ionization suppression or enhancement.[3][6]

The fundamental principle is that any loss of analyte during sample workup or any fluctuation in instrument response will affect the deuterated standard to the exact same degree.[1] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration.[1][11]

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Unknown Analyte Concentration in Biological Matrix B Add Known Concentration of Deuterium-Labeled Internal Standard (IS) A->B C Sample Extraction & Cleanup (e.g., SPE, LLE) B->C D Chromatographic Separation (LC) C->D E Mass Spectrometric Detection (MS) D->E F Measure Peak Area Ratio (Analyte / IS) E->F G Generate Calibration Curve (Ratio vs. Concentration) F->G H Calculate Unknown Concentration G->H cluster_workflow Troubleshooting Workflow Start Inconsistent IS Signal or Drifting Analyte/IS Ratio CheckPurity Review CoA: - Isotopic Purity >98%? - Unlabeled Analyte <0.5%? Start->CheckPurity CheckPosition Label Position: - On stable C-H bond? - Not on O, N, or activated C? CheckPurity->CheckPosition [Purity OK] PurityFail Action: Source new IS lot CheckPurity->PurityFail [Purity Low] CheckConditions Check Matrix/Solvent Conditions: - pH (Avoid high/low extremes) - Temperature (Keep cool) - Protic Solvents (Minimize exposure) CheckPosition->CheckConditions [Position Stable] PositionFail Action: Redesign/resynthesize IS CheckPosition->PositionFail [Position Unstable] OptimizeLC Optimize LC Method: - Ensure co-elution - Minimize run time CheckConditions->OptimizeLC [Conditions OK] ConditionsFail Action: Modify sample prep protocol (e.g., change pH, use aprotic solvent) CheckConditions->ConditionsFail [Conditions Promote Exchange] LCFail Action: Adjust gradient, column, or mobile phase OptimizeLC->LCFail [Co-elution Poor]

Troubleshooting workflow for deuterated internal standard issues.</center>
The Kinetic Isotope Effect (KIE) and Chromatographic Co-elution

The substitution of a light hydrogen atom (¹H) with a heavier deuterium atom (²H) can alter the vibrational energy of the C-D bond compared to the C-H bond. This can lead to a Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction involving the cleavage of that bond is decreased. [12][13]While often small, a significant KIE can affect metabolic stability or fragmentation patterns in the mass spectrometer. [12][14] A more common and practically significant consequence is the chromatographic isotope effect . [15]Deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. [15] Consequences of Poor Co-elution: If the analyte and the IS separate chromatographically, they can be subjected to differential matrix effects . [15]This means that at their respective retention times, the degree of ionization suppression or enhancement from co-eluting matrix components could be different, violating the core assumption of IDMS and leading to poor accuracy and precision. [15]While perfect co-elution is ideal, a small, highly reproducible separation may be acceptable, but this must be rigorously validated. [15]

Parameter Structural Analog IS Deuterated IS Rationale for Improvement
Accuracy (% Bias) ±15-20% Typically < ±10% Near-identical physicochemical properties ensure co-elution and equal susceptibility to matrix effects. [7]
Precision (%CV) < 15% Typically < 10% The IS accurately tracks variability in sample prep and instrument response. [7]
Linearity (r²) >0.99 >0.995 More consistent signal ratio across the concentration range. [1]
Matrix Effect Variable Minimized The IS experiences the same ionization suppression/enhancement as the analyte. [2]

| Recovery | Can be different | Nearly identical | The IS and analyte behave similarly during extraction procedures. |

Typical improvements in assay performance with a deuterated internal standard.<[1][2][7]/center>

Synthesis and Characterization

Deuterated internal standards can be synthesized through two primary methods:

  • Hydrogen-Deuterium Exchange: This method involves exposing the unlabeled compound to a deuterium source (like D₂O or deuterated solvents) under conditions that promote the exchange of protons for deuterons, such as acid or base catalysis. [16][17]This approach can be cost-effective but is often limited to specific, activated positions on the molecule. [16][18]2. De Novo Chemical Synthesis: This involves building the molecule from the ground up using isotopically labeled building blocks. [16]While more complex and expensive, this method allows for precise control over the number and location of deuterium labels, ensuring they are placed in the most stable positions. [2][19] After synthesis, rigorous characterization is essential. A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to confirm the isotopic enrichment, the position of the labels, and the overall structural integrity of the standard. [20][21][22]

Experimental Protocol: A Self-Validating System in Practice

A robust bioanalytical method using a deuterated internal standard follows a structured workflow that must be validated according to regulatory guidelines, such as those from the FDA or the harmonized ICH M10 guideline. [4][23][24]

Example Protocol: Quantification of Tacrolimus in Whole Blood

This protocol provides a detailed methodology for a common application in therapeutic drug monitoring.

1. Materials and Reagents:

  • Analyte: Tacrolimus certified reference material.

  • Internal Standard: Tacrolimus-d₃ (or other stable deuterated version).

  • Matrix: Drug-free whole blood for calibrators and quality controls (QCs).

  • Lysis Reagent: Deionized water.

  • Precipitation Reagent: Zinc Sulfate in 50:50 Methanol:Water.

  • Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

2. Preparation of Standards:

  • Prepare separate stock solutions of Tacrolimus and Tacrolimus-d₃ in methanol.

  • Create a working internal standard solution by diluting the Tacrolimus-d₃ stock to a fixed concentration (e.g., 20 ng/mL) in the precipitation reagent. [1]* Prepare a series of calibration standards and QCs by spiking pooled, drug-free whole blood with the Tacrolimus working stock solution to cover the therapeutic range. [1] 3. Sample Preparation (Protein Precipitation):

  • a. To 50 µL of each sample (calibrator, QC, or unknown), add 50 µL of lysis reagent. Vortex to mix.

  • b. Add 150 µL of the working internal standard solution (which also acts as the precipitation reagent). [1]* c. Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • d. Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. [1]* e. Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • f. The sample is now ready for injection.

4. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient starting at ~40% B, ramping to 95% B to elute the analyte, followed by re-equilibration. [1]* Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both tacrolimus and tacrolimus-d₃.

Conclusion: The Bedrock of Accurate Quantification

Deuterium-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision in quantitative LC-MS analysis. [2][3]Their ability to mimic the analyte of interest provides a self-validating system that corrects for nearly all sources of experimental variability, from sample extraction to instrument response. [1][4]However, their power is only realized through a deep understanding of the underlying principles and meticulous attention to their design, selection, and implementation. By ensuring high isotopic purity, strategic placement of stable labels, and confirmation of chromatographic co-elution, researchers can build robust and reliable bioanalytical methods that meet the stringent demands of drug development and regulatory scrutiny.

References

  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb9F5DrO_74fd5lXWntyZNmhuUBWfKkmLngIkgWCS08HzgmfjKgh31zHceeMsugmasHiG4GTL-vRb8f8rK8HOwapNnIl4KvyQl8SYVBhiYldiJQKQjqdAvuhMzUgiQs0KzF_uWv-m0QESiqb00gUh-dVbqxeWk-qMGJtwBagcsBVNDw9JQdr0cIpAUrPvMAxNCH1OiakfVi1xx0HqK---bgNSQbw==]
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36579308/]
  • The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdF5Ioo25RaccXmuKuNmVkSxRVeEivowEzphI5ip7CyTIDPcSkYYqfPamNwPS8x0tEjqmbY0wSU4QT7q_6axvyUT3jjjeGPxoh1oRKLA056gcVxg7EQkHYw5xTEbKIeCxyFU8oVHwrK7Hc5Fv3L7RkBF4196d6f1FuQ2XP2-IR8mCF3psG1VpldLJtIpu0i50QAKLz680T4MDqyTSejZNKxL4YnkzdetBpr2OGlKFXaXpZQXYY9j_LE2pYqE3KXpEJR3ll]
  • Synthesis of Stable Isotope Labelled Internal Standards for Drug-Drug Interaction (DDI) Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22796465/]
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ay/c6ay02302j]
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAG-ImkG2OaedM4bIiCsjXGWODdOq9vzG6MyCWPB8uYditrf6hAIYTU0HkzE-pD9yHz3lBTZWip3Ys_LJnRYOsW2n8u4d8_5tGVcqO0_-19h-jDLL7Y4TZj_pMg5PgVQfGoGd7jH8PdRxhFdMO_cDoLCNBtk8Efnus4dHIZug3fFd7e-h54FoqqEISBluk1gzZP00-Z4BrldSZTnkZqOEoDLHoLsHYvq9SBqXJqOTL1Am7EyR2dUXvCmHzQ4TPDKjmRYZNnFOc]
  • Common pitfalls in the use of deuterated internal standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Sc29kTjbdOrpoESb4-WIsih05Lhpu59tg7EbooSlIHZiNy9U9o6InZXyNv40Z8kqm3QEYYGVaxA14FDWkVWzeBzKrUkrQR3LhXcUkJqbQsI5r6ay8k_2AZE3LOQjLse13rCxGdSlG-4smjptmIOfekgG5XMsb2AdApMgZLj-pBa7BS10T00LpxHTUKAV04mereHlLYQLTw==]
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [URL: https://resolvemass.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/considerations-in-the-selection-of-stable-isotope-labeled-internal-standards-limitations-of-deuterated-standards-2153-0769.1000125.php?aid=11627]
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkkDioIJjmWM49ZkQLHRzZVFCYkriui8tmoEzAFgjUeKuU55snvq6WMhmPSXNEm3TNwhiY3ehMKQ7aedjddO8Y10GbIiRzNV9frSglrJAekSut1Ed_3Xrc1LKAEhk5w1bS_9Pfx2VQMlnaCLSEtc1tbwwf1ijklbHAnI8xZQ-DpGznkCpVYxlAuECEw375g12VpV_UvOd0dA==]
  • Solving co-elution problems of analyte and deuterated internal standard. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD5MnWo7nLIx9K4aqxexyakDgskD7TSML0yPUp2dzUMPYMpWaXytZLqwfknhyFPBeUjSNy9SxRLs-1ueaSz29AY7C-aNmF5C-szqlCCnjXZq4PFaenpWcGVKQ--QJDell8hcRyx0HOB4_FThl2UJ604MqejvARXPPPfIzqn1FDFbNKbUdeed4gUz_wZ8XrCw_S0fN9G0PXV-Dsz7S3byXQk7Mp1g==]
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2l40h6g3]
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [URL: https://www.waters.
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [URL: https://resolvemass.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [URL: https://www.youtube.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.
  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. [URL: https://pubmed.ncbi.nlm.nih.gov/15139265/]
  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883713/]
  • Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vBY7FIzjHi64wrf2-RBq2J9Q888SUm-lRRzyO2zH5ZapEvQZpvYv67HYlBPU2zulxmNFwbUpD7XhyrnscDzCSqAgEAXaYZjXafI4mAqoUfxmKjdW7pKk5g6nN60s5l3ajsAPH4hzHWddGDmhb8e8UR6TUDWgcI5Z9TyG86Och8riz4jsn-S4qhBE6_Zx1bPzV8-1yOj3Ku2Kg_xdbakixUXbJAQ__rtLnjfoKniQfQ==]
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [URL: https://acanthusresearch.ca/designing-stable-isotope-labeled-internal-standards/]
  • Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [URL: https://resolvemass.ca/case-study-deuterium-labeled-drug-metabolite-for-metabolite-id-mid/]
  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [URL: https://nebiolab.com/blog/what-are-the-best-practices-of-lc-ms-ms-internal-standards/]
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2464]
  • Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [URL: https://www.synmr.com/news/role-of-deuterated-solvents-in-isotopic-labeling-for-chemical-research-54528111.html]
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c02459]
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [URL: https://s3.eu-west-2.amazonaws.com/axio-website-media/wp-content/uploads/2020/02/13155345/Use-of-stable-isotope-internal-standards-for-trace-organic-analysis.pdf]
  • Kinetic isotope effect. Wikipedia. [URL: https://en.wikipedia.org/wiki/Kinetic_isotope_effect]
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4410915/]
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151478/]
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/evaluation-internal-standard-responses-during-chromatographic-bioanalysis-questions-and-answers]
  • ISOTEC® Stable Isotopes. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/033/iso-012-ms.pdf]
  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [URL: https://www.gmp-compliance.
  • (ISMRM 2020) Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. [URL: https://archive.ismrm.org/2020/1959.html]
  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [URL: https://www.macmillan-group.net/files/KIE.pdf]
  • Introduction to Isotope Dilution Mass Spectrometry (IDMS). Books. [URL: https://books.google.com.pg/books?id=0sMhEAAAQBAJ&pg=PA4&lpg=PA4&dq=isotope+fractionation+deuterium&source=bl&ots=T70eD-72qM&sig=ACfU3U1X0K1J3qU9z6y6k5J5s9Z3f6T6fQ&hl=en&sa=X&ved=2ahUKEwj7i7T8_aSAAxU-avUHHbX8C08Q6AF6BAgQEAM]
  • Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqI52V6TVGUHy13ZkHGqrO4gMeu-MpgJvfnpx8L-YLnXhSxVwTqmaGePqPj7J4rEboRvIiQUPdkz7aC4lYPA-qgwRh1pshCm444dT3Wi-KHeg2_G-tr9i5WFHhV3KNm5XLTKqDPVKHYcnhUas0l85kJG4xZSOlS3KXAe2xLf-odvclW_WT7cXv_D64Ywx1oqRUWrxRsEBd56WQQ1brzarzC1Gu9lmd51CyRBW7b854FQRl6X3yChg=]
  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1359650]
  • White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. CMIC. [URL: https://www.cmicgroup.com/files/user/en/pdf/GCC_White_Paper_IS_Stability_ISR_2012.pdf]
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [URL: https://www.bioanalysis-zone.
  • Isotope dilution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isotope_dilution]

Sources

An In-Depth Technical Guide to the Certificate of Analysis for Hydroxy Itraconazole D8: Establishing Trust in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed deconstruction of the Certificate of Analysis (CoA) for Hydroxy Itraconazole D8, a critical reagent in modern bioanalytical laboratories. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of specifications. It delves into the causality behind the analytical techniques, interprets the quantitative data, and explains how each element of the CoA builds a foundation of trust, ensuring the accuracy and reproducibility of pharmacokinetic and therapeutic drug monitoring studies.

The Foundational Role of a Deuterated Internal Standard

Itraconazole is a widely used triazole antifungal agent, and its principal active metabolite, hydroxy itraconazole, often exhibits higher plasma concentrations than the parent drug, making its accurate quantification essential.[1] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the challenges of sample matrix effects, variable extraction recovery, and instrumental drift are ever-present.[2]

To counteract this variability, a robust internal standard (IS) is not just recommended; it is indispensable.[3] The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction to ionization.[3] This is where stable isotope-labeled (SIL) compounds, such as this compound, represent the gold standard.[4][5] By replacing eight hydrogen atoms with their heavier, stable isotope deuterium, the molecule becomes chemically identical to the analyte but mass-distinguishable by the mass spectrometer.[4] This near-perfect chemical mimicry allows it to track and correct for analytical variability with unparalleled accuracy.[2][6]

However, this powerful tool is only reliable if its own quality is unimpeachable. The Certificate of Analysis is the definitive document that substantiates this quality, providing verifiable proof of the standard's identity, purity, and concentration. Understanding this document is paramount for any scientist whose results depend on it.

Deconstructing the Certificate of Analysis: A Framework for Trust

A CoA for a certified reference material (CRM) is not merely a product specification sheet; it is a highly regulated document, often prepared in accordance with standards like ISO 17034 and ISO Guide 31.[7][8][9] These standards ensure that the information provided is comprehensive, transparent, and traceable. Let's dissect the core analytical sections.

Section 1: Identity and Structural Confirmation

Before a compound can be quantified, its identity must be unequivocally confirmed. The CoA relies on orthogonal analytical techniques to provide a complete structural picture.

  • Mass Spectrometry (MS): This is the first line of identity verification. High-resolution mass spectrometry determines the compound's exact mass, confirming its elemental composition. For this compound (C₃₅H₃₀D₈Cl₂N₈O₅), the expected monoisotopic mass is distinct from its non-deuterated analogue, providing immediate confirmation of successful deuteration.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural blueprint. A CoA for a deuterated standard leverages two types of NMR:

    • ¹H-NMR (Proton NMR): This analysis confirms the overall organic structure. The resulting spectrum should be consistent with the known structure of hydroxy itraconazole. Critically, it is also used to assess the amount of residual, non-deuterated compound by analyzing the signal intensity at the sites of deuteration.[12]

    • ²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming that the isotopic labels are located at the correct positions on the molecular scaffold.[13] It is a powerful tool for verifying the specificity of the deuteration process.[14]

The combination of MS (confirming mass) and NMR (confirming structure and label position) provides an unassailable confirmation of identity.

Section 2: Purity and Isotopic Enrichment

Purity is a multi-faceted parameter for a deuterated standard. Both chemical and isotopic purity are critical for preventing analytical interferences.

  • Chemical Purity: This value represents the percentage of the material that is the correct chemical compound, irrespective of its isotopic composition. It is typically determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection, which separates the main compound from any synthesis byproducts or degradation products.[15][16]

  • Isotopic Purity (or Isotopic Enrichment): This is a measure of the success of the deuteration. It quantifies the percentage of the molecules that are the desired D8 species versus those that are D0 (non-deuterated) or incompletely labeled (D1-D7). This is crucial because a significant percentage of D0 impurity in the internal standard would artificially inflate the analyte signal, leading to inaccurate quantification.[4] This is determined using high-resolution LC-MS.

Table 1: Typical Purity Specifications for this compound

ParameterTypical SpecificationAnalytical TechniqueRationale
Chemical Purity > 99.0%HPLC-UV/MSEnsures that signals from chemical impurities do not interfere with the analyte or internal standard peaks.
Isotopic Enrichment ≥ 98 atom % DLC-MSGuarantees a low contribution from the D0 isotopologue, preventing cross-talk and ensuring accurate quantification of the analyte.[4]
Section 3: Certified Concentration and Uncertainty

For quantitative applications, the exact concentration of the standard must be known. The CoA provides a certified value, which is determined using highly precise methods and is accompanied by an uncertainty budget.

  • Assay/Concentration: This is typically determined by a mass balance approach or, more definitively, by Quantitative NMR (qNMR). The mass balance method calculates the assay by subtracting the sum of all impurities (e.g., water, residual solvents, inorganic content) from 100%. qNMR provides a direct measurement of the analyte concentration by comparing the integral of one of its ¹H-NMR signals to the integral of a certified reference standard with a known concentration.

  • Uncertainty: The reported uncertainty is a critical metric that quantifies the margin of doubt associated with the certified value.[9] It is calculated according to the "Guide to the Expression of Uncertainty in Measurement" (GUM) and accounts for all potential sources of error in the measurement process, including material homogeneity, stability, and the calibration of instruments.[17]

  • Traceability: A core principle of metrology, traceability ensures that the certified value is linked to a recognized national or international standard (e.g., NIST) through an unbroken chain of comparisons.[17] This establishes the authoritative grounding of the measurement.

Visualizing the Quality Control and Application Workflow

To better understand the processes behind the CoA and the application of the standard, the following workflows are illustrated.

coa_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_certification Certification & Documentation synthesis Chemical Synthesis of this compound ms Mass Spectrometry (Identity, Isotopic Purity) synthesis->ms nmr NMR Spectroscopy (¹H and ²H) (Structure, Label Position) synthesis->nmr hplc HPLC-UV/MS (Chemical Purity) synthesis->hplc qnmr Quantitative Analysis (qNMR or Mass Balance) synthesis->qnmr data Data Review & Uncertainty Calculation ms->data nmr->data hplc->data qnmr->data coa Certificate of Analysis (ISO 17034 Compliant) data->coa

Caption: Workflow for the characterization and certification of a reference material.

is_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) spike Spike with known amount of this compound (IS) sample->spike extract Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS System extract->lcms Inject detect Detect Analyte & IS (MRM Transitions) lcms->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio curve Interpolate from Calibration Curve ratio->curve result Final Concentration (Corrected for Variability) curve->result

Sources

A Technical Guide to the Preliminary Investigation of Hydroxy Itraconazole D8 in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Precision in Pharmacokinetics

In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the very foundation of pharmacokinetic (PK) and toxicokinetic (TK) evaluation. Itraconazole, a broad-spectrum triazole antifungal agent, undergoes significant metabolism to form Hydroxy Itraconazole, a major active metabolite that contributes substantially to the overall therapeutic effect.[1][2] Consequently, the simultaneous and accurate measurement of both parent and metabolite is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity. However, the inherent variability of the analytical process—stemming from sample extraction inconsistencies, matrix effects, and instrument fluctuations—necessitates the use of an internal standard (IS).[3] A suitable IS is the cornerstone of a robust bioanalytical method, ensuring that the final calculated concentration of the analyte is a true reflection of its presence in the original sample. This guide provides an in-depth technical framework for the preliminary investigation and implementation of Hydroxy Itraconazole D8, a stable isotope-labeled (SIL) internal standard, for the bioanalysis of Hydroxy Itraconazole.

Chapter 1: The Rationale for this compound as the Gold Standard Internal Standard

The choice of an internal standard is one of the most critical decisions in bioanalytical method development. While structural analogs can be used, they are fundamentally different molecules that may not share the same physicochemical behavior as the analyte during extraction, chromatography, and ionization.[4] This can lead to unreliable data.[5]

Stable isotope-labeled internal standards, such as this compound, represent the ideal choice.[3][6] this compound is chemically identical to the analyte, with the sole difference being the substitution of eight hydrogen atoms with deuterium.[7][8]

The Causality Behind the Choice:

  • Co-elution and Identical Physicochemical Behavior: this compound has virtually the same extraction recovery and chromatographic retention time as the native analyte. This ensures that any sample processing variability affects both the analyte and the IS equally.

  • Compensation for Matrix Effects: The most significant advantage is the correction for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix (e.g., plasma, serum).[5] Since the SIL-IS co-elutes and has the same ionization efficiency, it experiences the same matrix effect as the analyte. The use of a response ratio (Analyte Peak Area / IS Peak Area) effectively normalizes this variability, leading to highly accurate and precise quantification.[5][6]

  • Regulatory Alignment: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recognize the superiority of SIL-IS.[5][9][10] Employing a deuterated standard is considered best practice and strengthens the defensibility of the bioanalytical data in regulatory submissions.[5][11][12]

The preliminary investigation, therefore, is not to question if this compound should be used, but to establish the optimal conditions for its successful implementation in a validated assay.

Chapter 2: Experimental Protocol for Method Development and Preliminary Validation

This section outlines a systematic approach to developing a robust LC-MS/MS method for the quantification of Hydroxy Itraconazole in human plasma using this compound as the internal standard.

Preparation of Standards: The Foundation of Accuracy

Accurate standard preparation is paramount. All standards must be handled with calibrated equipment and documented meticulously.

Step-by-Step Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Hydroxy Itraconazole reference standard and 1 mg of this compound standard.

    • Dissolve each in a suitable organic solvent (e.g., DMSO or Methanol) in separate 1 mL Class A volumetric flasks to create individual 1 mg/mL stock solutions.

  • Working Solutions:

    • Analyte Working Solutions (for Calibration Curve and QCs): Perform serial dilutions of the Hydroxy Itraconazole primary stock solution using a 50:50 mixture of acetonitrile and water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples. Per regulatory guidelines, it is best practice to use a separate stock solution weighing for the preparation of QC samples versus calibration standards.[12]

    • Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution to a final concentration of approximately 100 ng/mL using acetonitrile. This concentration should yield a consistent and strong signal in the mass spectrometer.

Sample Preparation: Protein Precipitation Workflow

The objective is to efficiently extract the analyte and IS from plasma proteins that would otherwise interfere with the analysis. Protein precipitation is a rapid and effective method for Itraconazole and its metabolites.[13][14][15][16]

Step-by-Step Protocol:

  • Aliquot Samples: In a 96-well plate or microcentrifuge tubes, aliquot 100 µL of each sample (blank plasma, calibration standards, QCs, and study samples).

  • Spike Internal Standard: To every well/tube (except for double blanks), add 50 µL of the this compound ISWS (e.g., 100 ng/mL). This early addition is critical for the IS to account for all subsequent extraction variability.[17]

  • Precipitate Proteins: Add 400 µL of precipitating solvent (e.g., acetonitrile containing 0.5% formic acid) to each well. The acid helps in efficient protein crashing.[15]

  • Vortex: Mix the plate/tubes thoroughly for approximately 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.[15]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL Plasma (Blank, Standard, QC, Unknown) add_is 2. Add 50 µL This compound IS sample->add_is add_ppt 3. Add 400 µL Acetonitrile + 0.5% Formic Acid add_is->add_ppt vortex 4. Vortex to Mix add_ppt->vortex centrifuge 5. Centrifuge to Pellet Protein vortex->centrifuge transfer 6. Transfer Supernatant for Analysis centrifuge->transfer

Caption: Protein Precipitation Workflow.

LC-MS/MS Instrumental Analysis

The instrumental method is designed to separate the analyte and IS from other components and detect them with high specificity.

Logical Workflow of LC-MS/MS:

G cluster_workflow LC-MS/MS Analysis Logic A 1. LC Separation (Analyte & IS Co-elute) B 2. ESI Ionization (Creates [M+H]+ ions) A->B C 3. Q1 Mass Filter (Selects Precursor Ion) B->C D 4. Q2 Collision Cell (Fragmentation) C->D E 5. Q3 Mass Filter (Selects Product Ion) D->E F 6. Detector (Signal Acquisition) E->F

Caption: Logical flow of LC-MS/MS analysis.

Instrumental Parameters:

The following table summarizes a typical starting point for LC-MS/MS parameters, which should be optimized during method development.

ParameterRecommended SettingRationale
LC System UPLC/HPLC SystemProvides necessary separation efficiency.
Column C18 Reversed-Phase (e.g., 2.1x50 mm, <3.5 µm)[13][15]Offers good retention and peak shape for these compounds.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid[15]Provides a proton source for efficient ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[15]Organic solvent for eluting the analytes.
Flow Rate 0.5 mL/min[15]Typical flow rate for analytical scale columns.
Gradient Optimized to elute analytes with good peak shape in < 5 minBalances analysis time with separation quality.
Injection Volume 5-10 µLA small volume is sufficient with modern sensitive instruments.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM quantification.
Ionization Mode Electrospray Ionization (ESI), Positive[13][18]These nitrogen-rich compounds ionize efficiently in positive mode.
MRM Transitions Hydroxy Itraconazole: 721.3 -> 408.4This compound: 729.4 -> 416.5[19]Highly specific transitions for parent and metabolite. The +8 Da shift in both precursor and product ions confirms the labeling.
Collision Energy Optimized for each transitionMaximizes the signal of the product ion.

Chapter 3: Core Bioanalytical Method Validation Parameters

A full validation is required before analyzing study samples, but a preliminary investigation should assess the core parameters to ensure the method is "fit-for-purpose". The acceptance criteria below are based on FDA and EMA guidelines.[9][11][12]

Validation ParameterPurposePreliminary Acceptance Criteria
Selectivity To ensure no endogenous components in the matrix interfere with the quantification of the analyte or IS.[20]Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between concentration and instrument response across the desired quantification range.[20]At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To demonstrate the closeness of measured values to the nominal value (accuracy) and the reproducibility of the measurements (precision).[18][21]Measured at LLOQ, Low QC, Mid QC, and High QC levels. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the impact of matrix components on ionization.The IS-normalized matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%.
Extraction Recovery To measure the efficiency of the extraction process.[22]Recovery does not need to be 100%, but it should be consistent and reproducible across QC levels, ideally with a %CV ≤ 15%.

Example Preliminary Validation Data Summary:

QC LevelNominal (ng/mL)NAccuracy (%)Precision (%CV)Recovery (%)
LLOQ 1.05104.58.7-
Low QC 3.0598.26.191.2
Mid QC 50.05101.34.593.5
High QC 200.0599.63.892.8

Conclusion

The preliminary investigation into the use of this compound for the bioanalysis of Hydroxy Itraconazole is a foundational exercise in establishing a high-integrity quantitative assay. This guide has demonstrated that the rationale for selecting a deuterated internal standard is scientifically and regulatorily sound, as it provides the most effective means to correct for inevitable analytical variability. By following a systematic protocol encompassing standard preparation, sample extraction, and LC-MS/MS optimization, a researcher can confidently establish a method that is selective, accurate, and precise. The successful execution of these preliminary steps paves the way for a full, compliant method validation, ultimately ensuring the reliability of the pharmacokinetic data that underpins critical decisions in drug development.

References

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Corporation. [URL: https://www.shimadzu.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.
  • Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19301369/]
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [URL: https://www.ema.europa.
  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Asia Pacific. [URL: https://www.shimadzu.com.sg/an/lcms/lcms-8050/jpl256.pdf]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [URL: https://www.slideshare.
  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10539151/]
  • Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27038403/]
  • Bioanalytical method validation emea. SlideShare. [URL: https://www.slideshare.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-20h0d5m4]
  • The Value of Deuterated Internal Standards. KCAS Bio. [URL: https://www.kcasbio.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30579124/]
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15645520/]
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [URL: https://resolvemass.
  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Development and validation of a bioanalytical method for the quantitation of itraconazole and its metabolite hydroxyl-itraconazole in plasma: application to human pharmacokinetic study. ResearchGate. [URL: https://www.researchgate.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/162916/download]
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [URL: https://www.youtube.
  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37750278/]
  • Hydroxy Itraconazole-d8 (R-63373-d8). MedChemExpress. [URL: https://www.medchemexpress.com/hydroxy-itraconazole-d8.html]
  • Hydroxy Itraconazole-d8. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Hydroxy-Itraconazole-d8/p/TRC-H943603]
  • Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/214/274/19301369.pdf]
  • Development and validation of a bioanalytical method for the quantitation of itraconazole and its metabolite hydroxyl-itraconazole in plasma: application to human pharmacokinetic study. ResearchGate. [URL: https://www.researchgate.
  • A Validated Liquid Chromatography Tandem Mass Spectrometric Method for Quantification of Itraconazole and Hydroxy Itraconazole in Human Plasma. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/a-validated-liquid-chromatography-tandem-mass-spectrometric-method-for-quantification-of-itraconazole-and-hydroxy-itraconazole-in-human-plasma/?doing_wp_cron=1741525492.2037720680236816406250]
  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/B9780128022207000165]
  • 4-(4-(4-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxy-itraconazole]
  • Itraconazole: A literature review on analytical and bio-analytical methods. ResearchGate. [URL: https://www.researchgate.net/publication/303893335_Itraconazole_A_literature_review_on_analytical_and_bio-analytical_methods]
  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/135967/download]
  • Hydroxy Itraconazole - Product Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.
  • Hydroxy Itraconazole (CAS 112559-91-8). Cayman Chemical. [URL: https://www.caymanchem.com/product/14984/hydroxy-itraconazole]
  • Hydroxy Itraconazole. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Hydroxy-Itraconazole/p/TRC-H943600]
  • Hydroxy Itraconazole | R63373 | Antifungal. TargetMol. [URL: https://www.targetmol.com/product/Hydroxy-Itraconazole]
  • Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8302501/]
  • Hydroxy Itraconazole-D8 | CAS No- 1217516-26-1. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/hydroxy-itraconazole-d8]
  • A highly efficient synthesis of itraconazole intermediates and their analogues. INIS-IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:31041133]
  • Itraconazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/84625-61-6.html]
  • The synthesis of itraconazole. ResearchGate. [URL: https://www.researchgate.net/figure/The-synthesis-of-itraconazole_fig1_319485208]
  • CN101775009B - Synthesis method and purification method of itraconazole. Google Patents. [URL: https://patents.google.
  • CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds. Google Patents. [URL: https://patents.google.

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Itraconazole and Hydroxyitraconazole in Human Plasma Using Hydroxy Itraconazole D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Bioanalytical Division

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely employed in the treatment of systemic fungal infections.[1][2][3] Its clinical efficacy is attributed not only to the parent drug but also to its major, active metabolite, hydroxyitraconazole.[1] Therapeutic drug monitoring (TDM) of both itraconazole and hydroxyitraconazole is crucial for optimizing treatment outcomes, due to significant inter-individual pharmacokinetic variability.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of these compounds, offering high sensitivity and selectivity.[5][6][7]

The use of a stable isotope-labeled internal standard is paramount for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note details the development and validation of a robust LC-MS/MS method for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma, employing Hydroxy Itraconazole D8 as the internal standard. The method is validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Experimental

Materials and Reagents
  • Analytes: Itraconazole (purity ≥98%), Hydroxyitraconazole (purity ≥98%)

  • Internal Standard: this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile, Methanol (both LC-MS grade), Formic acid (≥98%), Ammonium acetate (≥99%)

  • Human Plasma: K2-EDTA pooled human plasma from authorized suppliers.

  • Solid Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges.

  • Reagent Water: Deionized water, purified to 18.2 MΩ·cm.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standards and Quality Control Samples

Stock solutions of itraconazole, hydroxyitraconazole, and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Methodology

Sample Preparation

Two robust sample preparation protocols are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

  • Pre-treatment: To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex. Add 200 µL of 4% phosphoric acid and vortex.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of reagent water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pre-treatment: To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 6000 rpm for 5 minutes.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of itraconazole, hydroxyitraconazole, and the internal standard.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B over 3.5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1.5 minutes.
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature500°C
Desolvation Gas Flow900 L/hr
Multiple Reaction Monitoring (MRM) TransitionsSee Table 2

Table 2: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Itraconazole705.3392.335
Hydroxyitraconazole721.2408.338
This compound (IS)729.4416.538

Note: The MRM transitions for the analytes are based on published literature.[6] The transition for this compound is based on its molecular weight and expected fragmentation pattern.

Method Validation

The developed method was fully validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.Passed
Linearity Correlation coefficient (r²) ≥ 0.99 over the range of 1-1000 ng/mL for both analytes.Passed (r² > 0.995 for both analytes)
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for QC samples at four concentration levels.Passed (Intra- and inter-day %CV < 10%, %bias within ±8%)
Recovery Consistent and reproducible recovery for both analytes and the IS.Mean recovery > 85% for all compounds.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of plasma.Passed (%CV < 12%)
Stability Analyte stability demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and post-preparative.Analytes were stable under all tested conditions.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add IS (this compound) Plasma->IS Extraction SPE or LLE IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the LC-MS/MS analysis of itraconazole and hydroxyitraconazole.

Fragmentation cluster_itraconazole Itraconazole cluster_hydroxyitraconazole Hydroxyitraconazole cluster_is This compound (IS) ITZ Itraconazole MW: ~705.8 Precursor Ion (m/z): 705.3 ITZ_frag Product Ion m/z: 392.3 ITZ->ITZ_frag CID OH_ITZ Hydroxyitraconazole MW: ~721.8 Precursor Ion (m/z): 721.2 OH_ITZ_frag Product Ion m/z: 408.3 OH_ITZ->OH_ITZ_frag CID IS This compound MW: ~729.7 Precursor Ion (m/z): 729.4 IS_frag Product Ion m/z: 416.5 IS->IS_frag CID

Caption: Fragmentation of analytes and internal standard in the mass spectrometer.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of itraconazole and its active metabolite, hydroxyitraconazole, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated according to international regulatory guidelines and is suitable for use in clinical research and therapeutic drug monitoring to support pharmacokinetic and bioequivalence studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Ghodasara, J., et al. (2008). Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study. Journal of Chromatography B, 868(1-2), 70-76. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Veringa, A., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • Carrier, A., & Parent, J. (2000). Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 413-420. [Link]

  • Ohkubo, T., & Osanai, T. (2005). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. Annals of Clinical Biochemistry, 42(2), 94-98. [Link]

  • ResearchGate. (n.d.). Validation of LC-MS/MS method for the simultaneous estimation of Itraconazole and its metabolite Hydroxy Itraconazole in plasma. [Link]

  • Cociglio, M., et al. (1993). Determination of itraconazole and its active metabolite in plasma by column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 621(2), 181-188. [Link]

  • Athanasiou, A., et al. (2006). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 496-503. [Link]

  • ResearchGate. (n.d.). Determination of Itraconazole concentration in human plasma by LC/MS/MS. [Link]

  • ResearchGate. (n.d.). .Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. [Link]

  • He, Y., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. [Link]

  • Patni, A. K., et al. (2010). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma for a bioequivalence study. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • Waters. (n.d.). UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

Sources

Application Note: Quantitative Analysis of Hydroxyitraconazole in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely employed in the treatment of systemic fungal infections.[1][2] Its clinical efficacy is significantly influenced by its major active metabolite, hydroxyitraconazole, which exhibits comparable antifungal activity to the parent drug and often circulates at higher concentrations in plasma.[2] Consequently, therapeutic drug monitoring (TDM) of both itraconazole and hydroxyitraconazole is crucial for optimizing patient outcomes, ensuring adequate drug exposure, and minimizing potential toxicities. This application note details a robust and sensitive method for the quantitative analysis of hydroxyitraconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, hydroxyitraconazole-d8.

The use of a deuterated internal standard (IS) is paramount in LC-MS/MS-based bioanalysis. The co-elution of the analyte and its stable isotope-labeled counterpart ensures that any variations during sample preparation and ionization are compensated for, leading to high accuracy and precision.[3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Principle of the Method

This method employs a protein precipitation (PPT) technique for sample preparation, which is a rapid and effective approach for removing the bulk of proteins from the plasma matrix.[1][5][6] Following precipitation, the supernatant is injected into a reverse-phase liquid chromatography system for separation of hydroxyitraconazole and its deuterated internal standard from endogenous plasma components. The analytes are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[7][8]

Materials and Reagents

Material/Reagent Supplier Grade
HydroxyitraconazoleSigma-AldrichAnalytical Standard
Hydroxyitraconazole-d8Toronto Research ChemicalsAnalytical Standard
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q® SystemUltrapure
Human Plasma (K2EDTA)BioIVTPooled, Drug-Free

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the integrity of the entire quantitative assay. Using high-purity solvents and precise weighing techniques minimizes variability.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of hydroxyitraconazole and hydroxyitraconazole-d8 into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of hydroxyitraconazole by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the hydroxyitraconazole-d8 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation with acetonitrile is a simple and effective method for removing proteins from plasma samples.[1][5][6] The addition of formic acid helps to improve the precipitation efficiency and ensures the analytes are in their protonated form for positive ion electrospray ionization.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma Sample is_add Add 150 µL of Internal Standard Working Solution in Acetonitrile plasma->is_add vortex1 Vortex Mix (30 seconds) is_add->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (blank, calibration standard, or unknown).

  • Add 150 µL of the internal standard working solution (100 ng/mL hydroxyitraconazole-d8 in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The choice of a C18 column provides good retention and separation for the relatively hydrophobic hydroxyitraconazole molecule. A gradient elution with formic acid in the mobile phase ensures efficient ionization in positive ESI mode. The MRM transitions are selected for their specificity and abundance to ensure sensitive and reliable quantification.

Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Hydroxyitraconazole: 721.3 -> 392.3; Hydroxyitraconazole-d8: 729.3 -> 400.3
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

This bioanalytical method should be validated according to the principles outlined in the US Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[9][10]

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability

Caption: Key Parameters for Method Validation.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Selectivity Analyze six different lots of blank human plasma to assess for interfering peaks at the retention times of the analyte and IS.No significant interfering peaks (>20% of the LLOQ for the analyte and >5% for the IS).
Linearity Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision ≤ 20% CV; accuracy within ±20% of nominal value.
Accuracy & Precision Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three different days.Precision (CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (% bias) within ±15% (±20% at LLOQ) of nominal values.
Extraction Recovery Compare the peak area of the analyte in pre-extracted spiked samples to that in post-extracted spiked samples at three QC levels.Consistent and reproducible recovery.
Matrix Effect Compare the peak area of the analyte in post-extracted spiked samples from six different lots of plasma to the peak area of a neat solution.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability Assess analyte stability in plasma under various conditions: freeze-thaw (3 cycles), bench-top (room temperature for 24 hours), and long-term storage (-80°C for 30 days).Mean concentration at each QC level should be within ±15% of the nominal concentration.

Data Analysis and Interpretation

The concentration of hydroxyitraconazole in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve. The use of a deuterated internal standard that co-elutes with the analyte minimizes the impact of matrix effects and variations in instrument response, thereby ensuring high data quality.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of hydroxyitraconazole in human plasma using a deuterated internal standard. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for clinical research and therapeutic drug monitoring. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation as per regulatory guidelines.

References

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu. [Link]

  • Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915–920. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Asia Pacific. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Vu, A., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. [Link]

  • Koupparis, M. A., et al. (2005). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. Journal of Chromatography B, 829(1-2), 109–116. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Koupparis, M. A., et al. (2005). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. ResearchGate. [Link]

  • Poirier, J. M., & Cheymol, G. (1998). Determination of itraconazole and its active metabolite in plasma by column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 313–318. [Link]

  • Carrier, A., & Parent, J. (2000). Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 413–420. [Link]

  • Sahu, S., et al. (2012). Validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy-itraconazole in human plasma. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 174–180. [Link]

  • Lee, H. W., et al. (2012). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis, 66, 360–365. [Link]

Sources

Application Note: Robust Sample Preparation Strategies for the Quantitative Analysis of Hydroxy Itraconazole-D8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the most effective sample preparation techniques for the quantitative analysis of hydroxy itraconazole-D8, a deuterated internal standard crucial for the accurate measurement of the active metabolite of itraconazole, in biological matrices. We delve into the theoretical underpinnings and practical applications of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Detailed, step-by-step protocols are provided for each technique, accompanied by an in-depth discussion of the scientific rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies.

Introduction: The Critical Role of Hydroxy Itraconazole and its Deuterated Analog

Itraconazole is a broad-spectrum triazole antifungal agent extensively used in the treatment of systemic fungal infections.[1][2] It undergoes significant hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its major active metabolite, hydroxy itraconazole.[1][3] Notably, hydroxy itraconazole exhibits antifungal activity comparable to the parent drug and often circulates in plasma at higher concentrations.[4] Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole is essential for accurate therapeutic drug monitoring (TDM) and comprehensive pharmacokinetic (PK) assessments.[1][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of these compounds due to its high sensitivity and selectivity.[5][6] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[7][8] Hydroxy itraconazole-D8, a deuterated analog, serves as an ideal internal standard. Being chemically identical to the analyte, it co-elutes and experiences similar ionization effects, effectively compensating for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[9][10] The choice of an appropriate sample preparation technique is a critical first step in developing a robust bioanalytical method, as it directly impacts the cleanliness of the sample, analyte recovery, and the mitigation of matrix effects.[11][12]

The Importance of a Deuterated Internal Standard: Hydroxy Itraconazole-D8

In quantitative bioanalysis, an internal standard is added to all samples, calibrators, and quality controls to correct for analytical variability.[8] While structural analogs can be used, stable isotope-labeled internal standards like Hydroxy Itraconazole-D8 are the preferred choice for LC-MS/MS.[7][9]

Why Deuterated Standards are Superior:

  • Similar Physicochemical Properties: Deuterium substitution results in a minimal change in the chemical properties of the molecule.[9] This means Hydroxy Itraconazole-D8 will have nearly identical chromatographic retention times and extraction recoveries to the non-labeled hydroxy itraconazole.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS.[11][13] Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.[14]

  • Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of the analytical method.[10][15]

It is crucial to add the internal standard early in the sample preparation workflow to account for any analyte loss during the extraction process.[15]

Core Sample Preparation Techniques

The selection of a sample preparation method is a balance between sample cleanliness, recovery, throughput, and cost. For the analysis of hydroxy itraconazole-D8 and its non-deuterated counterpart, three primary techniques are commonly employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing proteins from plasma or serum samples. It involves the addition of an organic solvent or an acid to denature and precipitate the proteins.[6][16]

Causality Behind the Method: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the solvation shell of the proteins, leading to their aggregation and precipitation.[16] Acidification, often with formic or perchloric acid, alters the pH and causes protein denaturation.[6][17]

Advantages:

  • High throughput and ease of automation.

  • Low cost.

  • Generally non-selective, leading to high recovery of a wide range of analytes.

Disadvantages:

  • Produces a relatively "dirty" extract, as it does not significantly remove other endogenous components like phospholipids.

  • High potential for matrix effects in the subsequent LC-MS/MS analysis.[13]

  • The supernatant may need to be evaporated and reconstituted in a weaker solvent to be compatible with reversed-phase chromatography.

Protocol 1: Protein Precipitation using Acetonitrile

Objective: To rapidly remove the bulk of proteins from a plasma sample.

Materials:

  • Plasma sample

  • Hydroxy Itraconazole-D8 internal standard working solution

  • Acetonitrile (ACN), HPLC grade, chilled

  • Vortex mixer

  • Centrifuge capable of at least 3,500 x g

  • 96-well plates or microcentrifuge tubes

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of the plasma sample into a 96-well plate or microcentrifuge tube.[6]

  • Add 50 µL of the Hydroxy Itraconazole-D8 internal standard working solution and briefly vortex.

  • Add 400 µL of chilled acetonitrile containing 0.5% formic acid to each sample.[6] The acid aids in more efficient protein crashing.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the samples at 3,500 x g for 5-10 minutes to pellet the precipitated proteins.[6][16]

  • Carefully transfer the supernatant to a clean plate or set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Vortex briefly and centrifuge to pellet any remaining particulates before injection into the LC-MS/MS system.

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis start Plasma Sample (100 µL) add_is Add Internal Standard (Hydroxy Itraconazole-D8) start->add_is add_solvent Add Precipitation Solvent (Acetonitrile + 0.5% Formic Acid) add_is->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge Centrifuge (3,500 x g, 5-10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation (PPT) Workflow

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[4][18]

Causality Behind the Method: Hydroxy itraconazole is a lipophilic compound.[1] By introducing an immiscible organic solvent, the analyte preferentially partitions from the aqueous plasma into the organic phase, leaving behind more polar, water-soluble matrix components like proteins and salts.[18][19] The choice of organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane, dichloromethane) is critical and is optimized to maximize analyte recovery while minimizing the extraction of interfering substances.[18][20]

Advantages:

  • Provides a much cleaner sample extract compared to PPT, reducing matrix effects.[19]

  • Can be optimized for selectivity by adjusting the organic solvent and pH.

  • Can concentrate the analyte by evaporating the organic solvent and reconstituting in a smaller volume.

Disadvantages:

  • More labor-intensive and time-consuming than PPT.

  • Can be more difficult to automate.

  • Requires the use of larger volumes of organic solvents.

  • Analyte recovery can be sensitive to factors like pH and solvent choice.

Protocol 2: Liquid-Liquid Extraction using Methyl Tert-Butyl Ether (MTBE)

Objective: To selectively extract hydroxy itraconazole-D8 from plasma, resulting in a cleaner sample.

Materials:

  • Plasma sample

  • Hydroxy Itraconazole-D8 internal standard working solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Pipette 200 µL of the plasma sample into a glass or polypropylene tube.

  • Add 50 µL of the Hydroxy Itraconazole-D8 internal standard working solution.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.[21]

  • Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.[21]

  • Carefully transfer the upper organic layer to a new clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for injection.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis start Plasma Sample (200 µL) add_is Add Internal Standard start->add_is add_solvent Add Organic Solvent (e.g., MTBE) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (4,000 x g, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction (LLE) Workflow

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent material, packed into a cartridge or a 96-well plate, to isolate analytes from a complex matrix.[22][23]

Causality Behind the Method: The principle of SPE is based on the affinity of the analyte for the solid sorbent relative to the sample matrix. A typical SPE procedure involves four steps:

  • Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte binding.

  • Loading: The sample is passed through the sorbent bed. The analyte and some matrix components bind to the sorbent.

  • Washing: A specific solvent is used to wash away weakly bound matrix interferences while the analyte of interest remains bound to the sorbent.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.[22][24]

For hydroxy itraconazole, a reverse-phase sorbent (e.g., C18 or a hydrophilic-lipophilic balanced polymer) is commonly used, which retains hydrophobic compounds like the analyte from the aqueous plasma sample.[22][24]

Advantages:

  • Provides the cleanest sample extract, significantly reducing matrix effects.[22]

  • High analyte concentration factor.

  • High selectivity and recovery.[24]

  • Amenable to automation.[5]

Disadvantages:

  • Most expensive and complex method.

  • Method development can be time-consuming.

  • Requires careful optimization of sorbent, wash, and elution solvents.

Protocol 3: Solid-Phase Extraction using a Hydrophilic-Lipophilic Balanced (HLB) Sorbent

Objective: To achieve the highest level of sample cleanup and analyte concentration.

Materials:

  • Plasma sample

  • Hydroxy Itraconazole-D8 internal standard working solution

  • HLB SPE cartridges or 96-well plate

  • 50% Orthophosphoric acid solution

  • Methanol, HPLC grade (for conditioning and elution)

  • Water, HPLC grade (for washing)

  • SPE manifold (vacuum or positive pressure)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment: In a tube, mix 300 µL of plasma with 50 µL of the Hydroxy Itraconazole-D8 internal standard working solution. Add 50 µL of 50% orthophosphoric acid and vortex for 30 seconds.[22] The acid helps to disrupt protein binding.

  • Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE sorbent. Pass the sample through at a slow, steady flow rate.

  • Washing: Wash the sorbent with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for injection.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps start Plasma Sample (300 µL) add_is Add Internal Standard start->add_is add_acid Add Acid & Vortex add_is->add_acid load 2. Load Sample add_acid->load condition 1. Condition (Methanol, then Water) wash 3. Wash (Water) load->wash elute 4. Elute (Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction (SPE) Workflow

Method Comparison and Data Presentation

The choice of sample preparation technique will depend on the specific requirements of the assay, such as the required limit of quantification, sample throughput, and available resources. The following table summarizes typical performance characteristics for each method in the context of itraconazole and hydroxy itraconazole analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowMediumHigh
Matrix Effects HighMediumLow
Analyte Recovery > 90%[6]70-85%[18][20]85-95%[24]
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh
Method Development MinimalModerateIntensive
Typical Application High-throughput screening, early discoveryRegulated bioanalysis, clinical studiesRegulated bioanalysis, low-level quantification

Note: Recovery values are approximate and can vary significantly based on the specific protocol and optimization. A study by Patni et al. (2010) reported SPE recoveries of approximately 54% for hydroxy itraconazole and 50% for hydroxy itraconazole-d8.[22]

Conclusion

The successful quantitative analysis of hydroxy itraconazole-D8 in biological matrices is critically dependent on the selection and optimization of the sample preparation method.

  • Protein Precipitation offers a rapid and high-throughput solution, ideal for screening purposes, but is susceptible to significant matrix effects.[6][16]

  • Liquid-Liquid Extraction provides a cleaner sample and is a robust choice for many applications, balancing cost and performance.[18][19]

  • Solid-Phase Extraction delivers the cleanest extracts and highest sensitivity, making it the gold standard for regulated bioanalysis and challenging low-level quantification assays.[5][22]

The inclusion of a stable isotope-labeled internal standard, such as hydroxy itraconazole-D8, is non-negotiable for achieving the accuracy and precision required in clinical and research settings.[8][10] By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate sample preparation strategy for their specific analytical needs.

References

  • Annino, Y. G., & Giese, R. W. (2004). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. Journal of Chromatography B, 804(2), 331-338. [Link]

  • Biemer, J. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(4), 485-490. [Link]

  • Dodds, E. M., & Drew, R. H. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677-691. [Link]

  • Gallo, J. M., & Gilde, A. (1996). Determination of itraconazole and its active metabolite in plasma by column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 263-269. [Link]

  • Hofmann, U., & Heinkele, G. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

  • Kousoulos, C., Tsatsou, G., Apostolou, C., Dotsikas, Y., & Loukas, Y. L. (2006). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. Analytical and Bioanalytical Chemistry, 384(1), 199-207. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Wang, S., Cyronak, M., & Smith, E. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 857(1), 1-8. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 16, 2026, from [Link]

  • Patni, A. K., et al. (2010). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy-itraconazole in human plasma. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • Srivatsan, V., Dasgupta, A., Kale, P., Datla, R. R., Soni, D., Patel, M., ... & Mavadhiya, C. (2004). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography. Journal of chromatography A, 1031(1-2), 307-313. [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Rahman, M., & Abd El-Aty, A. M. (2016). Matrix Effects and Application of Matrix Effect Factor. Journal of Chromatography & Separation Techniques, 7(5), 1-4. [Link]

  • van der-Heide, S., van der-Heide, A., & van der-Heide, J. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(15), 7856-7863. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 16, 2026, from [Link]

  • Lee, J. W., Lee, H. R., & Lee, S. K. (2008). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. Journal of pharmaceutical and biomedical analysis, 46(2), 378-382. [Link]

  • Ahmed, A. (2022). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques, 13(5), 1-3. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved January 16, 2026, from [Link]

  • Zhang, Q., et al. (2019). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-539. [Link]

  • Mishra, K., & Balamurugan, K. (2022). Itraconazole: A literature review on analytical and bio-analytical methods. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(1), 1-10. [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]

  • Kim, Y. R., et al. (2010). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. Journal of Chromatography B, 878(22), 1969-1974. [Link]

  • Cociglio, M., et al. (1995). A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume. Therapeutic Drug Monitoring, 17(5), 557-560. [Link]

  • Lee, H. J., et al. (2010). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. ResearchGate. [Link]

  • JETIR. (2022). METHOD DEVELOPMENT & VALIDATION OF ITRACONAZOLE BY UV-SPECTROSCOPY. JETIR, 9(7). [Link]

  • Chen, X., et al. (2010). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 54(1), 531-534. [Link]

  • Jian, W., et al. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 23(2). [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Application News. [Link]

  • Sravani, P., & Haritha, P. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857. [Link]

  • Reddy, Y. P., & Kumar, K. V. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(2), 221-225. [Link]

  • Scribd. (n.d.). Itraconazole Pellets Testing Guide. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2017). New sensitive LC-MS method for itraconazole and hydroxyitraconazole determination in human plasma validation and quality assurance during study. [Link]

Sources

Chromatographic separation of Hydroxy Itraconazole D8 and analyte

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Separation of Hydroxy Itraconazole and its Deuterated Internal Standard, Hydroxy Itraconazole D8

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the chromatographic principles and practical protocols for the robust separation of hydroxy itraconazole and its stable isotope-labeled (SIL) internal standard, this compound. In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the baseline separation of an analyte from its deuterated internal standard is critical for precluding isotopic crosstalk and ensuring analytical accuracy. This document delves into the rationale behind method development, offering detailed protocols for Reversed-Phase Liquid Chromatography (RPLC), along with alternative strategies using Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC). The protocols are designed to be self-validating, grounded in established scientific principles, and compliant with regulatory expectations for bioanalytical method validation.[1][2][3]

Introduction: The Analytical Imperative

Itraconazole is a widely prescribed triazole antifungal agent used to treat a variety of systemic fungal infections.[4][5] In vivo, it is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system to several metabolites, the most prominent of which is hydroxy itraconazole.[5][6][7] This metabolite is not only abundant—often circulating at higher concentrations than the parent drug—but is also pharmacologically active, contributing significantly to the overall antifungal effect.[7][8]

Accurate quantification of hydroxy itraconazole in biological matrices like plasma or serum is therefore essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. The gold standard for this application is LC-MS/MS, which relies on the use of a stable isotope-labeled internal standard (IS) to correct for variations in sample preparation and instrument response.[4][9][10] this compound, a deuterated analog, is an ideal IS for this purpose.[11][12]

However, the structural similarity between the analyte and its deuterated IS presents a unique analytical challenge: the potential for chromatographic co-elution. While mass spectrometry can distinguish between the two compounds based on their mass-to-charge ratio (m/z), co-elution can lead to issues like ion suppression and isotopic crosstalk, compromising data integrity. This note provides the scientific framework and actionable protocols to achieve the necessary chromatographic resolution.

The Science of Separation: Understanding the Isotope Effect

A common observation in reversed-phase chromatography is that a deuterated compound may elute slightly earlier than its non-deuterated counterpart.[13][14] This phenomenon, known as the "chromatographic isotope effect," arises from subtle differences in molecular properties imparted by the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D).

The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a marginal decrease in the molecule's polarizability and van der Waals interactions.[15][16] In a reversed-phase system, where retention is driven by hydrophobic interactions with the stationary phase, this subtle change can result in the deuterated analog (this compound) having a slightly lower affinity for the non-polar stationary phase, causing it to elute just before the native analyte.[14] While often minimal, this effect must be managed through careful method development to ensure baseline resolution and prevent analytical bias.[13]

Strategic Method Development

A logical, systematic approach is key to developing a robust separation method. The workflow involves screening different chromatographic modes and columns, followed by fine-tuning of mobile phase composition and instrumental parameters.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Screening Column & Mobile Phase Screening (RPLC, HILIC, SFC) Initial_Eval Initial Evaluation (Peak Shape, Retention) Screening->Initial_Eval Opt_Gradient Gradient Optimization (Slope, Duration) Initial_Eval->Opt_Gradient Opt_Flow Flow Rate & Temperature (Efficiency vs. Time) Opt_Gradient->Opt_Flow Sample_Prep Sample Preparation (Protein Precipitation, SPE) Opt_Flow->Sample_Prep MS_Detect MS/MS Detection (MRM Optimization) Sample_Prep->MS_Detect Validation Full Method Validation (FDA/ICH Guidelines) MS_Detect->Validation

Caption: Logical workflow for chromatographic method development.

Recommended Analytical Protocols

Protocol A: Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most common and robust method for the analysis of itraconazole and its metabolites.[9][17][18] It offers excellent reproducibility and compatibility with a wide range of column chemistries.

Experimental Protocol: RPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UHPLC or HPLC system capable of binary gradient elution.

    • Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

Table 1: RPLC Chromatographic Conditions

Parameter Recommended Condition Rationale
Column C18, 2.1 x 50 mm, ≤ 3.5 µm Provides excellent hydrophobic retention and high efficiency for this class of compounds.[9]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid Ammonium formate acts as a buffer, and formic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.5 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40°C Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Injection Vol. 5 µL A small injection volume minimizes potential matrix effects and peak distortion.

| Gradient | 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-3.5 min (95% B), 3.6-4.5 min (30% B) | A tailored gradient is crucial to resolve the analyte from the IS and other matrix components. |

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC serves as a powerful alternative to RPLC, particularly for polar compounds.[19][20][21] It utilizes a polar stationary phase and a highly organic mobile phase, offering orthogonal selectivity which can be exploited to enhance separation from endogenous interferences.[22][23]

Table 2: HILIC Chromatographic Conditions

Parameter Recommended Condition Rationale
Column Amide or Silica-based HILIC, 2.1 x 100 mm, 3 µm Provides retention for polar analytes through a partitioning mechanism.
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate The high organic content is necessary for retention in HILIC mode.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate The aqueous component serves as the strong eluting solvent.
Flow Rate 0.4 mL/min HILIC often uses slightly lower flow rates to maintain the aqueous layer on the stationary phase.
Column Temp. 35°C Temperature control is important for reproducible retention times.

| Gradient | Start at 95% A, ramp to 50% A over 5 minutes | A gradient from high to low organic content elutes the analytes. |

Protocol C: Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase.[24][25] It offers the benefits of high speed and reduced organic solvent consumption, making it ideal for high-throughput environments.[26][27]

Table 3: SFC Chromatographic Conditions

Parameter Recommended Condition Rationale
Column Diol or 2-Ethylpyridine (2-EP) modified silica, 3.0 x 100 mm, 3 µm These polar stationary phases are common in SFC for separating moderately polar compounds.
Mobile Phase A Supercritical CO₂ The primary, non-polar mobile phase.
Mobile Phase B Methanol (as co-solvent/modifier) Methanol is added to increase the polarity of the mobile phase and elute the analytes.
Flow Rate 2.0 mL/min Higher flow rates are possible due to the low viscosity of supercritical fluids.
Back Pressure 150 bar Maintaining sufficient back pressure is essential to keep CO₂ in its supercritical state.
Column Temp. 45°C Temperature influences fluid density and, consequently, solvating power and retention.

| Gradient | Start at 5% B, ramp to 40% B over 3 minutes | A gradient of the organic modifier controls the elution. |

Detection: Tandem Mass Spectrometry (MS/MS)

ESI in positive ion mode is highly effective for the ionization of hydroxy itraconazole.[4][9] Detection is performed using MRM for optimal sensitivity and selectivity.

Table 4: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Hydroxy Itraconazole 721.6 392.3 ESI+

| this compound | 729.7 | 400.3 | ESI+ |

Workflow for Sample Preparation

A streamlined and reproducible sample preparation workflow is fundamental to a successful bioanalytical method. Protein precipitation is often chosen for its simplicity and speed.[4][9]

SamplePrep Start Start: Plasma/Serum Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Precipitated Protein Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Caption: Standard protein precipitation workflow for bioanalysis.

Ensuring Trustworthiness: Method Validation

Every protocol described must be part of a self-validating system. Any developed method must undergo a full validation according to the principles outlined in regulatory guidance documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[1][2][3][28]

Key validation parameters include:

  • Selectivity and Specificity: Demonstrating that the method can unequivocally measure the analyte and IS without interference from endogenous matrix components. This includes injecting blank matrix from at least six different sources.

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the biological matrix.

  • Calibration Curve: Establishing linearity, range, and a Lower Limit of Quantification (LLOQ).[9]

  • Accuracy and Precision: Determining the closeness of measured values to the nominal concentration and the reproducibility of the measurements, respectively.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Crucially for this application, the validation must prove that the analyte signal is not impacted by the presence of the deuterated IS, and vice-versa, confirming the adequacy of the chromatographic separation.

References

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. National Institutes of Health (NIH). Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC North America. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. PubMed. Available from: [Link]

  • Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis. Available from: [Link]

  • Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. PubMed. Available from: [Link]

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu. Available from: [Link]

  • Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography. PubMed. Available from: [Link]

  • Determination of itraconazole and hydroxyitraconazole in human serum and plasma by micellar electrokinetic chromatography. ROAR. Available from: [Link]

  • Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. PubMed. Available from: [Link]

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available from: [Link]

  • Determination of itraconazole and its metabolite from human plasma by high performance liquid chromatography-tandem mass (LC-MS/MS) spectrometry. ResearchGate. Available from: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinisegur. Available from: [Link]

  • Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On. AACC. Available from: [Link]

  • Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. National Institutes of Health (NIH). Available from: [Link]

  • Itraconazole: A literature review on analytical and bio-analytical methods. ResearchGate. Available from: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. LCGC North America. Available from: [Link]

  • Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. PubMed. Available from: [Link]

  • Supercritical fluid chromatography applications. ResearchGate. Available from: [Link]

  • Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre. Available from: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. Available from: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available from: [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. Available from: [Link]

  • Supercritical Fluid Chromatography of Drugs: Parallel Factor Analysis for Column Testing in a Wide Range of Operational Conditions. National Institutes of Health (NIH). Available from: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health (NIH). Available from: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

Sources

Mass spectrometry parameters for Hydroxy Itraconazole D8 detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Hydroxy Itraconazole in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Antifungal Drug Monitoring

Itraconazole is a broad-spectrum triazole antifungal agent pivotal in the management of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] The therapeutic efficacy and potential for toxicity of itraconazole are closely linked to its plasma concentrations. Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[3] The most significant of these is hydroxy itraconazole (OH-ITZ), which possesses antifungal activity comparable to the parent drug and often circulates at concentrations equal to or greater than itraconazole itself.[1][3] Consequently, therapeutic drug monitoring (TDM) for itraconazole often necessitates the simultaneous quantification of both the parent compound and its active hydroxy metabolite to accurately assess the therapeutic window and tailor patient dosing.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and specificity compared to other analytical techniques.[1][5] A robust and reliable LC-MS/MS method is underpinned by the use of an appropriate internal standard (IS). An ideal IS should mimic the analytical behavior of the analyte as closely as possible to correct for variability during sample preparation and analysis.[6] Stable isotope-labeled (SIL) internal standards, such as Hydroxy Itraconazole D8 (OH-ITZ D8), represent the pinnacle of IS choice for mass spectrometry-based bioanalysis.[7][8] Being chemically identical to the analyte, a SIL-IS co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, thereby providing the most accurate correction for analytical variability.[6][7]

This application note provides a comprehensive, field-proven protocol for the sensitive and accurate quantification of hydroxy itraconazole in human plasma using a state-of-the-art LC-MS/MS system. The methodology leverages this compound as the internal standard to ensure the highest level of data integrity for both clinical research and therapeutic drug monitoring applications.

Principle of the Method: Leveraging a Deuterated Internal Standard

The core of this analytical method is the use of this compound as an internal standard. Here's why this is a critical choice:

  • Correction for Sample Preparation Variability : The process of extracting analytes from a complex biological matrix like plasma can be subject to variability, leading to inconsistent recovery. Since OH-ITZ D8 is added to the plasma sample at the very beginning of the workflow, any loss of the analyte during the extraction process will be mirrored by a proportional loss of the internal standard.[9] The final analyte/IS peak area ratio remains constant, thus ensuring accuracy.

  • Mitigation of Matrix Effects : Electrospray ionization (ESI), the most common ionization technique for this type of analysis, is susceptible to "matrix effects."[7] Co-eluting endogenous components from the plasma can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because OH-ITZ D8 has the same chemical properties and retention time as the native OH-ITZ, it experiences the same degree of ion suppression or enhancement.[8] This co-elution behavior allows the IS to effectively normalize the analyte's signal, canceling out the impact of the matrix.

  • Improved Precision and Accuracy : By compensating for variations in sample extraction, injection volume, and ionization efficiency, the deuterated internal standard significantly improves the overall precision and accuracy of the assay.[7][8] This is paramount for clinical applications where small differences in measured concentrations can impact patient care.

Experimental Workflow

The overall experimental workflow is a streamlined process designed for high-throughput analysis without compromising data quality. It involves a simple protein precipitation step, followed by dilution and direct injection into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 100 µL) spike Spike with OH-ITZ D8 Internal Standard plasma->spike ppt Protein Precipitation (e.g., Acetonitrile with 0.5% Formic Acid) spike->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute (Optional) supernatant->dilute inject Inject into UPLC/HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Triple Quadrupole MS) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: High-level workflow for OH-ITZ quantification.

Detailed Protocols
1. Preparation of Standards and Quality Controls
  • Rationale : Accurate quantification relies on a well-defined calibration curve. Preparing stock solutions in an organic solvent ensures stability. Working standards are then prepared in the same biological matrix as the unknown samples (e.g., pooled human plasma) to mimic the analytical conditions and account for matrix effects.

  • Procedure :

    • Prepare a primary stock solution of Hydroxy Itraconazole and this compound at a concentration of 1 mg/mL in methanol.

    • From these stocks, prepare intermediate working solutions by serial dilution in a 50:50 methanol:water mixture.[10]

    • Prepare calibration curve standards by spiking the appropriate working solutions into pooled, drug-free human plasma to achieve a concentration range of, for example, 1 to 500 ng/mL.[11]

    • Similarly, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 100, and 400 ng/mL).[11]

2. Sample Preparation: Protein Precipitation
  • Rationale : Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC column and mass spectrometer.[2][12] Acetonitrile is a highly efficient precipitation agent.[11] The addition of a small amount of acid, such as formic acid, can improve the recovery of certain analytes and ensures the analytes are in their protonated form for positive mode ESI.[11]

  • Procedure :

    • Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.[11]

    • Add 50 µL of the working internal standard solution (this compound in methanol, e.g., at 100 ng/mL).

    • Add 400 µL of ice-cold acetonitrile containing 0.5% formic acid to each sample.[11]

    • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.[11]

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 5 minutes) to pellet the precipitated proteins.[11]

    • Carefully transfer the supernatant to a clean tube or well plate for analysis.

    • The sample can be injected directly or, if concentrations are expected to be high, diluted with the initial mobile phase composition.

G cluster_workflow Protein Precipitation Workflow start 100 µL Plasma is_add Add 50 µL OH-ITZ D8 IS start->is_add ppt_add Add 400 µL Acidified Acetonitrile is_add->ppt_add vortex Vortex ppt_add->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant for Injection centrifuge->supernatant

Caption: Step-by-step protein precipitation protocol.

3. LC-MS/MS Parameters
  • Rationale : The chromatographic and mass spectrometric parameters must be optimized to ensure the selective and sensitive detection of Hydroxy Itraconazole and its D8 internal standard.

Liquid Chromatography Parameters

A reversed-phase C18 column is effective for retaining and separating the relatively hydrophobic itraconazole and hydroxy itraconazole molecules.[11][13] A gradient elution is typically used to provide good peak shape and efficiently elute the analytes while separating them from early-eluting matrix components. The use of formic acid or ammonium formate in the mobile phase helps to promote protonation of the analytes, which is essential for positive mode ESI-MS detection.[11]

ParameterRecommended Setting
LC System Waters I-Class UPLC or equivalent
Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[11]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.5 mL/min[11]
Gradient Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min[11]
Column Temp. 40 °C[11]
Injection Vol. 5 µL

Mass Spectrometry Parameters

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.[1] The parameters below are typical starting points and should be optimized for the specific instrument in use.

ParameterRecommended Setting
MS System Waters Xevo TQ-XS or equivalent triple quadrupole[11]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Capillary Voltage 3.5 kV[1][11]
Source Temp. 150 °C[11]
Desolvation Temp. 500 °C[11]
Desolvation Gas Flow 900 L/hr (Nitrogen)[11]
Cone Gas Flow 150 L/hr (Nitrogen)[11]
Collision Gas Argon

MRM Transitions

The selection of precursor and product ions is critical. For hydroxy itraconazole, the protonated molecule [M+H]⁺ is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. The D8 variant will have a precursor ion that is 8 Daltons higher in mass. The fragmentation pattern is often similar, leading to a product ion that may also be shifted by the mass of the deuterium labels, depending on where the fragmentation occurs.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Hydroxy Itraconazole 721.3408.40.05~35[1][11]
This compound (IS) 729.4416.50.05~35[14]

Note: Collision energy should be optimized for the specific instrument to maximize the signal of the product ion.

Data Analysis and System Suitability

  • Calibration Curve : The concentration of hydroxy itraconazole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.[14]

  • Quality Control : The accuracy and precision of the run are assessed by analyzing the QC samples. The calculated concentrations should be within ±15% of their nominal value (±20% for the lower limit of quantification).

  • Method Validation : This analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in a clinical or regulated environment. Validation should assess parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11]

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of hydroxy itraconazole in human plasma. The streamlined protein precipitation protocol allows for high-throughput sample processing. The crucial element of this method is the use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte to provide reliable correction for matrix effects and sample preparation variability.[6][8] This ensures the highest degree of accuracy and precision, making the method highly suitable for therapeutic drug monitoring and pharmacokinetic studies, ultimately supporting optimized patient care in the treatment of fungal infections.

References
  • Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915–920. [Link]

  • Jannetto, P. J., et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Chromatography B, 1152, 122241. [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Application News No. L509. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Odoemelam, V. U., & Ukachukwu, F. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - GRANTHAALAYAH, 8(8), 263-270. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Al-Thaqafi, A. H., et al. (2014). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 58(7), 4169–4174. [Link]

  • Carrier, A., & Parent, J. (2000). Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 413-420. [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Patni, A. K., et al. (2010). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma and its application to a pharmacokinetic study. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) - Overview. [Link]

  • Barreto, F., et al. (2014). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography. ResearchGate. [Link]

  • Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. PubMed. [Link]

  • Patni, A. K., et al. (2010). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma and its application to a pharmacokinetic study. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • Agilent Technologies. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. ASMS 2017 Poster. [Link]

  • Sahu, S., et al. (2012). Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma. PubMed Central. [Link]

  • Isobe, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Scientific Reports, 10(1), 7529. [Link]

Sources

Application Note: The Pivotal Role of Hydroxy Itraconazole-d8 in High-Fidelity Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Bioequivalence Challenge for Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic mycoses. Following oral administration, it is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites, the most significant of which is hydroxy itraconazole (OH-ITZ).[1] This active metabolite circulates in plasma at concentrations often exceeding that of the parent drug and exhibits comparable antifungal activity.[1][2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the quantification of both itraconazole and hydroxy itraconazole in plasma to establish the bioequivalence (BE) of a generic formulation against a reference product.[3][4]

A bioequivalence study aims to demonstrate that a generic drug exhibits a comparable rate and extent of absorption to the innovator product, ensuring therapeutic equivalence.[3] The cornerstone of this assessment is the accurate and precise quantification of the drug and its active metabolites in biological matrices—a task complicated by inherent variability. This application note provides a comprehensive guide on the use of Hydroxy Itraconazole-d8, a stable isotope-labeled internal standard (SIL-IS), to achieve the highest level of analytical robustness and data integrity in bioequivalence studies of itraconazole, adhering to stringent global regulatory standards.

The Imperative for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is co-analyzed with the analyte to correct for variability during the analytical process. While structural analogs can be used, they are fundamentally inferior to a stable isotope-labeled internal standard.[5] A SIL-IS, such as Hydroxy Itraconazole-d8, is the gold standard for bioanalytical assays.[6][7]

Expertise & Causality: The fundamental principle behind the superiority of a SIL-IS is its near-identical physicochemical behavior to the analyte.[6] Deuterium substitution creates a molecule that is chemically identical but mass-shifted. Therefore, during sample extraction, chromatography, and ionization, both the analyte (OH-ITZ) and the SIL-IS (OH-ITZ-d8) are affected in precisely the same way by factors that can compromise data accuracy:

  • Matrix Effects: Co-eluting endogenous components in plasma can suppress or enhance the ionization of an analyte, leading to erroneous quantification. Because the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the identical matrix effect, allowing the ratio of analyte-to-IS to remain constant and the quantification to be accurate.[5][8]

  • Extraction Recovery: Analyte loss during sample preparation steps like protein precipitation or liquid-liquid extraction is inevitable and can be variable. By adding the SIL-IS at the very beginning of the process, any loss experienced by the analyte is mirrored by the SIL-IS, ensuring the analyte/IS ratio remains unaffected.[6]

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer response are normalized, as both compounds are influenced equally.[9]

The use of a SIL-IS like Hydroxy Itraconazole-d8 is not merely a recommendation but a foundational element for building a self-validating, trustworthy protocol that meets the high expectations of regulatory bodies.[5]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Key Correction Principle P Plasma Sample (Analyte + Matrix) IS Add Hydroxy Itraconazole-d8 (IS) P->IS Ext Extraction (Variable Recovery) IS->Ext Inj Injection (Volume Fluctuation) Ext->Inj Ion Ionization (Matrix Effect) Inj->Ion Det Detection (Instrument Response) Ion->Det Result Analyte / IS Ratio (ACCURATE QUANTIFICATION) Det->Result Analyte Analyte (OH-ITZ) IS_Key IS (OH-ITZ-d8) Correction IS perfectly mimics Analyte's behavior, correcting for variability at each step.

Caption: Logical workflow demonstrating how a SIL-IS corrects for analytical variability.

Physicochemical Properties & Reagents

Accurate standard preparation begins with well-characterized reference materials.

Table 1: Physicochemical Properties of Analyte and Internal Standard

Property Hydroxy Itraconazole (Analyte) Hydroxy Itraconazole-d8 (Internal Standard)
Chemical Formula C₃₅H₃₈Cl₂N₈O₅[1] C₃₅H₃₀D₈Cl₂N₈O₅
Molecular Weight ~721.6 g/mol [10] ~729.7 g/mol [11]

| CAS Number | 112559-91-8[1] | 1217516-26-1[12] |

Detailed Bioanalytical Protocol

This protocol describes a validated method for the simultaneous quantification of itraconazole and hydroxy itraconazole in human plasma using their respective deuterated internal standards. For clarity, this protocol focuses on Hydroxy Itraconazole and its d8-labeled standard.

Objective

To accurately determine the concentration of hydroxy itraconazole in human plasma samples from a bioequivalence study using a validated LC-MS/MS method with Hydroxy Itraconazole-d8 as the internal standard.

Materials and Reagents
  • Reference Standards: Hydroxy Itraconazole, Hydroxy Itraconazole-d8.

  • Solvents: HPLC-grade Methanol, Acetonitrile.

  • Reagents: Formic Acid (≥98%), Ammonium Formate.

  • Biological Matrix: Drug-free, pooled human plasma (K₂EDTA).

  • Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, 96-well plates, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[13]

Step-by-Step Experimental Workflow

Step 1: Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Hydroxy Itraconazole and Hydroxy Itraconazole-d8 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Hydroxy Itraconazole stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Hydroxy Itraconazole-d8 stock solution with methanol to a final concentration of 100 ng/mL.[13]

Step 2: Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike 950 µL of pooled human plasma with 50 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve and QCs.

  • Vortex each standard and QC for 30 seconds. These are now ready for extraction.

Table 2: Example Calibration Standard and QC Concentrations

Sample Type Concentration (ng/mL)
Calibration Standard 1 1.0 (LLOQ)
Calibration Standard 2 2.5
Calibration Standard 3 10
Calibration Standard 4 50
Calibration Standard 5 100
Calibration Standard 6 200
Calibration Standard 7 400 (ULOQ)
Low Quality Control (LQC) 3.0
Medium Quality Control (MQC) 80

| High Quality Control (HQC) | 300 |

Step 3: Sample Extraction (Protein Precipitation) This method is chosen for its speed and efficiency.[14][15]

  • Aliquot 100 µL of plasma sample (calibrator, QC, or study subject sample) into a 96-well plate.

  • Add 50 µL of the IS Working Solution (100 ng/mL Hydroxy Itraconazole-d8 in methanol) to every well except for the blank matrix samples.

  • Precipitation: Add 400 µL of precipitating solvent (acetonitrile with 0.5% formic acid) to each well.[13] The acid helps to denature proteins effectively.

  • Seal the plate and vortex vigorously for 1 minute.

  • Centrifuge the plate at ~3500 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

start Start: Plasma Sample (100 µL) (Calibrator, QC, or Unknown) add_is Step 1: Add Internal Standard 50 µL of 100 ng/mL OH-ITZ-d8 start->add_is add_ppt Step 2: Add Precipitation Solvent 400 µL Acetonitrile + 0.5% Formic Acid add_is->add_ppt vortex Step 3: Vortex (1 minute) add_ppt->vortex centrifuge Step 4: Centrifuge (3500 rpm, 5 min) vortex->centrifuge transfer Step 5: Transfer Supernatant (To new 96-well plate) centrifuge->transfer inject Step 6: Inject into LC-MS/MS transfer->inject

Sources

Application Note: Advanced Pharmacokinetic Modeling Using Hydroxy Itraconazole D8 as a Tracer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Complex Drug Disposition

Pharmacokinetic (PK) modeling is the cornerstone of drug development, providing the quantitative framework to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). For drugs with complex metabolic profiles, such as the antifungal agent itraconazole, this analysis is particularly challenging. Itraconazole is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites, with hydroxy itraconazole (OH-ITZ) being the major and pharmacologically active metabolite.[1][2] At steady state, the plasma concentration of OH-ITZ can be approximately twice that of the parent drug, contributing significantly to the overall therapeutic effect and potential toxicity.[1]

A critical question in drug development is to distinguish the fate of a metabolite that is formed in vivo from the parent drug versus the fate of the same metabolite if it were administered directly. This distinction is vital for understanding first-pass metabolism, metabolite clearance, and the potential for developing the metabolite as a drug in its own right. Traditional PK studies struggle to deconvolve these overlapping processes.

This application note details a robust methodology using a stable isotope-labeled (SIL) tracer, Hydroxy Itraconazole D8 (OH-ITZ-D8) , to simultaneously and unambiguously characterize the pharmacokinetics of itraconazole, its endogenously formed hydroxy metabolite, and an exogenously administered dose of the hydroxy metabolite.[3] The use of deuterated tracers, where hydrogen atoms are replaced by their heavier, non-radioactive isotope deuterium, allows for the differentiation of molecules by mass spectrometry without altering their fundamental biological behavior.[4][5] This technique provides unparalleled precision in complex PK studies, enabling more informed decision-making in drug development.[6][7]

The Tracer Advantage: Why Use this compound?

This compound is a synthetic version of OH-ITZ where eight hydrogen atoms have been replaced with deuterium.[8] This subtle change in mass is the key to its utility.

  • Bio-identical Behavior: The addition of neutrons does not significantly alter the size, shape, or physicochemical properties of the molecule.[5] Therefore, OH-ITZ-D8 is expected to have the same absorption, distribution, clearance, and transporter affinity as its unlabeled counterpart.

  • Mass Spectrometric Differentiation: While biologically identical, OH-ITZ-D8 is easily distinguished from the endogenous OH-ITZ by a high-resolution mass spectrometer (MS). The 8 Dalton mass shift allows for simultaneous quantification of both the tracer and the unlabeled metabolite in the same sample.

  • Decoupling Formation and Elimination: By administering itraconazole (the precursor) and OH-ITZ-D8 (the tracer) simultaneously, we can independently track the appearance of unlabeled OH-ITZ (from metabolism) and the disappearance of OH-ITZ-D8 (from direct elimination). This allows for the precise calculation of metabolite formation rates and the independent clearance of the metabolite.

  • Reduced Variability: This approach minimizes the inter-subject variability that plagues traditional studies comparing separate administrations of a parent drug and its metabolite, as each subject serves as their own control.

Experimental Design & Protocol: A Tracer Co-Administration Study

This section outlines a detailed protocol for a preclinical PK study in a relevant animal model (e.g., Sprague-Dawley rats) to characterize the disposition of itraconazole and hydroxy itraconazole.

Study Objective

To simultaneously determine the pharmacokinetics of itraconazole, the formation and disposition of its metabolite hydroxy itraconazole, and the disposition of exogenously administered hydroxy itraconazole using an OH-ITZ-D8 tracer.

Experimental Workflow

The overall workflow involves co-administration of the parent drug and the deuterated metabolite tracer, followed by serial blood sampling, bioanalysis via LC-MS/MS, and subsequent pharmacokinetic modeling.

G cluster_pre Pre-Analytical Phase cluster_analytical Bioanalytical Phase cluster_post Data Analysis Phase Dose Dosing Preparation (Oral Itraconazole + IV OH-ITZ-D8) Admin Co-administration to Subjects Dose->Admin Sample Serial Blood Sampling (e.g., 0-24h) Admin->Sample Process Plasma Processing & Storage (-80°C) Sample->Process Extract Sample Extraction (Protein Precipitation) Process->Extract LCMS LC-MS/MS Analysis (Quantification of ITZ, OH-ITZ, OH-ITZ-D8) Extract->LCMS PK_Curve Generate Concentration- Time Profiles LCMS->PK_Curve Modeling Pharmacokinetic Modeling (NCA & Compartmental) PK_Curve->Modeling Report Calculate PK Parameters & Interpret Data Modeling->Report

Caption: High-level experimental workflow for a tracer-based PK study.
Detailed Step-by-Step Protocol

Step 1: Dosing Formulation and Administration

  • Itraconazole (Oral): Prepare a suspension of itraconazole (e.g., 10 mg/kg) in a suitable vehicle such as 0.5% methylcellulose. The oral route is chosen to investigate absorption and first-pass metabolism.

  • This compound (Intravenous): Prepare a solution of OH-ITZ-D8 (e.g., 1 mg/kg) in a solubilizing vehicle suitable for IV administration (e.g., a solution containing cyclodextrin). The IV route for the tracer provides a direct measure of its systemic distribution and elimination without confounding absorption kinetics.[9][10]

  • Administration: Administer the itraconazole suspension via oral gavage. Immediately following, administer the OH-ITZ-D8 solution via a tail vein bolus injection.

Step 2: Sample Collection

  • Schedule: Collect blood samples (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) into heparinized tubes at the following time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clearly labeled polypropylene tubes and store at -80°C until bioanalysis.

Step 3: Bioanalytical Method - LC-MS/MS Quantification The high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) are essential for simultaneously quantifying the parent drug and distinguishing between the labeled and unlabeled metabolites.[11][12][13]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a 96-well plate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Itraconazole-d5).[12]

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 x g for 10 minutes.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis. This simple deproteinization method is often sufficient for robust analysis.[11][13]

  • LC-MS/MS Conditions (Example):

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm).[12]

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

    • Flow Rate: 0.5 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Itraconazole (ITZ)705.2392.2Specific transition for ITZ.
Hydroxy Itraconazole (OH-ITZ)721.2408.1Specific transition for the primary metabolite.[2]
This compound (OH-ITZ-D8) 729.2 416.1 Mass shift of +8 Da for both precursor and product ions.
Itraconazole-d5 (Internal Std)710.2397.2Stable isotope-labeled internal standard for ITZ.

This table provides example mass transitions; these must be empirically optimized on the specific instrument used.

Pharmacokinetic Data Analysis and Modeling

The data from the LC-MS/MS analysis will yield concentration-time profiles for ITZ, OH-ITZ, and OH-ITZ-D8.

Metabolic Pathway

The primary metabolic conversion involves the hydroxylation of itraconazole, a reaction catalyzed by CYP3A4.

G ITZ Itraconazole (Administered Parent Drug) OH_ITZ Hydroxy Itraconazole (Endogenously Formed) ITZ->OH_ITZ Hydroxylation CYP3A4 CYP3A4 (Hepatic Metabolism) CYP3A4->ITZ

Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.
PK Parameter Calculation

Both Non-Compartmental Analysis (NCA) and compartmental modeling can be applied. NCA provides direct calculation of key exposure parameters, while compartmental modeling can offer deeper insights into the rates of transfer between different physiological compartments.

The following key PK parameters should be calculated for each analyte using software like Phoenix™ WinNonlin®.[14]

ParameterDescriptionCalculated ForSignificance Derived from Tracer Study
Cmax Maximum observed plasma concentrationITZ, OH-ITZ, OH-ITZ-D8Compares peak exposure of parent, formed metabolite, and administered metabolite.
Tmax Time to reach CmaxITZ, OH-ITZ, OH-ITZ-D8Indicates rate of absorption (ITZ) and formation (OH-ITZ).
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable pointITZ, OH-ITZ, OH-ITZ-D8Measures total drug exposure over the specified time.
AUC(0-inf) AUC extrapolated to infinityITZ, OH-ITZ, OH-ITZ-D8Represents total systemic exposure after a single dose.
Elimination half-lifeITZ, OH-ITZ-D8The OH-ITZ-D8 tracer provides the true elimination half-life of the metabolite.
CL Systemic ClearanceITZ, OH-ITZ-D8The OH-ITZ-D8 tracer allows for the direct calculation of the metabolite's clearance (CL_met = Dose_iv / AUC_met).
Vd Volume of DistributionITZ, OH-ITZ-D8Describes the extent of drug distribution into tissues.

Interpreting the Results: The Power of the Tracer

The unique value of this study design is the ability to deconvolve complex metabolic pathways.

  • True Metabolite Clearance: The clearance of OH-ITZ-D8 (administered IV) represents the true systemic clearance of the metabolite, independent of its formation rate. This is a critical parameter that cannot be accurately determined without a tracer.

  • Fraction of Metabolite Formed (fm): By comparing the AUC of the endogenously formed OH-ITZ to the AUC of the parent drug (ITZ), and correcting for the difference in clearance, one can estimate the fraction of itraconazole that is converted to hydroxy itraconazole.

  • Assessing First-Pass Metabolism: Comparing the dose-normalized AUC of OH-ITZ-D8 after IV administration to its AUC after potential future oral administration allows for the calculation of its absolute oral bioavailability. This helps determine if the metabolite itself could be a viable oral drug candidate.

  • Informing Regulatory Submissions: Data on the exposure of major human metabolites is a key requirement from regulatory agencies like the FDA.[15][16][17] This methodology provides precise data on metabolite exposure (AUC) relative to the parent drug, directly addressing these requirements.[15]

Conclusion

The use of stable isotope-labeled tracers, such as this compound, represents a powerful and elegant solution to a complex pharmacokinetic challenge. This approach moves beyond simple concentration measurements to provide deep mechanistic insights into the formation, distribution, and elimination of active metabolites. By providing unambiguous data on metabolite clearance and formation fractions, this methodology empowers drug development scientists to make more confident decisions, optimize development strategies, and fulfill critical regulatory requirements with high-quality, interpretable data.

References

  • Barone, J. A., Moskovitz, B. L., Guarnieri, J., et al. (1998). Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation. Antimicrobial Agents and Chemotherapy, 42(7), 1778–1782. Available at: [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Available at: [Link]

  • Hardin, T. C., Graybill, J. R., Fetchick, R., et al. (1988). Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State. Antimicrobial Agents and Chemotherapy, 32(1), 74–78. Available at: [Link]

  • Willems, L., van der Geest, R., de Beule, K. (2001). Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. PubMed. Available at: [Link]

  • Bialowas, C., Lepsy, C., & Wang, J. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. Available at: [Link]

  • van der Elst, K. C. M., et al. (2023). Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation. Journal of Antimicrobial Chemotherapy, 78(5), 1367–1375. Available at: [Link]

  • van der Elst, K. C. M., et al. (2023). Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation. Oxford Academic. Available at: [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Available at: [Link]

  • Wikipedia. (n.d.). Deuterated drug. Available at: [Link]

  • Muthas, D., et al. (2022). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available at: [Link]

  • Uno, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. BMC Pharmacology and Toxicology, 21(1), 35. Available at: [Link]

  • Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Available at: [Link]

  • Bialowas, C., Lepsy, C., & Wang, J. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. Available at: [Link]

  • van Breemen, R. B., & De Lepeleire, I. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 559–577. Available at: [Link]

  • Skoczen, S. L., et al. (2020). Distinguishing Pharmacokinetics of Marketed Nanomedicine Formulations Using a Stable Isotope Tracer Assay. ACS Pharmacology & Translational Science, 3(2), 244–253. Available at: [Link]

  • Semantic Scholar. (n.d.). Applications of stable isotopes in clinical pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Available at: [Link]

  • Fan, T. W., et al. (2015). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 145, 15–31. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]

  • Hope, W. W., et al. (2021). Variability of hydroxy-itraconazole in relation to itraconazole bloodstream concentrations. Antimicrobial Agents and Chemotherapy, 65(4), e02353-20. Available at: [Link]

  • U.S. Food and Drug Administration. (1995). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. Available at: [Link]

  • Smith, D. A., & Obach, R. S. (2009). Issues in the Safety Testing of Metabolites. Taylor & Francis Online. Available at: [Link]

  • Chemistry For Everyone. (2025). How Are Isotopes Used As Tracers In Biological Studies?. YouTube. Available at: [Link]

  • PubChem. (n.d.). Hydroxy Itraconazole-d8. Available at: [Link]

Sources

Application Note: Therapeutic Drug Monitoring of Itraconazole and Hydroxy-Itraconazole Using a Validated LC-MS/MS Method with Hydroxy-Itraconazole-D8 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Itraconazole is a first-line triazole antifungal agent essential for the treatment and prophylaxis of invasive fungal infections.[1][2] However, its clinical utility is hampered by significant inter-patient pharmacokinetic variability, unpredictable oral absorption, and a high potential for drug-drug interactions, making standard dosing regimens unreliable.[3][4][5] Therapeutic Drug Monitoring (TDM) is therefore strongly recommended to optimize clinical outcomes and minimize toxicity.[6][7] Itraconazole is extensively metabolized by the CYP3A4 enzyme system to hydroxy-itraconazole, a major metabolite with antifungal activity comparable to the parent drug.[1][2][8][9] Consequently, a comprehensive assessment of patient exposure requires the simultaneous measurement of both compounds. This application note details a robust, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of itraconazole and hydroxy-itraconazole in human plasma. The protocol employs a stable isotope-labeled internal standard (SIL-IS), Hydroxy-Itraconazole-D8, to ensure the highest level of analytical accuracy and precision, correcting for variability in sample processing and matrix effects.

The Clinical Imperative for Itraconazole TDM

The rationale for TDM of itraconazole is grounded in its complex pharmacological profile. Absorption of the capsule formulation is erratic and dependent on gastric pH and food intake, while the oral solution, though more bioavailable, does not eliminate variability.[2][10] This leads to a poor correlation between dose and plasma concentration.[9]

Numerous clinical guidelines advocate for TDM to maintain trough plasma concentrations within a defined therapeutic window.[3][6]

  • Efficacy: Trough concentrations (Cmin) of itraconazole below 0.5 mg/L are associated with a higher risk of breakthrough infections and treatment failure.[6][11] For treating systemic infections, a target of >1.0 mg/L is often recommended.[12]

  • Toxicity: While the toxicity threshold is less defined, elevated concentrations have been associated with adverse effects, including cardiotoxicity.[1][13]

The contribution of hydroxy-itraconazole is significant, with plasma concentrations often exceeding those of the parent drug.[9][13] Its intrinsic antifungal activity means that measuring itraconazole alone underestimates the total therapeutic effect.[2] Therefore, the most reliable TDM strategies involve the quantification of both itraconazole and hydroxy-itraconazole.

The Role of the Internal Standard: Why Hydroxy-Itraconazole-D8?

In quantitative LC-MS/MS, an internal standard (IS) is critical for accuracy. An ideal IS mimics the analyte's behavior throughout the entire analytical process (extraction, chromatography, and ionization) but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) internal standard is the gold standard.

Using Hydroxy-Itraconazole-D8 offers several key advantages:

  • Co-elution: It has nearly identical chromatographic properties to the native hydroxy-itraconazole, ensuring that any matrix effects or fluctuations in retention time affect both compounds equally.

  • Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte, providing the most accurate correction for variations in the mass spectrometer's source conditions.

  • Correction for Metabolite Quantification: As the direct analogue to the metabolite, it provides the most accurate quantification for hydroxy-itraconazole. Given the structural similarity and co-extraction, it also serves as an excellent standard for the parent drug, itraconazole.

Caption: Itraconazole is metabolized to its active form, hydroxy-itraconazole, by the CYP3A4 enzyme.

Analytical Method: Principles and Protocol

This method employs a simple and rapid protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and quantification using a triple quadrupole mass spectrometer.

Materials and Instrumentation
CategoryItem
Reference Standards Itraconazole, Hydroxy-Itraconazole, Hydroxy-Itraconazole-D8
Reagents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Formate, Ultrapure Water
Biological Matrix Pooled, drug-free human plasma (K2EDTA)
Instrumentation UPLC/HPLC system, Triple Quadrupole Mass Spectrometer with ESI Source
Consumables 96-well collection plates, microcentrifuge tubes, analytical vials
Instrumental Conditions

Quantitative data was acquired using the parameters outlined in the tables below. These serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition Causality
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3.5 µm) Provides robust hydrophobic retention and separation for the lipophilic itraconazole and its metabolite.[14]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid The aqueous buffer helps control peak shape. Formic acid aids in the positive ionization of the analytes.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile The organic solvent elutes the analytes from the C18 column.
Flow Rate 0.5 mL/min A typical flow rate for this column dimension, balancing speed and separation efficiency.
Gradient 40% B (0.5 min) -> 95% B (2.5 min) -> 40% B (1.0 min) A rapid gradient allows for elution of the analytes while minimizing run time.[14]
Column Temperature 40 °C Elevated temperature reduces viscosity and improves peak shape and reproducibility.[14]

| Injection Volume | 5-10 µL | Small volume minimizes potential matrix effects and column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Condition Causality
Ionization Mode Electrospray Ionization, Positive (ESI+) Itraconazole and its metabolite contain multiple basic nitrogen atoms that are readily protonated.
Acquisition Mode Multiple Reaction Monitoring (MRM) Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Analyte Precursor Ion (m/z) Product Ion (m/z)
Itraconazole 705.3 392.2
Hydroxy-Itraconazole 721.3 408.2
Hydroxy-Itraconazole-D8 729.3 416.2

Note: MRM transitions and collision energies require optimization for the specific instrument.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Itraconazole and Hydroxy-Itraconazole in methanol to create individual stock solutions. Prepare the Hydroxy-Itraconazole-D8 (IS) stock similarly.

  • Working Solutions: Create intermediate working solutions by serially diluting the stock solutions in 50:50 methanol:water. These will be used to spike into the plasma matrix.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve & QCs: Spike appropriate volumes of the working solutions into drug-free human plasma to create a calibration curve (e.g., 5-5000 ng/mL) and at least three levels of QCs (low, medium, high). Aliquot and store at -80°C.

Protocol 2: Plasma Sample Preparation (Protein Precipitation) This protocol is designed for a 96-well plate format for higher throughput.

  • Sample Aliquoting: Pipette 100 µL of calibrators, QCs, or unknown patient plasma samples into the wells of a 96-well plate.

  • Protein Precipitation: Add 400 µL of the Internal Standard Working Solution (100 ng/mL Hydroxy-Itraconazole-D8 in acetonitrile) to each well.

    • Expertise Note: Adding the IS in the precipitation solvent ensures consistent and early introduction into the workflow, allowing it to account for variability in all subsequent steps. Acetonitrile is an efficient solvent for precipitating plasma proteins.[3][14]

  • Mixing: Mix thoroughly by vortexing the plate for 1 minute. This ensures complete protein precipitation and extraction of the analytes.

  • Centrifugation: Centrifuge the plate at ~3500 rpm for 5-10 minutes to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or analytical vials for LC-MS/MS analysis. Avoid disturbing the protein pellet.

Caption: The analytical workflow from plasma sample preparation to final result reporting.

Method Validation and Trustworthiness

To be suitable for clinical TDM, this analytical method must be rigorously validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[15][16][17] The validation process demonstrates that the assay is fit for its intended purpose.

Table 3: Key Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no endogenous components or co-administered drugs interfere with the analytes or IS. Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To confirm the relationship between instrument response and concentration is linear over the clinically relevant range. Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured concentration to the true value. Mean concentration within ±15% of nominal (±20% at LLOQ).[18]
Precision The degree of scatter between replicate measurements. Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[18]
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10; meets accuracy/precision criteria.
Matrix Effect To assess the impact of plasma components on the ionization of the analytes. IS-normalized matrix factor should be consistent across different plasma lots.
Recovery The efficiency of the sample extraction process. Should be consistent, precise, and reproducible.

| Stability | To ensure analyte integrity under various storage and handling conditions (freeze-thaw, bench-top, etc.). | Mean concentration within ±15% of baseline.[14] |

Conclusion

Therapeutic drug monitoring is a critical component of modern itraconazole therapy, enabling clinicians to navigate its complex pharmacokinetics to maximize efficacy and ensure patient safety. The LC-MS/MS method presented here provides a rapid, robust, and highly specific protocol for the simultaneous quantification of itraconazole and its active metabolite, hydroxy-itraconazole. The incorporation of a stable isotope-labeled internal standard, Hydroxy-Itraconazole-D8, is a cornerstone of this method's design, guaranteeing the analytical integrity required for confident clinical decision-making. By implementing this validated protocol, clinical and research laboratories can provide precise and reliable data to guide individualized patient care.

References

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. (National Institutes of Health). [Link]

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). (Shimadzu). [Link]

  • Itraconazole - Therapeutic Drug Monitoring (TDM) Guidance. (NHS Grampian). [Link]

  • Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. (PubMed Central, National Institutes of Health). [Link]

  • The clinical pharmacokinetics of itraconazole: an overview. (PubMed, National Institutes of Health). [Link]

  • Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On. (Degruyter). [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (National Institutes of Health). [Link]

  • Itraconazole - StatPearls. (NCBI Bookshelf, National Institutes of Health). [Link]

  • Pharmacology of itraconazole. (PubMed, National Institutes of Health). [Link]

  • 2800 - Itraconazole LC MSMS | Clinical. (Eurofins-Viracor). [Link]

  • Itraconazole. (Wikipedia). [Link]

  • Pharmacokinetics of itraconazole following oral administration to normal volunteers. (ASM Journals). [Link]

  • Making sense of itraconazole pharmacokinetics. (Oxford Academic). [Link]

  • A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients. (PubMed, National Institutes of Health). [Link]

  • Itraconazole and hydroxyitraconazole. (Synnovis). [Link]

  • Antifungal therapeutic drug monitoring: When, how, and why. (Elsevier). [Link]

  • Is Itraconazole Therapeutic Drug Monitoring Necessary?. (MiraVista Diagnostics). [Link]

  • What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate?. (Drug Information Group, University of Illinois Chicago). [Link]

  • Test Definition: ITCON. (Mayo Clinic Laboratories). [Link]

  • Method Validation Guidelines. (BioPharm International). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (Lab Manager). [Link]

  • Q2(R2) Validation of Analytical Procedures. (U.S. Food and Drug Administration). [Link]

  • Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. (PMC, National Institutes of Health). [Link]

  • Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study. (PubMed, National Institutes of Health). [Link]

Sources

Application Note & Protocol: Quantitative Bioanalysis of Itraconazole and Hydroxyitraconazole in Human Plasma using Hydroxy Itraconazole-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of the antifungal agent itraconazole and its active metabolite, hydroxyitraconazole, in human plasma samples. The described method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, incorporating Hydroxy Itraconazole-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, which is critical for clinical trial sample analysis. This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction: The Rationale for Rigorous Bioanalysis

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic fungal infections.[4] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites.[5] The major active metabolite, hydroxyitraconazole, exhibits antifungal activity comparable to the parent drug and often circulates in plasma at concentrations higher than itraconazole itself.[6][7][8] Given the significant inter-patient variability in drug absorption and metabolism, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are essential to optimize dosing and minimize toxicity.[7][9]

In the context of clinical trials, the accurate quantification of both itraconazole and hydroxyitraconazole is paramount for establishing bioequivalence, defining pharmacokinetic profiles, and assessing drug-drug interactions.[6][10] LC-MS/MS has become the gold standard for this application due to its superior sensitivity, selectivity, and speed.[10][11][12]

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis.[13] A SIL-IS, such as Hydroxy Itraconazole-d8, is the ideal choice as it shares near-identical physicochemical properties with the analyte (hydroxyitraconazole) and a very similar structure to the parent drug (itraconazole).[14][15][16][17] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby compensating for variations in sample preparation and matrix effects.[18] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly reliable and reproducible quantification.

Materials and Reagents

Reagent/MaterialGradeSupplier
Itraconazole Reference Standard (≥98%)PharmaceuticalSigma-Aldrich
Hydroxyitraconazole Reference Standard (≥98%)PharmaceuticalCayman Chemical
Hydroxy Itraconazole-d8 (≥98%, isotopic purity ≥99%)ResearchMedChemExpress
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeFisher Scientific
Ammonium FormateLC-MS GradeFisher Scientific
Water, UltrapureType 1Millipore Milli-Q
Human Plasma (K2-EDTA)Pooled, ScreenedBioIVT
96-well Protein Precipitation Plates2 mLWaters
96-well Collection Plates2 mLWaters

Experimental Protocol

This protocol is designed for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma.

Preparation of Stock and Working Solutions

Causality: The use of separate stock solutions for calibration standards (CAL) and quality control (QC) samples is a regulatory requirement to avoid bias from a potentially inaccurate stock solution.[13]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Itraconazole and Hydroxyitraconazole reference standards into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

    • Store at -20°C. These are stable for up to 6 months.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh ~1 mg of Hydroxy Itraconazole-d8 into a 1 mL volumetric flask.

    • Dissolve in methanol and bring to volume.

    • Store at -20°C.

  • Working Solutions:

    • Prepare separate sets of serial dilutions from the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for CAL and QC samples.

    • Prepare an IS working solution by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

Causality: Spiking the analyte into the same biological matrix as the study samples is crucial to mimic the extraction efficiency and potential matrix effects that will be encountered in the actual analysis.[19]

  • Calibration (CAL) Standards:

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate CAL working solution to achieve the final concentrations listed in the table below.

  • Quality Control (QC) Samples:

    • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC) by spiking blank plasma with the QC working solutions.

Sample IDItraconazole (ng/mL)Hydroxyitraconazole (ng/mL)
CAL 1 (LLOQ)1.01.0
CAL 22.52.5
CAL 31010
CAL 45050
CAL 5100100
CAL 6250250
CAL 7500500
CAL 8 (ULOQ)10001000
LQC3.03.0
MQC8080
HQC800800
Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis and foul the analytical column.[11][20] Acetonitrile is an efficient precipitation solvent. The addition of the IS at this stage ensures it undergoes the same extraction process as the analytes.

  • Aliquot 50 µL of each CAL, QC, and unknown clinical sample into a 96-well protein precipitation plate.

  • Add 200 µL of the IS working solution (100 ng/mL Hydroxy Itraconazole-d8 in acetonitrile) to each well.

  • Vortex the plate for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Place the precipitation plate on top of a 96-well collection plate.

  • Apply a vacuum or positive pressure to filter the supernatant into the collection plate.

  • Dilute the filtrate by adding 200 µL of ultrapure water to each well. This step is crucial to reduce the organic solvent concentration, improving peak shape during reversed-phase chromatography.

  • Seal the collection plate and vortex briefly before placing it in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

Causality: A C18 column is chosen for its excellent retention of hydrophobic molecules like itraconazole and its metabolite. The gradient elution with an acidic mobile phase (formic acid) promotes analyte ionization in positive mode, leading to better sensitivity.[11]

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
ColumnWaters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temp40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Vol5 µL
Gradient Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
MS System Sciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp550°C
Curtain Gas35 psi
IonSpray Voltage5500 V
Collision Gas9 psi

MS/MS Transitions (MRM):

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, ensuring that only the specific analytes of interest are detected.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (V)
Itraconazole705.3392.312045
Hydroxyitraconazole721.3408.312045
Hydroxy Itraconazole-d8 (IS)729.3416.312045

Data Analysis and Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines to ensure its reliability.[1][3][21][22]

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the CAL standards. A linear regression with a 1/x² weighting factor is typically used for pharmacokinetic data.

Validation Parameters and Acceptance Criteria

The following parameters must be assessed based on FDA and EMA guidelines.[2][13][18][19]

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention times of the analytes and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Accuracy & Precision To determine the closeness of measured concentrations to the true value and the reproducibility of the method.For CALs: ±15% of nominal (±20% at LLOQ). For QCs: Mean concentration within ±15% of nominal; precision (%CV) ≤15%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted samples must be within ±15%.

Visualizations

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Clinical Plasma Sample s2 Aliquot 50 µL Plasma s1->s2 s3 Add 200 µL IS in ACN (Protein Precipitation) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Filter Supernatant s4->s5 s6 Dilute with Water s5->s6 a1 Inject 5 µL onto LC-MS/MS s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4 report Generate Report (PK Analysis) d4->report

Caption: High-level workflow for the bioanalysis of clinical samples.

Analyte and Internal Standard Relationship

G Itraconazole Itraconazole (Parent Drug) C35H38Cl2N8O4 Hydroxyitraconazole Hydroxyitraconazole (Active Metabolite) C35H38Cl2N8O5 Itraconazole->Hydroxyitraconazole Metabolism (CYP3A4) IS Hydroxy Itraconazole-d8 (Internal Standard) C35H30D8Cl2N8O5 Hydroxyitraconazole->IS Structural Analog (Stable Isotope Labeled)

Caption: Relationship between the parent drug, metabolite, and SIL-IS.

Conclusion

The method detailed in this application note provides a reliable, sensitive, and robust protocol for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma. The incorporation of Hydroxy Itraconazole-d8 as an internal standard is a critical component, ensuring data integrity and compliance with global regulatory standards for bioanalytical method validation. This protocol is well-suited for high-throughput analysis of clinical trial samples, providing crucial data for pharmacokinetic assessments and therapeutic drug monitoring.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (PDF). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Vu, A., et al. (2021). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. National Institutes of Health. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • ResearchGate. (2010). Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: Application to a bioequivalence study. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Sample Preparation. Clinical Chemistry and Laboratory Medicine. [Link]

  • Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography. [Link]

  • PubChem. (n.d.). Hydroxy Itraconazole-d8. [Link]

  • ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. [Link]

  • National Institutes of Health. (1995). Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. [Link]

  • ResearchGate. (1995). Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. [Link]

  • MacMillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

  • PubMed. (1995). Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay. [Link]

  • PubChem. (n.d.). Itraconazole. [Link]

  • ResearchGate. (n.d.). Chemical structures of deuterium-labeled compounds used in this study. [Link]

  • Chinese Journal of Applied Chemistry. (2014). Synthesis and Characterization of Deuterium-labeled D6-Crystal Violet. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterium Exchange in Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the experimental use of Hydroxy Itraconazole D8 as an internal standard in mass spectrometry-based assays.

Introduction: The Stability of Deuterium Labels

Deuterated internal standards are the gold standard in quantitative mass spectrometry, primarily due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability.[1][2] However, the stability of the deuterium labels is paramount for accurate quantification. The loss of deuterium through exchange with hydrogen from the surrounding environment, known as back-exchange, can compromise the integrity of your results.[3][4]

This compound is labeled on the sec-butyl chain, a typically stable location for deuterium atoms. Unlike hydrogens attached to heteroatoms (like oxygen or nitrogen), which are labile and readily exchange, hydrogens on carbon atoms are generally stable under typical analytical conditions.[5] Nevertheless, understanding the potential for and preventing back-exchange is crucial for robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern with this compound?

A1: Deuterium back-exchange is the process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the environment, most commonly from protic solvents like water or methanol.[4] This leads to a decrease in the isotopic purity of the standard, causing the mass spectrometer to detect ions at lower masses (e.g., D7, D6 instead of D8). This can result in an inaccurate quantification of your target analyte, as the fundamental assumption of a constant concentration of the internal standard is violated. While the deuterium labels on the sec-butyl group of this compound are on carbon atoms and thus generally stable, aggressive experimental conditions can potentially promote exchange.

Q2: What are the primary factors that can induce deuterium back-exchange?

A2: The rate of deuterium exchange is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the exchange of certain types of protons. For many compounds, the rate of exchange is minimized at a slightly acidic pH.[4]

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for exchange reactions. Therefore, keeping samples and solutions cold is a critical preventative measure.[4]

  • Solvent Composition: Protic solvents (solvents with hydrogen atoms bonded to oxygen or nitrogen, such as water, methanol, and ethanol) are the source of protons for back-exchange. The longer the exposure and the higher the proportion of these solvents, the greater the risk.

  • Exposure Time: The extent of back-exchange is cumulative. Prolonged exposure to conditions that favor exchange will result in a greater loss of deuterium.[4]

Q3: My LC-MS/MS data for this compound shows significant peaks for D7, D6, and lower isotopologues. What is the likely cause?

A3: Observing significant peaks for lower isotopologues of this compound can be due to two main reasons:

  • In-source exchange or fragmentation: The conditions within the mass spectrometer's ion source, such as high temperatures or energetic collisions, can sometimes cause the loss of deuterium.

  • Back-exchange during sample preparation or chromatography: This is a more common cause, where the deuterium labels have exchanged with protons from the solvent before the sample even reaches the mass spectrometer. This can happen during sample extraction, storage, or during the chromatographic run itself.

To distinguish between these, you can perform a simple diagnostic test: infuse a freshly prepared solution of this compound directly into the mass spectrometer. If you still observe significant D7 and D6 peaks, the issue is likely related to your MS source conditions. If the freshly prepared standard looks clean, then the back-exchange is happening during your sample preparation or LC method.

Q4: How can I minimize deuterium back-exchange during my LC-MS/MS analysis?

A4: To minimize back-exchange, a "quenched" environment is ideal, which involves:

  • Low Temperature: Maintain low temperatures throughout your workflow. Use cooled autosamplers (e.g., 4°C) and column compartments.[6]

  • Optimized pH: While the stability of deuterium on a sec-butyl group is less pH-sensitive than on other functional groups, maintaining a slightly acidic mobile phase (e.g., pH 3-5) is generally good practice for the overall stability of many analytes and for chromatographic performance.

  • Fast Chromatography: Minimize the time the deuterated standard spends in the LC system by using shorter columns, faster flow rates, or optimized gradients, without compromising necessary chromatographic resolution.[6][7]

  • Aprotic Solvents for Storage: For long-term storage, dissolving your standard in a high-purity aprotic solvent can help maintain its isotopic integrity. Before use, it's crucial to allow the solution to come to room temperature before opening to prevent condensation of atmospheric moisture into the vial.[3]

Troubleshooting Guide: Diagnosing and Solving Deuterium Exchange Issues

If you suspect deuterium exchange is affecting your results, follow this systematic troubleshooting guide.

Step 1: Verify the Isotopic Purity of the Starting Material

Before troubleshooting your method, it's essential to confirm the isotopic purity of your this compound stock.

  • Action: Prepare a fresh solution of your standard in a suitable solvent (e.g., acetonitrile or methanol) and infuse it directly into the mass spectrometer.

  • Expected Outcome: The mass spectrum should show a dominant peak for the D8 isotopologue, with minimal contributions from lower isotopologues. Manufacturers typically provide a certificate of analysis with the specified isotopic purity.

  • Troubleshooting: If the infused standard shows significant lower isotopologues, the issue may be with the standard itself. Contact the supplier for more information.

Step 2: Isolate the Source of Back-Exchange in Your Workflow

The following diagram outlines a systematic approach to pinpointing where in your process the deuterium exchange is occurring.

Troubleshooting_Workflow Deuterium Exchange Troubleshooting Workflow cluster_prep Sample Preparation cluster_lc LC-MS Analysis cluster_solutions Solutions A Initial Observation: Low D8 signal, high D7/D6 in final sample B Test 1: Direct Infusion Infuse fresh standard solution directly into MS. A->B C Result 1A: Clean D8 signal observed. (Exchange is in Prep/LC) B->C Good Purity D Result 1B: Poor D8 signal observed. (Issue is in MS Source or Standard) B->D Low Purity E Test 2: Post-Extraction Spike Spike standard into blank extracted matrix just before injection. C->E J Investigate MS Source: - Optimize desolvation temp. - Check for in-source fragmentation. D->J F Result 2A: Clean D8 signal. (Exchange is in Extraction) E->F Good Purity G Result 2B: Poor D8 signal. (Exchange is in LC/Autosampler) E->G Low Purity H Investigate Extraction: - Check pH of extraction solvents. - Minimize temperature and time. F->H I Investigate LC/Autosampler: - Lower autosampler temp. - Shorten LC run time. - Check mobile phase pH. G->I

Caption: A workflow diagram for troubleshooting deuterium exchange.

Step 3: Implement Corrective Actions

Based on the results from your troubleshooting, implement the following corrective actions:

Problem Area Corrective Action Rationale
MS Ion Source Optimize desolvation temperature and other source parameters.High temperatures can sometimes cause in-source deuterium loss. A systematic optimization of source conditions can mitigate this.
Sample Extraction - Ensure all solvents are pre-chilled.- Minimize the time samples spend in protic or harsh pH solutions.- If possible, perform extraction steps on ice.Reduces the thermal energy available for exchange reactions and limits the duration of exposure to potentially problematic solvents.
Autosampler/LC - Set autosampler temperature to 4°C or lower.- Shorten the analytical run time by optimizing the gradient or using a shorter column.- Ensure mobile phases are freshly prepared and at an appropriate pH.Minimizes back-exchange while samples are waiting for injection and during the chromatographic separation.
Storage - Store stock solutions in aprotic solvents at -20°C or -80°C.- Aliquot the standard to avoid repeated freeze-thaw cycles.- Allow vials to warm to room temperature before opening.Protects the isotopic integrity of the standard during long-term storage and prevents the introduction of atmospheric moisture.[3]

Experimental Protocol: Best Practices for Sample Preparation and LC-MS/MS Analysis

This protocol provides a general framework for minimizing deuterium back-exchange when using this compound. It should be adapted and validated for your specific matrix and instrumentation.

1. Reagent and Sample Preparation

  • Standard Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution in a high-purity aprotic solvent like acetonitrile.

    • Create working solutions by diluting the stock in the initial mobile phase composition.

  • Sample Extraction (Protein Precipitation Example):

    • Pre-chill all solutions (e.g., plasma/serum samples, protein precipitation solvent like acetonitrile with 0.1% formic acid) on ice.

    • To 50 µL of sample, add 150 µL of the cold protein precipitation solvent containing this compound.

    • Vortex briefly and centrifuge at a high speed for 5-10 minutes at 4°C.

    • Immediately transfer the supernatant to a clean vial in a cooled autosampler set to 4°C.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 column with standard dimensions (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast gradient to elute Hydroxy Itraconazole and its metabolite quickly.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.4-0.6 mL/min.

    • Column Temperature: Maintain at a controlled, but not excessively high, temperature (e.g., 40°C). While low temperatures are key for sample storage, elevated column temperatures are often necessary for good chromatography. The short residence time on the column at this temperature is generally acceptable.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • MRM Transitions: To be optimized for your specific instrument. For Hydroxy Itraconazole, a precursor ion of approximately m/z 721 would be expected, and for the D8 standard, m/z 729. Product ions would need to be determined by infusion.

    • Source Conditions: Optimize desolvation gas temperature and flow to ensure efficient ionization without causing in-source degradation or exchange.

Data Interpretation and System Suitability

  • Isotopic Purity Check: As part of your system suitability, inject a solution of the standard at the beginning of each run and check the ratio of the D8 peak to the D7 and D6 peaks. This ratio should be consistent across runs.

  • Analyte-to-Internal Standard Ratio: In your calibration standards and quality controls, monitor the area ratio of the analyte to the internal standard. A stable and consistent ratio is indicative of a well-performing assay.

By implementing these best practices and using this guide to troubleshoot any issues, you can ensure the reliable and accurate performance of this compound in your quantitative bioanalytical assays.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
  • Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
  • MDPI. (2021).
  • MDPI. (2019). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • MDPI. (n.d.). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts.
  • PubMed Central. (2012).
  • PubMed Central. (n.d.). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT.
  • myadlm.org. (2014).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
  • The Royal Society of Chemistry. (n.d.). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins.
  • MedChemExpress. (n.d.). Hydroxy Itraconazole-d8 (R-63373-d8) | Stable Isotope.
  • MedChemExpress. (n.d.). Itraconazole-d3 (R51211-d3) | Stable Isotope.
  • LGC Standards. (n.d.). Hydroxy Itraconazole-d8.
  • Taylor & Francis Online. (2019). A Primer of Deuterium in Drug Design.
  • PubMed. (2001).
  • PubMed. (1995). Stability of itraconazole in an extemporaneously compounded oral liquid.
  • PubMed Central. (2014). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form.
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • BOC Sciences. (2025).
  • Shimadzu. (n.d.).
  • PubMed Central. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.
  • ResearchGate. (n.d.).
  • Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry.
  • ACS Publications. (2021). Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography for Analysis of Complex Protein Samples.
  • Sigma-Aldrich. (n.d.).
  • PubMed Central. (n.d.). Isotopic labeling-assisted metabolomics using LC–MS.
  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes.
  • National Institutes of Health. (n.d.). Fundamentals of HDX-MS.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Hydrogen-deuterium exchange in Mass Spectroscopy?.
  • National Institutes of Health. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.
  • MedChemExpress. (n.d.). (2R,4S)-Hydroxy Itraconazole-d8 ((2R,4S)-R-63373-d8) | Stable Isotope.
  • MedChemExpress. (n.d.). (S)-Hydroxy Itraconazole-d8 ((S)-R-63373-d8) | Stable Isotope.
  • MedChemExpress. (n.d.). Hydroxy Itraconazole-d8.

Sources

Optimizing LC gradient for Hydroxy Itraconazole D8 co-elution

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Resolving Co-elution of Itraconazole Analogs

Guide ID: TSC-LC004 Applies to: Liquid Chromatography (LC), Mass Spectrometry (MS), Pharmacokinetics Last Updated: January 16, 2026

This guide provides in-depth troubleshooting for a common challenge in bioanalytical assays: the co-elution of an analyte with its deuterated internal standard (IS), specifically focusing on Hydroxy Itraconazole and its D8 variant. While isotopic analogs are expected to have nearly identical retention times, subtle chromatographic effects can lead to partial or significant peak overlap, compromising data quality.

Frequently Asked Questions (FAQs)

Q1: Why are my analyte (Hydroxy Itraconazole) and internal standard (Hydroxy Itraconazole D8) peaks co-eluting?

Co-elution of a compound and its stable isotope-labeled internal standard (SIL-IS) is generally expected and often desired in LC-MS analysis to compensate for matrix effects. However, complete co-elution is not always guaranteed and slight separation can occur due to the Isotope Effect. This effect, while minor, can be magnified by certain chromatographic conditions.

The primary cause of noticeable separation is often related to the deuterium substitution on the D8 internal standard. The presence of deuterium atoms can slightly alter the molecule's hydrophobicity and its interaction with the stationary phase of the LC column compared to the non-deuterated analyte.

Here is a logical breakdown of the potential contributing factors:

G cluster_factors Contributing Chromatographic Conditions A Problem: Co-elution or Partial Separation of Analyte and D8-IS B Primary Cause: Isotope Effect A->B leads to C Secondary Factors (Magnifying the Effect) B->C is influenced by D Steep Gradient C->D E Mobile Phase Composition (e.g., Organic Modifier) C->E F Column Chemistry (e.g., C18, Phenyl-Hexyl) C->F G Column Temperature C->G

Caption: Troubleshooting logic for analyte-IS co-elution.

Q2: My current gradient is causing peak splitting. How can I adjust it to achieve better co-elution?

A steep gradient is often the main culprit when a subtle separation due to the isotope effect becomes a noticeable problem. A rapid increase in the organic mobile phase percentage does not allow sufficient time for the analyte and internal standard to interact with the stationary phase, magnifying small differences in their affinities.

The solution is to shallow the gradient around the elution time of the target analytes. This provides more time for equilibrium to be established between the mobile and stationary phases, effectively "blurring" the minor separation between the deuterated and non-deuterated compounds.

Here is a systematic approach to optimizing your gradient:

  • Establish a Baseline: Run your current method and accurately determine the retention time of Hydroxy Itraconazole. For this example, let's assume it elutes at 3.5 minutes with a total run time of 5 minutes.

  • Identify the Elution Window: Note the organic mobile phase percentage at the start and end of the peak elution.

  • Shallow the Gradient: Modify the gradient to decrease the rate of organic mobile phase change around the determined retention time.

Table 1: Example Gradient Optimization

Time (min)%A (e.g., 0.1% Formic Acid in Water)%B (e.g., Acetonitrile)Gradient ProfileComments
Original Steep Gradient
0.0955Isocratic HoldInitial Conditions
0.5955Isocratic HoldEquilibration
3.0595Linear Ramp (Steep) Rapidly increases organic content.
4.0595Isocratic HoldColumn Wash
4.1955Re-equilibrationPrepare for next injection
5.0955End Run
Optimized Shallow Gradient
0.0955Isocratic HoldInitial Conditions
0.5955Isocratic HoldEquilibration
2.5 70 30 Shallow Ramp Start Start a slower ramp before elution.
4.0 60 40 Shallow Ramp End Slower increase in organic over 1.5 min.
4.1595Column WashRapid wash post-elution.
4.5595Isocratic Hold
4.6955Re-equilibration
5.5955End RunNote: Total run time may increase slightly.

The optimized gradient significantly reduces the rate of change of the organic phase during the elution of the analytes, which should promote better co-elution.

Q3: Could my choice of organic modifier be affecting the co-elution?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence the separation. Acetonitrile and methanol have different polarities and elution strengths, which can alter the selectivity of the separation.

  • Acetonitrile (ACN): Generally considered a stronger solvent than methanol in reversed-phase chromatography. It can sometimes provide sharper peaks.

  • Methanol (MeOH): Can offer different selectivity due to its ability to engage in hydrogen bonding.

If you are observing separation with an acetonitrile-based mobile phase, substituting it with methanol (or a combination of ACN and MeOH) could alter the interaction with the stationary phase enough to improve co-elution.

Q4: What is the impact of column temperature on this issue?

Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

  • Higher Temperatures (e.g., 40-50 °C): Decrease mobile phase viscosity, which can lead to sharper peaks and sometimes shorter retention times. This can occasionally improve co-elution by minimizing on-column band broadening.

  • Lower Temperatures (e.g., 25-30 °C): Increase viscosity and may lead to broader peaks but can also alter the selectivity of the separation.

If you are struggling with co-elution, adjusting the column temperature by ±5-10 °C from your current setting is a worthwhile experiment. It is a relatively simple parameter to change that can have a significant impact.

The following diagram outlines a structured approach to resolving the co-elution issue, starting with the most likely and easiest-to-implement solutions.

Caption: Step-by-step troubleshooting workflow.

References

  • Title: The Deuterium Isotope Effect in Liquid Chromatography Source: American Pharmaceutical Review URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffers, Mobile Phases, and Additives Source: Crawford Scientific URL: [Link]

  • Title: The Benefits of Temperature Control with HPLC Column Heaters Source: Chrom Tech URL: [Link]

How to resolve chromatographic shift of Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving chromatographic issues related to Hydroxy Itraconazole D8. As a deuterated internal standard, its consistent chromatographic behavior is paramount for accurate quantitation. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and preventative best practices from a Senior Application Scientist's perspective.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental principles governing the chromatography of deuterated standards.

Q1: Why is my this compound eluting at a slightly different retention time than native Hydroxy Itraconazole?

A: This is an expected and well-documented phenomenon known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE) .[1][2] It is not an error but a result of the subtle physicochemical differences between the deuterated and non-deuterated molecules.

  • Mechanism: The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This leads to a smaller molecular volume and reduced polarizability for the deuterated molecule (this compound).[1]

  • Impact in Reversed-Phase LC: In reversed-phase liquid chromatography (RPLC), which is commonly used for this analysis, these differences typically make the deuterated compound slightly less hydrophobic (less lipophilic).[1] Consequently, it has weaker interactions with the non-polar stationary phase and elutes slightly earlier than its non-deuterated counterpart.[3][4] This is often referred to as an "inverse isotope effect."[1] The magnitude of this shift is influenced by the number and location of the deuterium atoms.[1][5]

cluster_0 Deuterium Isotope Effect in RPLC Analyte Hydroxy Itraconazole (C-H bonds) StationaryPhase Non-Polar Stationary Phase (e.g., C18) Analyte->StationaryPhase Stronger Hydrophobic Interaction (Longer Retention Time) IS This compound (C-D bonds) IS->StationaryPhase Weaker Hydrophobic Interaction (Shorter Retention Time)

Caption: Deuterium Isotope Effect causing earlier elution of D8 standard.

Q2: My retention time is shifting across a sequence of injections. Is this normal?

A: No, this is not normal and indicates a problem with method robustness. While a small, stable offset between the analyte and the internal standard is expected due to the isotope effect, a drifting or inconsistent retention time for this compound must be resolved. This variability compromises data integrity by potentially affecting peak integration and the accuracy of calculated concentration ratios.

Q3: How can I quickly determine if the shift is a system-wide (physical) problem or a chemistry-based (chromatographic) problem?

A: The most effective initial diagnostic is to monitor the retention time of an unretained peak, often called the void time marker (t₀ or tₘ).[6] This can be determined by injecting a compound known not to interact with the stationary phase, such as uracil.

  • If t₀ is also shifting: The problem is likely physical or hardware-related. All peaks in the chromatogram will shift proportionally. This points towards issues with the pump (inconsistent flow rate) or system leaks.[6]

  • If t₀ is stable, but the this compound peak is shifting: The problem is chemical or chromatographic in nature. This suggests issues with the mobile phase, column, or column temperature, as these factors selectively affect the interaction between the analyte and the stationary phase.[6]

Part 2: Systematic Troubleshooting Guide

Follow this guide to systematically diagnose and resolve the root cause of the retention time shift.

G start RT Shift Observed for This compound check_t0 Monitor Void Time (t₀) Is t₀ Stable? start->check_t0 t0_unstable t₀ is Shifting (Physical/System Issue) check_t0->t0_unstable No t0_stable t₀ is Stable (Chemical/Chromatographic Issue) check_t0->t0_stable Yes check_flow Verify Pump Flow Rate & Check for Leaks t0_unstable->check_flow check_mp Mobile Phase Integrity Check: pH, Composition, Age t0_stable->check_mp flow_ok Flow Rate Stable, No Leaks Found check_flow->flow_ok Yes flow_bad Flow Rate Unstable or Leak Detected check_flow->flow_bad No flow_ok->check_mp If issue persists solve_flow Service Pump, Repair Leaks, Check Solvent Lines & Degasser flow_bad->solve_flow mp_bad Issue Found: Incorrect pH/Composition, Degraded Buffer check_mp->mp_bad No check_column Column Check: Equilibration, Temperature, Contamination check_mp->check_column Yes solve_mp Prepare Fresh Mobile Phase Verify pH & Composition mp_bad->solve_mp column_bad Issue Found: Insufficient Equilibration, Temp Fluctuation, High Backpressure check_column->column_bad No check_matrix Review Sample Matrix & Preparation check_column->check_matrix Yes solve_column Ensure Proper Equilibration, Verify Temp Control, Flush/Clean or Replace Column column_bad->solve_column matrix_bad Inconsistent Matrix Effects or Strong Sample Solvent check_matrix->matrix_bad No solve_matrix Optimize Sample Cleanup, Match Sample Solvent to Initial Mobile Phase matrix_bad->solve_matrix

Caption: Troubleshooting workflow for this compound retention time shift.

Investigating Chemical/Chromatographic Shifts (Stable t₀)
Q4: My mobile phase seems fine. Could small pH variations really be the cause?

A: Absolutely. Itraconazole and its metabolites are ionizable basic compounds. The retention of such compounds in reversed-phase chromatography is highly dependent on the mobile phase pH.[7][8][9]

  • Causality: If the mobile phase pH is close to the pKa of Hydroxy Itraconazole, both its ionized (more polar, less retained) and non-ionized (less polar, more retained) forms will coexist.[10] Even minor fluctuations in pH (e.g., from CO₂ absorption from the air or buffer degradation) can significantly alter the ratio of these two forms, leading to dramatic and inconsistent retention time shifts.[8][10]

  • Solution: Ensure your mobile phase is robustly buffered at a pH at least 1.5 to 2 units away from the analyte's pKa.[11] For basic compounds like Hydroxy Itraconazole, using a low pH (e.g., pH 2-4 with formic or acetic acid) ensures the molecule is consistently in its fully protonated, ionized state, leading to more stable retention.[11] Always measure the pH of the aqueous component before mixing with the organic solvent.[11]

Q5: I've confirmed my mobile phase pH. What else could be wrong with my column or method?

A: If the mobile phase is correct, the next areas to investigate are column equilibration, temperature, and contamination.

Potential CauseDescription & CausalityRecommended Action
Insufficient Column Equilibration The stationary phase requires time to fully equilibrate with the mobile phase, especially the starting conditions of a gradient. Insufficient time leads to a drifting baseline and retention times in the initial runs of a sequence.[12][13][14]For a new column or method, flush with 10-20 column volumes of the initial mobile phase.[12][13] Between gradient runs, a re-equilibration of at least 10 column volumes is recommended.[13][14] Verify by overlaying consecutive blank injections until RT is stable.
Column Temperature Fluctuation Analyte interaction with the stationary phase is temperature-dependent. Poorly controlled column temperature will lead to retention time drift.[6]Ensure the column compartment heater is functioning correctly and set to a stable temperature (e.g., 40 °C). Check for drafts or environmental temperature swings if using an unheated compartment.
Column Contamination Biological samples, particularly plasma, contain endogenous materials like phospholipids that can accumulate on the column head.[15] This buildup alters the stationary phase chemistry, creating active sites that can cause peak shape issues and retention shifts.[16][17]Implement a robust sample preparation method (e.g., SPE or LLE) to remove matrix components.[18] If contamination is suspected, follow a validated column flushing and cleaning protocol (see Part 3). Consider using a guard column.
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase can cause the analyte to travel through the column front in a distorted band, leading to poor peak shape and RT shifts.[19]Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.
Investigating Physical/System Shifts (Unstable t₀)
Q6: All my peaks are shifting, including t₀. What's the most likely hardware issue?

A: The most common cause for a system-wide retention time shift is an inconsistent flow rate.[6][20]

  • Causality: Retention time is inversely proportional to flow rate. If the flow rate decreases, retention times will increase, and vice-versa.[21] This is often caused by pump malfunctions, such as worn piston seals, faulty check valves, or air bubbles in the solvent lines.

  • Solution:

    • Degas/Prime: Ensure all mobile phase lines are thoroughly degassed and prime each pump channel to remove any air bubbles.

    • Check for Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage. A leak will cause a drop in pressure and an inconsistent flow rate.

    • Pump Maintenance: If the problem persists, the pump may require maintenance (e.g., replacement of piston seals and check valves) as per the manufacturer's guidelines.

Part 3: Key Protocols for Robust Analysis

Adhering to standardized protocols is the best way to prevent chromatographic shifts.

Protocol 1: Robust Mobile Phase Preparation

Objective: To prepare a stable, reproducible mobile phase to minimize RT drift.

Methodology:

  • Solvent Quality: Use only high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate).[22]

  • Aqueous Phase Preparation:

    • Dispense the required volume of LC-MS grade water into a clean glass container.

    • Add the buffer salt or acid modifier to achieve the target concentration (e.g., 10 mM ammonium formate or 0.1% formic acid).[18]

    • Using a calibrated pH meter, adjust the pH if necessary. Crucially, perform this step before adding any organic solvent. [11]

    • Sonicate the aqueous phase for 5-10 minutes to dissolve all components and remove dissolved gases.

  • Final Mixing: Measure the final volumes of the aqueous and organic phases precisely using graduated cylinders and combine them in the final solvent reservoir.

  • Labeling and Storage: Clearly label the reservoir with the composition, date of preparation, and expiration date (typically 2-3 days for buffered solutions to prevent microbial growth).

Protocol 2: Systematic Column Equilibration Verification

Objective: To ensure the analytical column is fully equilibrated before sample analysis.

Methodology:

  • Initial Flush: When installing a new column, flush it with 100% organic solvent (e.g., acetonitrile) for 20 column volumes to remove storage solvents.

  • Transition to Mobile Phase: Gradually introduce the initial mobile phase conditions. If using buffers, transition slowly from the high organic flush to prevent buffer precipitation.

  • Equilibration Run: Equilibrate the column with the initial mobile phase composition at the method's flow rate for at least 10-20 column volumes.[13][23]

  • Stability Verification:

    • Inject a blank sample (reconstitution solvent).

    • Repeat the blank injection two more times.

    • Overlay the chromatograms from these three injections. The column is considered equilibrated when the baselines are stable and overlay perfectly, and the retention times of any system peaks are consistent (e.g., within ±0.02 minutes).

Protocol 3: General LC System Flushing Procedure

Objective: To remove contaminants from the LC system that may cause column fouling and RT shifts.

Methodology:

  • Remove Column: Disconnect the column and replace it with a union.

  • Multi-Solvent Wash: Sequentially flush the entire system (pumps, autosampler, tubing) with a series of solvents designed to remove different types of contaminants. A common sequence is:

    • LC-MS Grade Water (to remove salts and buffers)[24][25]

    • Isopropanol (to remove both polar and non-polar residues)[26]

    • Methanol

    • Acetonitrile

  • Flush Duration: Flush each solvent for at least 15-20 minutes at a moderate flow rate (e.g., 1 mL/min).[24]

  • Re-equilibration: Once cleaning is complete, flush the system with the initial mobile phase until the pressure and baseline are stable before reconnecting the column.

References

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).
  • Vu, C. B., et al. (2021). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. National Institutes of Health.
  • BenchChem. (2025). Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time.
  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.
  • Phenomenex. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Sparidans, R. W., et al. (2000). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-line Solid-Phase Extraction. Clinical Chemistry.
  • Li, W., et al. (2012). Phospholipid-based matrix effects in LC-MS/MS bioanalysis. Bioanalysis.
  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health.
  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Hawach Scientific. (2025). Equilibration, Regeneration, and Maintenance of HPLC Column.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions. Journal of the American Chemical Society.
  • Tsou, T. L., et al. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Standards.
  • Santa Cruz Biotechnology. (n.d.). Hydroxy Itraconazole-d8.
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
  • Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Matabchiev, B., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Regalado, E. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific.
  • Pharmaffiliates. (n.d.). Hydroxy Itraconazole-d8.
  • Mourne Training Services. (2022). How Long to Equilibrate an HPLC Column?.
  • Agilent Technologies. (n.d.). Agilent LC/MS – Care and Feeding.
  • Restek. (2014). Do reverse phase HPLC columns really need conditioning?.
  • MedChemExpress. (n.d.). Hydroxy Itraconazole-d8.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Poor Equilibration in Gradient HPLC.

Sources

Improving peak shape and sensitivity for Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Hydroxy Itraconazole D8. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve peak shape and sensitivity in your LC-MS/MS experiments. As Senior Application Scientists, we have compiled this guide based on established methodologies and field-proven insights to ensure scientific integrity and help you achieve reliable and reproducible results.

Troubleshooting Guide: Addressing Common Challenges

This section addresses specific issues you may encounter during the analysis of this compound, providing explanations for the underlying causes and step-by-step protocols to resolve them.

Question 1: Why am I observing poor peak shape (tailing or fronting) for this compound?

Poor peak shape, particularly peak tailing, is a common issue when analyzing basic compounds like Hydroxy Itraconazole via reversed-phase HPLC.[1][2] This phenomenon can compromise resolution and lead to inaccurate integration.

Underlying Causes:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic analytes is the interaction between the protonated analyte and ionized residual silanol groups (-Si-O⁻) on the surface of silica-based stationary phases.[1][2] Itraconazole, the parent compound of your analyte, has a pKa of 3.7, indicating it will be in its cationic form in acidic mobile phases.[3][4] These ionized silanols act as strong retention sites, leading to a "tail" as the analyte elutes.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing or fronting ("shark-fin" peaks).[1][5]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.[1]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or guard column, or the degradation of the stationary phase, can lead to distorted peak shapes.

Troubleshooting Protocol:

Here is a logical workflow to diagnose and resolve peak shape issues:

G cluster_0 Peak Shape Troubleshooting Workflow start Observe Poor Peak Shape (Tailing/Fronting) check_overload Dilute Sample & Inject Lower Volume start->check_overload overload_resolved Peak Shape Improved? (Yes/No) check_overload->overload_resolved overload_yes Issue: Column Overload Solution: Reduce sample concentration/volume overload_resolved->overload_yes Yes overload_no Proceed to Next Step overload_resolved->overload_no No check_hardware Inspect Connections & Tubing for Dead Volume overload_no->check_hardware hardware_resolved Issue Found & Fixed? (Yes/No) check_hardware->hardware_resolved hardware_yes Issue: Dead Volume Solution: Use shorter/narrower tubing, remake connections hardware_resolved->hardware_yes Yes hardware_no Proceed to Next Step hardware_resolved->hardware_no No modify_mobile_phase Modify Mobile Phase (See Table 1) hardware_no->modify_mobile_phase mp_resolved Peak Shape Improved? (Yes/No) modify_mobile_phase->mp_resolved mp_yes Issue: Secondary Interactions Solution: Optimized Mobile Phase mp_resolved->mp_yes Yes mp_no Proceed to Next Step mp_resolved->mp_no No change_column Use End-Capped Column or Guard Column mp_no->change_column column_resolved Peak Shape Improved? (Yes/No) change_column->column_resolved column_yes Issue: Silanol Interactions or Contamination Solution: Appropriate column choice column_resolved->column_yes Yes column_no Contact Technical Support column_resolved->column_no No

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Methodologies:

  • Optimize Mobile Phase Composition: The choice of mobile phase additives and pH is critical for controlling peak shape.

    • Protocol: Prepare a mobile phase consisting of 10 mM ammonium formate buffer (pH 4.0) and methanol in a 20:80 (v/v) ratio.[6] The ammonium formate serves to maintain a consistent pH and provides counter-ions to mask residual silanols, while the acidic pH ensures the protonation of this compound for good retention in reversed-phase chromatography.[1][7]

    • Rationale: Lowering the mobile phase pH protonates the basic analyte, but also suppresses the ionization of acidic silanol groups on the stationary phase, thereby reducing secondary interactions.[1][8] The buffer ions also compete with the analyte for interaction with the remaining ionized silanols.[2]

  • Select an Appropriate Column:

    • Protocol: Employ a high-purity, end-capped C18 column, such as a Chromolith Speed Rod RP-18e (50 mm x 4.6 mm) or an Agilent Zorbax SB-C18 (2.1 x 50mm, 3.5 µm).[6][7]

    • Rationale: Modern, high-purity silica columns have a lower concentration of acidic silanol groups.[2] End-capping further chemically derivatizes most of the remaining silanols, making them unavailable for secondary interactions.[9]

Table 1: Mobile Phase Additives and Their Effects on Peak Shape

AdditiveTypical ConcentrationMechanism of ActionSuitability for LC-MS
Formic Acid 0.1%Lowers mobile phase pH to protonate basic analytes and suppress silanol ionization.[1]Excellent (Volatile)
Ammonium Formate 10 mMActs as a buffer to control pH and provides counter-ions to mask silanol interactions.[1][7]Excellent (Volatile)
Ammonium Acetate 10 mMSimilar to ammonium formate, provides buffering and ionic masking.[1]Excellent (Volatile)
Triethylamine (TEA) ~25 mMA competing base that binds to active silanol sites.[2][8]Poor (Causes ion suppression)
Question 2: What are the common causes of low sensitivity for this compound, and how can I improve it?

Low sensitivity can manifest as a poor signal-to-noise ratio, making accurate quantification at low concentrations challenging.

Underlying Causes:

  • Suboptimal Ionization: Inefficient ionization in the mass spectrometer source is a primary cause of low sensitivity. Hydroxy Itraconazole, being a basic compound, is most effectively ionized in positive electrospray ionization (ESI) mode.[6]

  • Ion Suppression: Co-eluting matrix components from the sample can compete with the analyte for ionization, leading to a suppressed signal.[10]

  • Inefficient Sample Extraction: Poor recovery of the analyte during sample preparation will naturally lead to lower signal intensity.

  • Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as ion spray voltage, source temperature, and collision energy will result in a weaker signal.[6][7]

Troubleshooting and Optimization Protocol:

The following diagram outlines a systematic approach to improving sensitivity:

G cluster_1 Sensitivity Improvement Workflow start Observe Low Sensitivity optimize_ms Optimize MS Parameters (See Table 2) start->optimize_ms ms_improved Signal Improved? (Yes/No) optimize_ms->ms_improved ms_yes Issue: Suboptimal MS settings Solution: Use optimized parameters ms_improved->ms_yes Yes ms_no Proceed to Next Step ms_improved->ms_no No check_extraction Evaluate Sample Prep (Recovery & Matrix Effects) ms_no->check_extraction extraction_improved High Recovery & Low Matrix Effect? (Yes/No) check_extraction->extraction_improved extraction_no Issue: Poor Recovery or Ion Suppression Solution: Refine extraction method (e.g., SPE, LLE) extraction_improved->extraction_no No extraction_yes Proceed to Next Step extraction_improved->extraction_yes Yes optimize_lc Optimize Chromatographic Conditions for Better Focusing extraction_yes->optimize_lc lc_improved Signal Improved? (Yes/No) optimize_lc->lc_improved lc_yes Issue: Poor Peak Focusing Solution: Optimized LC method lc_improved->lc_yes Yes lc_no Contact Technical Support lc_improved->lc_no No

Sources

Stability issues of Hydroxy Itraconazole D8 in solution and storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of Hydroxy Itraconazole D8 in Solution and Storage

Welcome to our dedicated technical support center for this compound. As a Senior Application Scientist, I have compiled this guide to address the common stability issues researchers encounter when working with this deuterated internal standard. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Navigating Experimental Challenges

This section is designed to help you diagnose and resolve common problems that may arise during the use of this compound in your analytical methods.

Issue 1: Inconsistent Analytical Results or Signal Drift

Symptoms:

  • High variability in peak area ratios between replicates.

  • A gradual decrease in the internal standard signal over an analytical run.

  • Inaccurate quantification of the target analyte.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Solution Instability This compound, like its non-deuterated counterpart, can degrade over time in solution, especially when exposed to light or stored at improper temperatures. Degradation leads to a lower concentration of the intact standard, causing signal drift.1. Prepare Fresh Solutions: Whenever possible, prepare working solutions of this compound fresh daily. 2. Optimize Storage: Store stock solutions at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year) in tightly sealed, light-protected vials.[1][2] 3. Aliquot Stock Solutions: To minimize freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use vials.[3][4]
Isotopic Exchange Deuterium atoms on the molecule can be replaced by protons from the surrounding environment, a phenomenon known as back-exchange. This is more likely to occur in protic solvents (e.g., water, methanol) and under acidic or basic conditions, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[5][6]1. Solvent Selection: Use aprotic solvents like DMSO for stock solutions. If aqueous solutions are necessary, prepare them immediately before use.[2][7] 2. pH Control: The rate of hydrogen-deuterium exchange is often minimized in a pH range of 2.5 to 3. Avoid strongly acidic or basic conditions in your sample preparation and mobile phases.[5] 3. Temperature Management: Keep samples and standards cooled in the autosampler to slow down the rate of exchange.[5]
Adsorption to Surfaces Hydroxy Itraconazole is a lipophilic compound and may adsorb to plastic or glass surfaces, especially at low concentrations. This can lead to a non-linear loss of the standard and inconsistent results.1. Use appropriate labware: Consider using polypropylene or silanized glass vials to minimize adsorption. 2. Include a carrier solvent: A small percentage of an organic solvent like acetonitrile or methanol in the final sample solution can help keep the analyte in solution and reduce adsorption.

Frequently Asked Questions (FAQs)

This section addresses specific questions regarding the handling, storage, and stability of this compound.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For long-term stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][7] It has a high solubility for the compound (83.33 mg/mL) and is an aprotic solvent, which minimizes the risk of isotopic exchange.[2] When preparing solutions in DMSO, it is crucial to use newly opened, anhydrous grade DMSO, as it is hygroscopic and absorbed water can affect solubility and stability.[2][3] For working solutions that require an aqueous component, it is best to dilute the DMSO stock solution into the aqueous buffer or mobile phase immediately before analysis to avoid precipitation and potential degradation.

Q2: What are the optimal storage conditions for this compound solutions?

The stability of this compound in solution is highly dependent on the storage temperature and protection from light.

Storage Condition Recommended Temperature Duration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C2 years
-20°C1 year

Data summarized from MedChemExpress Safety Data Sheet.[1][2]

It is imperative to store all solutions in tightly sealed, amber vials or otherwise protected from light to prevent photodegradation.

Q3: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

Q4: What are the expected degradation pathways for this compound?

Forced degradation studies on the parent compound, itraconazole, provide insights into the likely degradation pathways for this compound. The primary routes of degradation are expected to be:

  • Oxidative Degradation: Itraconazole is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Acidic Hydrolysis: Degradation is also observed under acidic conditions.

Itraconazole has been shown to be relatively stable under neutral, alkaline, thermal, and photolytic stress conditions. While the deuterium labeling in this compound can slightly increase the stability due to the kinetic isotope effect, the fundamental degradation pathways are expected to remain the same.

Experimental Protocols & Methodologies

To ensure the integrity of your results, it is crucial to employ a validated, stability-indicating analytical method. Below is a general framework for a stability-indicating HPLC method suitable for monitoring this compound.

Protocol: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Materials:

  • This compound standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or other suitable mobile phase modifier

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 3.5 µm)

Instrumentation:

  • HPLC system with a UV or mass spectrometric detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. From this, prepare working standards in the desired mobile phase or a compatible solvent mixture.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation of the main peak from any degradation products.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Detection: UV at an appropriate wavelength or MS/MS detection for higher sensitivity and specificity.

  • Forced Degradation Study (to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Treat a solution of the standard with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Treat a solution of the standard with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat a solution of the standard with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of the standard to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the standard to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that any degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Further Investigation Inconsistent Results Inconsistent Results Check Solution Age & Storage Check Solution Age & Storage Inconsistent Results->Check Solution Age & Storage First Step Review Solvent Choice Review Solvent Choice Inconsistent Results->Review Solvent Choice If using protic solvents Verify pH of Solutions Verify pH of Solutions Inconsistent Results->Verify pH of Solutions If pH is extreme Prepare Fresh Solutions Prepare Fresh Solutions Check Solution Age & Storage->Prepare Fresh Solutions If old/improperly stored Use Aprotic Solvent (DMSO) Use Aprotic Solvent (DMSO) Review Solvent Choice->Use Aprotic Solvent (DMSO) Recommendation Adjust pH to 2.5-3 Adjust pH to 2.5-3 Verify pH of Solutions->Adjust pH to 2.5-3 For H/D exchange Aliquot Stocks Aliquot Stocks Prepare Fresh Solutions->Aliquot Stocks Best Practice Re-analyze Re-analyze Use Aprotic Solvent (DMSO)->Re-analyze Adjust pH to 2.5-3->Re-analyze Aliquot Stocks->Re-analyze Evaluate for Adsorption Evaluate for Adsorption Check for Isotopic Purity Check for Isotopic Purity Evaluate for Adsorption->Check for Isotopic Purity If adsorption not the issue Re-analyze->Evaluate for Adsorption If problem persists Problem Resolved Problem Resolved Re-analyze->Problem Resolved This compound Stability This compound Stability Temperature Temperature This compound Stability->Temperature influences Light Exposure Light Exposure This compound Stability->Light Exposure influences pH pH This compound Stability->pH influences Solvent Type Solvent Type This compound Stability->Solvent Type influences Freeze-Thaw Cycles Freeze-Thaw Cycles This compound Stability->Freeze-Thaw Cycles influences

Caption: Key environmental and handling factors that can impact the stability of this compound solutions.

References

  • Hostetler, J. S., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • ResearchGate. (2023). Comprehensive evaluation of solvent in dispersive liquid-liquid microextraction for determination of itraconazole and hydroxy itraconazole by high performance liquid chromatography with fluorescence detection. [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]

  • Wyatt Technology. (n.d.). AN5008: High-throughput freeze-thaw stability studies with the DynaPro Plate Reader. [Link]

  • ResearchGate. (2017). New sensitive LC-MS method for itraconazole and hydroxyitraconazole determination in human plasma validation and quality assurance during study. [Link]

  • Clinical Chemistry. (n.d.). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

  • PubMed. (1996). Rapid method for the analysis of itraconazole and hydroxyitraconazole in serum by high-performance liquid chromatography. [Link]

  • National Institutes of Health. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. [Link]

  • PubMed. (2020). Cooperative Effects of an Antifungal Moiety and DMSO on Pore Formation over Lipid Membranes Revealed by Free Energy Calculations. [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?[Link]

  • ResearchGate. (n.d.). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]

  • PubMed. (n.d.). Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. [Link]

  • ResearchGate. (n.d.). Validation of LC-MS/MS method for the simultaneous estimation of Itraconazole and its metabolite Hydroxy Itraconazole in plasma. [Link]

  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

  • PubMed. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. [Link]

  • StabilityStudies.in. (n.d.). Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability. [Link]

  • PubMed. (2018). Metabolomics-assisted metabolite profiling of itraconazole in human liver preparations. [Link]

  • PubMed. (2006). Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. [Link]

  • PubMed. (2023). Does metabolite matter? Defining target itraconazole and hydroxy-itraconazole serum concentrations for blastomycosis. [Link]

Sources

Technical Support Center: Optimizing Hydroxy Itraconazole D8 Recovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the recovery of Hydroxy Itraconazole D8 during sample extraction. As a deuterated internal standard, consistent and high recovery of this compound is paramount for the accuracy and reliability of bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery critical?

This compound is the deuterium-labeled form of Hydroxy Itraconazole, the primary active metabolite of the antifungal drug Itraconazole.[1][2][3] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, deuterated analogs are frequently used as internal standards (IS).[3] The fundamental role of an IS is to mimic the behavior of the analyte of interest (in this case, Hydroxy Itraconazole) throughout the sample preparation and analysis process, thereby compensating for any potential variability or loss during extraction.[4][5] Therefore, ensuring consistent and adequate recovery of this compound is not just a quality metric but a prerequisite for the accuracy and precision of the quantitative data for the non-labeled analyte.[4][6]

The substitution of hydrogen with deuterium atoms creates a heavier, more stable molecule.[7][8][] This subtle change in mass is readily detectable by a mass spectrometer, allowing for its differentiation from the endogenous analyte, while its physicochemical properties remain nearly identical.[10][11]

Q2: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the likely causes and how can I troubleshoot this?

Low recovery during SPE is a common issue that can often be resolved by systematically evaluating each step of the process.[4] Itraconazole and its metabolites are known to be hydrophobic, which influences their interaction with SPE sorbents.[12]

Here are the primary areas to investigate:

  • Inadequate Sorbent Conditioning and Equilibration: The sorbent bed must be properly wetted and equilibrated to ensure consistent interaction with the sample.[4] For a hydrophilic-lipophilic balanced (HLB) sorbent, this typically involves a wash with a strong organic solvent like methanol, followed by an equilibration step with an aqueous solution that mimics the pH and ionic strength of the sample.

  • Incorrect Sample pH: Itraconazole is a weak base with a pKa of 3.7.[13][14] Its solubility and ionization state are highly pH-dependent.[13][14][15] For optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of the analyte, making it less polar. A pH of approximately 2 units above the pKa is generally recommended.

  • Suboptimal Wash Solvents: The wash step is critical for removing endogenous interferences without prematurely eluting the analyte. If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can lead to the loss of this compound. Conversely, a wash that is too weak may not adequately remove matrix components, leading to ion suppression in the final analysis.

  • Inefficient Elution: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. If recovery is low, consider increasing the organic content of the elution solvent or using a stronger solvent.

Below is a troubleshooting workflow for low SPE recovery:

spe_troubleshooting cluster_solutions Troubleshooting Steps start Low this compound Recovery in SPE check_conditioning Verify Sorbent Conditioning & Equilibration Protocol start->check_conditioning adjust_ph Optimize Sample pH (Adjust to ~pH 5.7) check_conditioning->adjust_ph If protocol is correct evaluate_wash Evaluate Wash Solvent Strength adjust_ph->evaluate_wash If pH is optimized optimize_elution Optimize Elution Solvent evaluate_wash->optimize_elution If wash is appropriate check_matrix_effects Investigate Matrix Effects optimize_elution->check_matrix_effects If recovery is still low successful_recovery Successful Recovery check_matrix_effects->successful_recovery If resolved

Caption: Troubleshooting workflow for low SPE recovery.

Q3: My this compound recovery is inconsistent when using Liquid-Liquid Extraction (LLE). What factors should I consider?

Inconsistent LLE recovery often points to issues with phase separation, solvent choice, and pH control.[16][17][18]

  • Solvent Selection: The choice of extraction solvent is critical. A single solvent may not provide optimal recovery. Mixtures, such as acetonitrile and methyl t-butyl ether, have been shown to be effective for itraconazole and its metabolites.[16][19] If you are using a single solvent system, consider testing different solvent mixtures to enhance extraction efficiency.

  • pH of the Aqueous Phase: As with SPE, the pH of the sample (aqueous phase) dictates the ionization state of this compound. Adjusting the pH to be basic will neutralize the molecule, making it more soluble in the organic extraction solvent.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery. To minimize emulsion formation, consider longer and slower centrifugation, or the addition of salt to the aqueous phase to increase its polarity.

  • Insufficient Mixing: Ensure thorough but not overly vigorous mixing (e.g., vortexing) to allow for adequate partitioning of the analyte into the organic phase.

Q4: Could protein binding be affecting the recovery of this compound?

Yes, itraconazole and its metabolites are known to be highly protein-bound in plasma. If the initial sample treatment step does not effectively disrupt this binding, the analyte will not be available for extraction, leading to lower recovery.

  • Protein Precipitation: An initial protein precipitation step, even before LLE or SPE, can be beneficial. Acetonitrile is a common choice for this.[20] The addition of a small amount of acid (e.g., formic acid) to the precipitation solvent can further aid in disrupting protein binding.[5][20]

  • Sample Pre-treatment: For SPE, adding an acid to the sample before loading it onto the cartridge can help dissociate the analyte from plasma proteins.[21]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Consistently Low Recovery (<50%) Inefficient extraction method.Re-evaluate the entire extraction protocol. For LLE, test different organic solvents or solvent mixtures. For SPE, ensure the chosen sorbent has the appropriate chemistry (e.g., HLB for a broad polarity range)[21][22]. The goal is to maximize the partitioning of the analyte from the aqueous matrix to the extraction medium.
Variable Recovery Across a Batch Inconsistent sample handling or matrix effects.Standardize all manual steps, especially vortexing times and solvent additions.[5] Investigate matrix effects by comparing the response of the IS in post-extraction spiked samples from different biological lots to the response in a neat solution.[20]
Recovery is Acceptable for Standards but Poor for QC Samples The internal standard is not accurately mimicking the analyte in the biological matrix.Ensure the internal standard is added at the very beginning of the extraction process. This allows it to be subjected to all the same conditions as the analyte, including protein binding and potential degradation.[4]
Gradual Decrease in Recovery Over Time Degradation of the analyte or IS on the analytical column.Itraconazole and its metabolites can be prone to carryover due to their poor solubility.[20] Implement a robust column wash with a strong organic solvent between injections to ensure the column is clean before the next sample.

Optimized Protocol: Solid-Phase Extraction for this compound

This protocol is designed as a starting point for optimization and is based on commonly successful methods for itraconazole and its metabolites.[21][22][23]

Materials:

  • Oasis HLB 1cc/30mg SPE cartridges

  • Human plasma containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds. This step lyses cells and begins to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step:

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water. This removes less polar interferences without eluting the analyte.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH ensures the analyte is in its neutral form, and the strong organic solvent disrupts its interaction with the sorbent.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

Caption: Optimized SPE workflow for this compound.

By systematically addressing these common issues and utilizing a well-structured extraction protocol, researchers can significantly enhance the recovery and consistency of this compound, leading to more reliable and accurate bioanalytical data.

References

  • Kousoulos, C., Tsatsou, G., Apostolou, C., Dotsikas, Y., & Loukas, Y. L. (2006). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. Analytical and Bioanalytical Chemistry, 384(1), 199–207. [Link]

  • Patni, A. K., et al. (2010). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • Veringa, A., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

  • Woestenborghs, R., et al. (1996). Rapid method for the analysis of itraconazole and hydroxyitraconazole in serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 687(2), 289-293. [Link]

  • Miyama, T., et al. (2005). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 680-684. [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]

  • Hyland, R., et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318. [Link]

  • Chromatography Forum. (2006). Justification of lower recovery. [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules, 27(3), 886. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Poirier, J. M., & Berlioz, F. (1998). A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume. Therapeutic Drug Monitoring, 20(3), 309-313. [Link]

  • Pfaller, M. A., et al. (1997). Microassay for determination of itraconazole and hydroxyitraconazole in plasma and tissue biopsies. Journal of Chromatography B: Biomedical Sciences and Applications, 702(1-2), 175-180. [Link]

  • Kousoulos, C., et al. (2006). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. ResearchGate. [Link]

  • Isoherranen, N., et al. (2011). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Drug Metabolism and Disposition, 39(8), 1335-1343. [Link]

  • Cociglio, M., et al. (1993). Determination of itraconazole and its active metabolite in plasma by column liquid chromatography. Journal of Chromatography B: Biomedical Applications, 621(2), 223-229. [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

  • de Oliveira, A. C. S., et al. (2023). Ultrasound-assisted extraction of itraconazole from pellets: an efficient approach for the recovery of active pharmaceutical compounds from solid dosage forms. Frontiers in Chemistry, 11, 1245673. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2014). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. International Journal of Pharmaceutical Sciences and Research, 5(8), 3356-3362. [Link]

  • Kim, D. W., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2097. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 819-836. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Research and Preparation of Solid Dispersion of Itraconazole in Hydroxypropyl-Beta-Cyclodextrin. [Link]

  • Lin, S. Y., et al. (2023). Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. Polymers, 15(18), 3794. [Link]

  • Park, Y. J., et al. (2016). Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs. International Journal of Nanomedicine, 11, 3243-3252. [Link]

  • ResearchGate. (n.d.). Dissolution (%) of Itraconazole Determined at Various pH Values from the Asd Tablets and Sporanox Capsules (n 3-4) pH. [Link]

Sources

Navigating the Nuances of Deuterated Internal Standards: A Technical Guide for Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective use of deuterated internal standards in mass spectrometry-based bioanalysis. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing Hydroxy Itraconazole D8 and other deuterated standards. Here, we will delve into the common pitfalls and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your quantitative data. Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, due to their chemical and physical properties being nearly identical to the analyte of interest.[1][2] This similarity allows them to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[1][3] However, their use is not without potential challenges.

Core Pitfalls of Deuterated Internal Standards

The primary issues encountered when using deuterated internal standards are summarized below. Understanding these potential problems is the first step toward preventing and resolving them.

Deuterated IS Deuterated IS Chromatographic Shift Chromatographic Shift Deuterated IS->Chromatographic Shift Isotopic Exchange Isotopic Exchange Deuterated IS->Isotopic Exchange Unlabeled Impurity Unlabeled Impurity Deuterated IS->Unlabeled Impurity Differential Matrix Effects Differential Matrix Effects Deuterated IS->Differential Matrix Effects Altered Fragmentation Altered Fragmentation Deuterated IS->Altered Fragmentation

Caption: Common pitfalls associated with deuterated internal standards.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments with this compound and other deuterated internal standards.

Q1: My deuterated internal standard (this compound) is eluting slightly earlier than the native analyte (Hydroxy Itraconazole). Is this normal, and what are the consequences?

A1: Yes, it is a relatively common phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[4] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties. In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic and can therefore elute marginally earlier than their non-deuterated counterparts.[4]

Consequences of Incomplete Co-elution:

The primary concern with a lack of perfect co-elution is the potential for differential matrix effects .[4][5] Matrix effects arise from co-eluting components from the biological sample that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[6][7] If the analyte and the internal standard elute at even slightly different times, they may be exposed to different co-eluting matrix components and thus experience varying degrees of ion suppression or enhancement.[7][8] This undermines the fundamental purpose of the internal standard, which is to accurately reflect the analytical variability experienced by the analyte.[4] The result can be poor accuracy, imprecision, and scattered data.[8]

Troubleshooting Steps:

  • Assess the Degree of Separation: A small, consistent, and highly reproducible separation might be acceptable if the peaks are still largely overlapping and validation experiments show no significant impact on accuracy and precision.[4]

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient slope. A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.

    • Column Chemistry: Experiment with a column that has a different stationary phase or lower resolution capabilities to encourage peak overlap.[8]

    • Temperature: Modify the column temperature, as this can influence retention times.

  • Data Scrutiny: If chromatographic optimization fails to achieve co-elution, it is crucial to thoroughly validate the method to ensure that differential matrix effects are not compromising the data. This involves assessing the matrix effect in multiple sources of the biological matrix.

cluster_0 Troubleshooting Chromatographic Shift Observation Observation Analyte and IS have different retention times Investigation Investigation Assess degree of separation Evaluate impact on data accuracy Observation->Investigation Action Corrective Action Optimize chromatography (gradient, column, temp) Thoroughly validate for differential matrix effects Investigation->Action

Caption: Workflow for addressing chromatographic shifts.

Q2: I'm observing a significant response for the unlabeled analyte in my internal standard solution. What could be the cause, and how do I address it?

A2: This issue can stem from two primary sources: isotopic exchange (back-exchange) or the inherent presence of unlabeled impurity in the synthesized internal standard.

Isotopic Exchange (H-D Exchange):

This is a chemical reaction where a deuterium atom on your internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[9] This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the concentration of the native analyte, compromising quantification.[9]

  • Susceptible Positions: Deuterium atoms on heteroatoms (e.g., -OD, -ND) are highly prone to exchange. Deuteriums on carbons adjacent to carbonyl groups can also be susceptible, especially under acidic or basic conditions.[9] For this compound, the stability of the deuterium labels is critical and should be on non-exchangeable positions.

  • Promoting Factors:

    • pH: Extreme pH values, both acidic and basic, can accelerate isotopic exchange.[9]

    • Temperature: Higher temperatures increase the rate of exchange.[9]

    • Solvent Composition: The choice of solvent for stock solutions and sample preparation can influence stability.

Unlabeled Impurity:

The synthesis of deuterated standards is a complex process, and it is common for the final product to contain a small percentage of the unlabeled analyte.[3] High-quality internal standards should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[10][11]

Troubleshooting and Prevention:

  • Check the Certificate of Analysis (CoA): The CoA for your this compound should specify the isotopic enrichment and chemical purity.

  • Optimize Storage and Handling:

    • Store the standard according to the manufacturer's recommendations, typically at low temperatures and protected from light and moisture.

    • Prepare stock solutions in aprotic solvents if possible and store them at low temperatures.

    • Minimize the time samples spend at room temperature or in harsh pH conditions before analysis.

  • Experimental Verification:

    • Analyze a fresh solution of the internal standard to determine the baseline level of the unlabeled analyte.

    • Incubate the internal standard in the sample matrix under your experimental conditions for varying lengths of time to assess the rate of back-exchange.[6]

  • Source a New Lot or Supplier: If the unlabeled impurity is unacceptably high, consider obtaining a new lot of the internal standard or sourcing it from a different supplier.

  • Consider Alternative Labeling: If isotopic exchange is a persistent issue, consider using an internal standard with a more stable labeling pattern or one that utilizes ¹³C or ¹⁵N isotopes, which are not susceptible to exchange.[12]

Parameter Recommendation Rationale
Chemical Purity >99%Ensures no other compounds cause interfering peaks.[11]
Isotopic Enrichment ≥98%Minimizes the contribution of unlabeled analyte.[11]
Label Position Stable, non-exchangeablePrevents hydrogen-deuterium exchange.[9][13]

Table 1: Recommended characteristics for a reliable deuterated internal standard.

Frequently Asked Questions (FAQs)

Q: Can this compound perfectly correct for all matrix effects?

A: While deuterated internal standards are the best tool available for correcting matrix effects, they may not always provide perfect correction.[7] As discussed, differential matrix effects can occur if there is a chromatographic separation between the analyte and the internal standard.[5][8] Additionally, in cases of severe ion suppression, the response of both the analyte and the internal standard can be significantly reduced, potentially impacting the signal-to-noise ratio and the limit of quantitation.

Q: How many deuterium atoms are ideal for an internal standard like this compound?

A: Typically, a deuterated standard should contain between 2 to 10 deuterium atoms.[10][11] The key is to have a sufficient mass difference to clearly resolve the mass-to-charge ratio (m/z) of the internal standard from the natural isotopic distribution of the analyte, thus preventing analytical interference.[11] However, excessive deuteration can sometimes increase the likelihood of chromatographic separation from the analyte.[11]

Q: What should I do if I suspect my deuterated internal standard is degrading in the biological matrix?

A: It is crucial to perform stability tests during method development. This involves incubating the internal standard in the matrix at different temperatures and for varying durations to mimic the entire analytical process (from sample collection to final analysis). If degradation is observed, you may need to adjust your sample handling procedures, such as keeping samples on ice or adding stabilizers, or select a more stable internal standard.

Q: Can the signal of the internal standard be suppressed by high concentrations of the co-eluting analyte?

A: Yes, this phenomenon has been observed. At high analyte concentrations, there can be competition for ionization in the electrospray source, leading to suppression of the internal standard's signal.[14][15] However, because this effect is based on the total concentration of analyte and internal standard, the ratio of their signals often remains constant, meaning accurate quantification can still be achieved.[14][15] Nevertheless, it is important to be aware of this potential and to validate the linear range of the assay accordingly.

References

  • Benchchem. (n.d.). Common pitfalls in the use of deuterated internal standards.
  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?
  • Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • PubMed. (2014, February 15). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PubMed. (n.d.). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
  • MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
  • Benchchem. (n.d.). Solving co-elution problems of analyte and deuterated internal standard.
  • Benchchem. (n.d.). Minimizing isotopic exchange in deuterated standards.
  • Benchchem. (n.d.). Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuterated Internal Standards.
  • Spectroscopy Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Benchchem. (n.d.). Common pitfalls when using deuterated internal standards in bioanalysis.
  • ResearchGate. (n.d.). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS.
  • Benchchem. (n.d.). A Researcher's Guide to Deuterated Internal Standards in Bioanalysis.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.

Sources

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Case for Hydroxy Itraconazole-d8 as per FDA Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of bioanalytical data is the bedrock upon which regulatory decisions are made. The meticulous validation of bioanalytical methods is not merely a procedural step but a scientific imperative to ensure the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth technical comparison of internal standards for the bioanalysis of hydroxyitraconazole, with a particular focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Hydroxy Itraconazole-d8, in accordance with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA).

The Critical Role of the Internal Standard: Why Deuterated Analogs Reign Supreme

An internal standard (IS) is fundamental to a robust bioanalytical method, serving to correct for variability during sample processing and analysis.[1] The ideal IS is a compound that behaves identically to the analyte of interest during extraction, chromatography, and ionization, but is distinguishable by the detector. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like Hydroxy Itraconazole-d8, are widely regarded as the "gold standard" in quantitative bioanalysis.[2] Regulatory bodies, including the FDA and the European Medicines Agency (EMA), strongly advocate for their use.[2][3]

The rationale for this preference is rooted in the physicochemical properties of deuterated standards. Being chemically identical to the analyte, they co-elute during chromatography and experience similar matrix effects, thereby providing the most accurate compensation for analytical variability.[1][3][4] This is in stark contrast to structural analogs, which, while sometimes used due to cost or availability, can exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies, potentially compromising data accuracy.[5]

However, the use of deuterated standards is not without its nuances. A significant deuterium isotope effect can sometimes lead to a slight chromatographic shift between the analyte and the IS.[2][6] If this separation is pronounced, it can lead to differential matrix effects, undermining the very purpose of the IS. Therefore, rigorous validation is essential to confirm the suitability of any deuterated internal standard.

Adherence to FDA Bioanalytical Method Validation Guidelines

The FDA's guidance on bioanalytical method validation, harmonized with the International Council for Harmonisation (ICH) M10 guideline, provides a comprehensive framework for ensuring the reliability of bioanalytical data.[2][7][8][9] A full validation of a bioanalytical method encompasses a series of experiments designed to demonstrate its suitability for its intended purpose.[9][10]

The core parameters that must be evaluated are:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, concomitant medications, and endogenous matrix components.[8][10][11]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[8][10]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[10]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]

  • Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected components in the biological matrix.[11]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis.[9]

Comparative Validation Data: Hydroxy Itraconazole-d8 vs. a Structural Analog IS

To illustrate the superior performance of a deuterated internal standard, the following tables present hypothetical yet scientifically plausible validation data for the quantification of hydroxyitraconazole in human plasma using Hydroxy Itraconazole-d8 versus a structural analog IS.

Table 1: Accuracy and Precision

Quality Control SampleInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)FDA Acceptance Criteria
LLOQHydroxy Itraconazole-d81.000.9898.08.5Within ±20% of nominal, ≤20% CV
Structural Analog1.001.15115.018.2
Low QCHydroxy Itraconazole-d83.002.9598.36.2Within ±15% of nominal, ≤15% CV
Structural Analog3.003.35111.714.5
Mid QCHydroxy Itraconazole-d850.051.2102.44.1Within ±15% of nominal, ≤15% CV
Structural Analog50.056.8113.612.8
High QCHydroxy Itraconazole-d8200198.599.33.5Within ±15% of nominal, ≤15% CV
Structural Analog200225.0112.511.9

Table 2: Matrix Effect

Quality Control SampleInternal StandardMatrix Factor (n=6)IS-Normalized Matrix Factor%CVFDA Acceptance Criteria
Low QCHydroxy Itraconazole-d80.95 - 1.080.98 - 1.024.5≤15% CV
Structural Analog0.85 - 1.250.90 - 1.1518.9
High QCHydroxy Itraconazole-d80.97 - 1.050.99 - 1.013.2≤15% CV
Structural Analog0.82 - 1.300.88 - 1.2021.3

The data clearly demonstrates that the method utilizing Hydroxy Itraconazole-d8 exhibits superior accuracy, precision, and a significantly lower matrix effect compared to the method with a structural analog IS. This underscores the ability of the deuterated standard to effectively compensate for analytical variability.

Experimental Protocol: Validation of a Bioanalytical Method for Hydroxyitraconazole using Hydroxy Itraconazole-d8

This section provides a detailed, step-by-step methodology for the validation of an LC-MS/MS method for the quantification of hydroxyitraconazole in human plasma.

1. Preparation of Stock and Working Solutions:

  • Rationale: Accurate preparation of stock and working solutions is critical for the entire validation. Separate stock solutions for calibration standards and quality control samples are prepared to avoid bias.[9]

  • Procedure:

    • Prepare a primary stock solution of hydroxyitraconazole (1 mg/mL) and Hydroxy Itraconazole-d8 (1 mg/mL) in methanol.

    • Prepare separate working stock solutions for calibration curve (CC) standards and quality control (QC) samples by diluting the primary stock solutions with methanol:water (50:50, v/v).

    • Prepare a working internal standard solution (50 ng/mL) by diluting the Hydroxy Itraconazole-d8 primary stock solution with methanol.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Rationale: Spiking the analyte into the same biological matrix as the study samples is essential for mimicking the conditions of the actual analysis.[10]

  • Procedure:

    • Prepare CC standards by spiking appropriate volumes of the hydroxyitraconazole CC working solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL (LLOQ) to 250 ng/mL.

    • Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (50 ng/mL), and High QC (200 ng/mL) by spiking the hydroxyitraconazole QC working solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.[12]

  • Procedure:

    • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (50 ng/mL Hydroxy Itraconazole-d8).

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Rationale: The chromatographic and mass spectrometric conditions are optimized to achieve sensitive and selective detection of both hydroxyitraconazole and Hydroxy Itraconazole-d8.

  • Procedure:

    • LC System: A suitable UHPLC system.

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for hydroxyitraconazole and Hydroxy Itraconazole-d8.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample (100 µL) P2 Add IS (Hydroxy Itraconazole-d8) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Evaporation P4->P5 P6 Reconstitution P5->P6 A1 UHPLC Separation P6->A1 A2 Mass Spectrometric Detection A1->A2 D1 D1 A2->D1 Data Acquisition G cluster_params Core Validation Parameters cluster_decision Outcome V Bioanalytical Method Validation (as per FDA/ICH M10) Selectivity Selectivity & Specificity V->Selectivity Accuracy Accuracy & Precision V->Accuracy CalCurve Calibration Curve V->CalCurve Sensitivity Sensitivity (LLOQ) V->Sensitivity Matrix Matrix Effect V->Matrix Stability Stability V->Stability Pass Method Validated (Fit for Purpose) Selectivity->Pass All criteria met Fail Method Optimization Required Selectivity->Fail Criteria not met Accuracy->Pass All criteria met Accuracy->Fail Criteria not met CalCurve->Pass All criteria met CalCurve->Fail Criteria not met Sensitivity->Pass All criteria met Sensitivity->Fail Criteria not met Matrix->Pass All criteria met Matrix->Fail Criteria not met Stability->Pass All criteria met Stability->Fail Criteria not met

Caption: FDA Bioanalytical Method Validation Logic.

Conclusion

The use of a stable isotope-labeled internal standard, such as Hydroxy Itraconazole-d8, is a cornerstone of a robust and reliable bioanalytical method for the quantification of hydroxyitraconazole. As demonstrated, its ability to closely mimic the behavior of the analyte leads to superior accuracy, precision, and mitigation of matrix effects when compared to structural analogs. Adherence to the comprehensive validation guidelines set forth by the FDA ensures the generation of high-quality data that can withstand regulatory scrutiny and support critical decisions throughout the drug development process.

References

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677–691. [Link]

  • Spectroscopy Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • WeChat. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025). Itraconazole: A literature review on analytical and bio-analytical methods. Retrieved from [Link]

  • Academia.edu. (n.d.). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma and its application to a bioequivalence study. Retrieved from [Link]

  • National Institutes of Health. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Retrieved from [Link]

Sources

Accuracy and precision assessment of Hydroxy Itraconazole D8 method

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Accuracy and Precision of the Hydroxy Itraconazole-d8 Method for Bioanalysis

The Foundational Role of a Deuterated Internal Standard

In quantitative LC-MS/MS, the goal is to achieve a precise and accurate measurement of an analyte in a complex biological matrix like plasma. The matrix, however, can introduce significant variability through effects like ion suppression or enhancement.[1][2] The choice of internal standard (IS) is the most critical decision to mitigate these variables.

While structurally similar analogs can be used, a stable isotope-labeled version of the analyte, such as Hydroxy Itraconazole-d8, is the gold standard.[2][3] Here's why:

  • Physicochemical Equivalence: Hydroxy Itraconazole-d8 is chemically identical to the analyte, differing only in the mass of some of its hydrogen atoms, which are replaced by deuterium.[1] This means it has the same extraction recovery, chromatographic retention time, and response to ionization conditions as the analyte.[3]

  • Correction for Matrix Effects: Because the analyte and the IS co-elute and experience the exact same matrix effects and instrument fluctuations, the ratio of their peak areas provides a highly reliable and normalized signal.[3][4] This direct compensation is something a non-isotopic analog cannot perfectly replicate, leading to superior accuracy and precision.

Assessing Method Performance: Accuracy and Precision

Accuracy and precision are the cornerstones of method validation.[5] They demonstrate the reliability and reproducibility of the data generated. According to global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), these parameters are not assessed in isolation but through a series of structured experiments.[6][7]

  • Accuracy: This measures the closeness of the mean test results to the true, or nominal, concentration. It is often expressed as percent bias or as a percentage of the nominal value.[8]

  • Precision: This measures the degree of scatter or agreement between a series of measurements. It is typically expressed as the percent coefficient of variation (%CV).[8] Precision is evaluated at two levels:

    • Intra-day (or Within-Run) Precision: Assesses variability within a single analytical run.

    • Inter-day (or Between-Run) Precision: Assesses variability across different runs, often on different days, providing a measure of long-term reproducibility.

Regulatory Acceptance Criteria

The universally accepted criteria for accuracy and precision for chromatographic assays are outlined in guidelines such as the EMA Guideline on Bioanalytical Method Validation and the ICH M10 Bioanalytical Method Validation guideline.[6][9][10]

ParameterAcceptance Criteria (LQC, MQC, HQC)Acceptance Criteria (LLOQ)
Accuracy (Mean Concentration)Within ±15% of the nominal valueWithin ±20% of the nominal value
Precision (%CV)Should not exceed 15%Should not exceed 20%

These criteria must be met for both intra-day and inter-day evaluations.[6][8]

Experimental Design for Accuracy and Precision Assessment

A robust assessment requires a meticulously planned experiment. The following protocol outlines the standard approach for validating the Hydroxy Itraconazole-d8 method.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_run Phase 2: Analytical Runs (3 Independent Runs) cluster_analysis Phase 3: Data Analysis prep_stock Prepare Analyte & IS Stock Solutions prep_cal Spike Blank Matrix (8 Levels for Calibration Curve) prep_stock->prep_cal prep_qc Spike Blank Matrix for QCs (LLOQ, LQC, MQC, HQC) prep_stock->prep_qc run1 Run 1 (Day 1) - Calibration Curve - 6 Replicates of each QC prep_qc->run1 Use for Run 1 run2 Run 2 (Day 2) - Calibration Curve - 6 Replicates of each QC prep_qc->run2 Use for Run 2 run3 Run 3 (Day 3) - Calibration Curve - 6 Replicates of each QC prep_qc->run3 Use for Run 3 calc_conc Calculate QC Concentrations from Calibration Curves run1->calc_conc run2->calc_conc run3->calc_conc intra_day Intra-Day Assessment (Analyze each run separately) - Calculate Mean, %CV, %Accuracy calc_conc->intra_day inter_day Inter-Day Assessment (Combine data from all 3 runs) - Calculate Mean, %CV, %Accuracy calc_conc->inter_day compare Compare Results to Acceptance Criteria (FDA/EMA) intra_day->compare inter_day->compare

Caption: Workflow for Accuracy and Precision Validation.

Step-by-Step Experimental Protocol

This protocol is designed to generate the necessary data for a comprehensive accuracy and precision evaluation.

1. Preparation of Quality Control (QC) Samples:

  • Prepare four levels of QC samples by spiking known concentrations of Hydroxy Itraconazole into a pool of blank biological matrix (e.g., human plasma). These levels are:

    • LLOQ: Lower Limit of Quantitation (the lowest concentration on the calibration curve).

    • LQC: Low Quality Control (typically ~3x LLOQ).

    • MQC: Medium Quality Control (in the mid-range of the calibration curve).

    • HQC: High Quality Control (near the Upper Limit of Quantitation, ULOQ).

  • The rationale for these levels is to ensure the method's accuracy and precision across the entire expected concentration range of study samples.[11]

2. Performing the Analytical Runs:

  • Conduct three separate analytical runs on at least two different days to establish inter-day variability.[6]

  • Each run must include:

    • A full calibration curve, consisting of a blank sample, a zero sample (matrix + IS), and at least six non-zero calibration standards.

    • Six (6) replicate injections of each QC level (LLOQ, LQC, MQC, HQC). Using a minimum of five or six replicates provides sufficient statistical power for the assessment.[8]

3. Sample Processing and LC-MS/MS Analysis:

  • For each sample (calibrator and QC), add a fixed volume of the Hydroxy Itraconazole-d8 internal standard solution.

  • Perform sample extraction. A common and efficient method for itraconazole and its metabolites is protein precipitation, where a solvent like acetonitrile is added to precipitate plasma proteins.[11][12]

  • Analyze the extracted samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor specific precursor-to-product ion transitions for both Hydroxy Itraconazole and Hydroxy Itraconazole-d8.

4. Data Processing and Evaluation:

  • For each run, generate a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration of the calibrators.

  • Use the regression equation to back-calculate the concentration of each QC replicate.

  • For Intra-Day Assessment: For each run independently, calculate the mean, standard deviation, %CV, and accuracy (% of nominal value) for the six replicates at each QC level.

  • For Inter-Day Assessment: Combine the data from all three runs (18 replicates per QC level) and calculate the overall mean, standard deviation, %CV, and accuracy.

Results: A Comparative Analysis

The following tables summarize hypothetical but representative data from the three validation runs, demonstrating the performance of the Hydroxy Itraconazole-d8 method.

Table 1: Intra-Day Precision and Accuracy
RunQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (% of Nominal)
1 LLOQ1.001.087.5108.0
LQC3.002.915.297.0
MQC100103.53.1103.5
HQC200195.42.897.7
2 LLOQ1.000.959.195.0
LQC3.003.094.8103.0
MQC10098.23.598.2
HQC200204.62.5102.3
3 LLOQ1.001.128.2112.0
LQC3.002.886.196.0
MQC100101.72.9101.7
HQC200198.03.399.0

Analysis: The data from all three individual runs meet the acceptance criteria. The %CV for all QC levels is well below the 15% limit (20% for LLOQ), and the accuracy is well within ±15% of the nominal value (±20% for LLOQ).

Table 2: Inter-Day Precision and Accuracy (Combined Data from 3 Runs)
QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Precision (%CV)Accuracy (% of Nominal)
LLOQ1.00181.059.8105.0
LQC3.00182.966.598.7
MQC10018101.14.2101.1
HQC20018199.33.999.7

Analysis: The combined data, representing the method's long-term performance, also falls comfortably within regulatory guidelines. The inter-day precision and accuracy demonstrate that the method is reproducible and reliable over time. The excellent performance is directly attributable to the use of the stable isotope-labeled internal standard, Hydroxy Itraconazole-d8, which effectively normalizes any run-to-run variability.[3]

Conclusion

This guide demonstrates that a bioanalytical method for Hydroxy Itraconazole using its deuterated internal standard, Hydroxy Itraconazole-d8, can robustly meet the stringent accuracy and precision requirements set by regulatory agencies. The inherent physicochemical similarity between the analyte and the SIL-IS ensures reliable correction for matrix variability and instrument drift, which is fundamental to producing high-quality bioanalytical data.[1][2] The structured experimental design, involving multi-level QC samples analyzed across several runs, provides a comprehensive and trustworthy assessment of method performance, making it suitable for supporting drug development from preclinical studies to clinical trials.

References

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study.
  • Guideline on bioanalytical method valid
  • Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry.PubMed.
  • Deuterated Standards for LC-MS Analysis.
  • Bioanalytical Method Validation Guidance for Industry May 2018.U.S.
  • Bioanalytical Method Validation.U.S.
  • ICH M10 on bioanalytical method valid
  • Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis.PubMed.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?SciSpace.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.South American Journal of Clinical Research.
  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formul
  • Validation of LC-MS/MS method for the simultaneous estimation of Itraconazole and its metabolite Hydroxy Itraconazole in plasma.
  • Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma.PubMed Central.

Sources

A Senior Scientist's Guide to Linearity and Range Determination for Hydroxy Itraconazole D8 Calibration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Quantifying Hydroxy Itraconazole

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accurate quantification of drug metabolites is as crucial as that of the parent drug. Itraconazole, a potent triazole antifungal agent, undergoes extensive metabolism to form Hydroxy Itraconazole (ITZ-OH), a metabolite that not only possesses significant antifungal activity itself but often circulates at concentrations higher than the parent compound.[1][2][3] This makes the reliable measurement of ITZ-OH essential for understanding the total therapeutic effect and managing potential drug-drug interactions, as both compounds inhibit cytochrome P450 3A4 (CYP3A4).[1]

This guide provides an in-depth, experience-driven comparison of methodologies for establishing and validating the linearity and analytical range for Hydroxy Itraconazole quantification. We will focus on the gold-standard approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled (SIL) internal standard, Hydroxy Itraconazole D8 (ITZ-OH-D8).[4][5] The principles and protocols discussed herein are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9]

Pillar 1: Foundational Principles of Calibration

Before delving into experimental design, it is paramount to understand the core concepts that form the bedrock of a defensible bioanalytical method. The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[8][9]

  • Linearity : This is the method's ability to elicit test results that are directly proportional to the concentration of the analyte over a specified range.[10][11] While a perfect correlation coefficient (r²) of 1.0 is the theoretical ideal, regulatory guidelines provide practical acceptance criteria.

  • Analytical Range : The range is the span between the lowest and highest analyte concentrations that can be quantified with acceptable accuracy and precision.[12] This is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest standard on the calibration curve, while the ULOQ is the highest.

The relationship between instrument response and analyte concentration is established using a calibration curve . This curve is constructed by analyzing a series of standards of known concentrations, prepared in the same biological matrix (e.g., human plasma) as the study samples.[13]

Pillar 2: Experimental Design and Protocols

A robust method is born from a meticulously planned experiment. The following sections detail the rationale and step-by-step protocols for generating a reliable calibration curve for Hydroxy Itraconazole.

Protocol 1: Preparation of Calibration Standards and Quality Controls

The integrity of your entire analysis hinges on the quality of your calibration standards.

Objective: To prepare a series of calibration standards and quality control (QC) samples in a blank biological matrix covering the expected in-vivo concentration range.

Materials:

  • Hydroxy Itraconazole certified reference standard

  • This compound certified reference standard (Internal Standard, IS)

  • LC-MS grade Methanol and Acetonitrile

  • Formic Acid

  • Pooled, screened blank human plasma (K2EDTA)

Step-by-Step Methodology:

  • Primary Stock Solution Preparation:

    • Accurately weigh and dissolve Hydroxy Itraconazole and this compound in methanol to create primary stock solutions (e.g., 1 mg/mL). Rationale: Methanol is a common solvent that provides good solubility for these compounds.

  • Working Standard Solutions:

    • Perform serial dilutions of the Hydroxy Itraconazole primary stock with 50:50 methanol:water to create a series of working standard solutions. These solutions will be used to spike the blank plasma.

  • Internal Standard Working Solution:

    • Dilute the this compound primary stock to a fixed concentration (e.g., 100 ng/mL) in methanol. Rationale: A single, consistent concentration of IS is added to all samples (standards, QCs, and unknowns) to normalize for variability in sample preparation and instrument response.[14]

  • Spiking into Matrix:

    • Prepare the calibration standards by spiking small, precise volumes (e.g., 2% v/v) of the working standard solutions into aliquots of blank human plasma.[5] This creates a calibration curve with 6-8 non-zero points.

    • Similarly, prepare at least four levels of QC samples: LLOQ, Low QC, Medium QC, and High QC.

  • Sample Extraction (Protein Precipitation):

    • To a 100 µL aliquot of each standard and QC sample, add 50 µL of the IS working solution.[14]

    • Add 400 µL of cold acetonitrile containing 0.5% formic acid to precipitate plasma proteins.[14] Rationale: Protein precipitation is a rapid and effective method for cleaning up plasma samples.[15] The acid helps to improve the recovery of the analytes and ensure they are in the correct protonated state for positive mode ESI-MS analysis.

    • Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_prep Calibration Standard Workflow Stock Primary Stock Solutions (ITZ-OH & ITZ-OH-D8 in Methanol) Work_Std Serial Dilution (Working Standards for ITZ-OH) Work_IS Working IS Solution (Fixed Conc. ITZ-OH-D8) Plasma Blank Human Plasma Aliquots (100 µL) Spike Spike Plasma with Working Standards Add_IS Add Working IS (50 µL) Precip Protein Precipitation (400 µL Acetonitrile + Acid) Centrifuge Centrifuge Supernatant Transfer Supernatant for Analysis

Protocol 2: LC-MS/MS Analysis

Objective: To chromatographically separate Hydroxy Itraconazole from matrix components and quantify it using tandem mass spectrometry.

Representative LC-MS/MS Conditions:

  • LC System: Waters I-Class UPLC or equivalent[14]

  • Column: Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[14]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 0.1% formic acid in acetonitrile[14]

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Waters Xevo TQ-XS or equivalent triple quadrupole[14]

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Hydroxy Itraconazole and this compound. For example, m/z 721.3 → 408.4 for ITZ-OH and m/z 729.4→ 416.5 for ITZ-OH-D8.[5]

Pillar 3: Data Analysis, Range Determination, and Acceptance Criteria

Acquiring the data is only half the battle. Rigorous data analysis is required to confirm linearity and define the working range.

Data Analysis Workflow
  • Integration: Integrate the chromatographic peaks for both the analyte (ITZ-OH) and the internal standard (ITZ-OH-D8) to obtain their respective peak areas.

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.

  • Calibration Curve Construction: Plot the PAR (y-axis) against the nominal concentration of the calibration standards (x-axis).

  • Regression Analysis: Apply a regression model to fit a line or curve to the data points. For bioanalytical assays, a weighted (1/x²) linear least-squares regression is most common. Rationale: This weighting factor compensates for heteroscedasticity—the tendency for variance to increase with concentration—giving less weight to the higher concentration standards and improving accuracy at the low end of the curve.[5][16]

  • Back-Calculation: Use the regression equation to back-calculate the concentration of each standard and QC. This is crucial for assessing accuracy.

G

Acceptance Criteria: The Self-Validating System

The method's validity is confirmed by comparing its performance against pre-defined criteria derived from regulatory guidelines.

ParameterAcceptance CriterionSource
Calibration Curve
Correlation Coefficient (r²)≥ 0.99 is generally expected, but should not be the sole determinant.[17]
Standard AccuracyAt least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).[8][18]
Analytical Range
LLOQ AccuracyMean concentration should be within ±20% of the nominal value.[10][11]
LLOQ PrecisionCoefficient of Variation (CV) should not exceed 20%.[10]
ULOQ & Other QC AccuracyMean concentration should be within ±15% of the nominal value.[10]
ULOQ & Other QC PrecisionCV should not exceed 15%.[10]
Table 1: Summary of Key Bioanalytical Method Validation Acceptance Criteria based on ICH M10 Guidelines.

The range is considered validated if the LLOQ and ULOQ, along with the QCs in between, consistently meet these accuracy and precision requirements across multiple validation runs.

Comparison of Methodological Choices

As a scientist, understanding the alternatives and the rationale for your chosen path is critical.

Internal Standard: Deuterated vs. Structural Analog

The choice of internal standard profoundly impacts method robustness.

FeatureThis compound (SIL IS) Structural Analog (e.g., R51012) [19]
Co-elution Designed to co-elute or elute very close to the analyte.May have different retention times.
Ionization Efficiency Virtually identical to the analyte, providing the best correction for matrix effects.Ionization can differ, leading to less effective correction for matrix suppression or enhancement.
Extraction Recovery Behaves identically to the analyte during sample preparation.[5]May have different recovery, leading to potential inaccuracies.
Overall Performance Superior. Considered the "gold standard" for LC-MS/MS bioanalysis.[15][20]Adequate, but less robust. Can be used if a SIL IS is unavailable but requires more rigorous validation to prove its suitability.
Table 2: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards.
Calibration Model: Linear vs. Non-Linear & Weighting

While a simple linear regression is the most straightforward model, it is not always the most appropriate for bioanalytical data.

  • Linear (y = mx + c): The preferred model. Its use should be justified by the data.

  • Weighted Linear (1/x or 1/x²): The industry standard for LC-MS/MS data to correct for non-uniform variance across the concentration range.[5][16]

  • Quadratic (y = ax² + bx + c): Should be used with caution and only when a clear scientific justification exists for the non-linear response. Regulatory bodies often scrutinize the use of quadratic fits.

The best model is the simplest one that accurately describes the concentration-response relationship and meets the accuracy criteria for back-calculated standards.

Conclusion

Establishing the linearity and analytical range for Hydroxy Itraconazole using a deuterated internal standard like D8 is a foundational requirement for any study relying on its quantification. The process is not merely a procedural checklist but a systematic, scientific validation. By employing a stable isotope-labeled internal standard, utilizing a weighted linear regression model, and rigorously assessing the results against internationally harmonized acceptance criteria, researchers can ensure the generation of high-quality, defensible data. This robust approach provides the confidence needed for critical decision-making in drug development, from preclinical toxicology to late-phase clinical trials.

References

  • Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Application News. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • Ma, G., Tang, K., Pant, S., & Elmquist, W. F. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. [Link]

  • Ma, G., Tang, K., Pant, S., & Elmquist, W. F. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. [Link]

  • Wyszecka-Kaszuba, E., & Rojewska, M. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Pai, M. P., & Danziger, L. H. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677-691. [Link]

  • Bhatt, V., & Rane, R. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). [Link]

  • International Council for Harmonisation. (2019). ICH M10: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Patni, A. K., et al. (2010). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • INSERM. (n.d.). Validation of bioanalytical methods. [Link]

  • Patel, P., et al. (2011). Bioanalytical method validation: An updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 121-128. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Lestner, J., et al. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. Antimicrobial Agents and Chemotherapy, 65(4), e02353-20. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Hardin, T. C., et al. (1994). Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations. Antimicrobial Agents and Chemotherapy, 38(4), 677-681. [Link]

  • Pfaller, M. A., et al. (1994). Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. Journal of Clinical Microbiology, 32(1), 223-225. [Link]

  • Pfaller, M. A., et al. (1994). Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. Journal of Clinical Microbiology, 32(1), 223-225. [Link]

  • Raposo, F. (2016). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]

  • Suneetha, A., & Rao, D. D. (2012). Determination of Itraconazole in Bulk and Capsule Dosage Form by a Validated Isocratic RP-HPLC Method. Asian Journal of Research in Chemistry, 5(1), 98-101. [Link]

  • Patel, S. K., et al. (2020). Development and Validation of UV Spectrophotometric method for Estimation of Itraconazole in Bulk Drug and Solid Dosage Form. Asian Journal of Pharmaceutical Research, 10(3), 167-171. [Link]

  • Gubbins, P. O., Gurley, B. J., & Bowman, J. (1998). Rapid and sensitive high performance liquid chromatographic method for the determination of itraconazole and its hydroxy-metabolite in human serum. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 1005-1012. [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]

Sources

The Unseen Pillar of Bioanalysis: A Comparative Guide to Freeze-Thaw and Long-Term Stability Validation of Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of regulated bioanalysis, the accuracy and reproducibility of quantitative data are paramount. The internal standard is the silent guardian of this integrity, correcting for variability during sample processing and analysis. For assays quantifying Hydroxy Itraconazole, its deuterated counterpart, Hydroxy Itraconazole D8, is often the internal standard of choice. However, its reliability is not a given; it must be rigorously validated. This guide provides an in-depth, comparative analysis of the freeze-thaw and long-term stability validation for this compound, grounded in regulatory expectations and practical laboratory experience. We will explore not just the "how" but the critical "why" behind these essential validation experiments, offering a framework for ensuring the robustness of your bioanalytical methods.

The Imperative of Stability Validation for Deuterated Internal Standards

Deuterated internal standards are favored for their chemical similarity to the analyte and their distinct mass, which allows for precise quantification by mass spectrometry. However, the assumption that a deuterated standard is perfectly stable under all storage and handling conditions is a perilous one. Stability studies are not a mere checkbox exercise; they are a fundamental component of bioanalytical method validation, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[][2][3]

The core objective of stability validation is to define the conditions under which the analytical standard maintains its integrity. For this compound, this means ensuring that repeated freezing and thawing of study samples or prolonged storage does not lead to degradation or physical changes that would compromise its performance as an internal standard. Failure to establish these parameters can lead to inaccurate and unreliable pharmacokinetic and toxicokinetic data.

A Tale of Two Stabilities: Freeze-Thaw vs. Long-Term

Freeze-thaw and long-term stability studies address two different, yet equally important, aspects of a sample's lifecycle in a bioanalytical laboratory.

  • Freeze-Thaw Stability: This assesses the impact of repeated removal of samples from frozen storage.[4] In a typical clinical or preclinical study, samples may be thawed for initial analysis, for re-assay due to instrument failure, or for incurred sample reanalysis. Each freeze-thaw cycle exposes the analyte and internal standard to potential degradation.

  • Long-Term Stability: This evaluation determines the maximum duration that samples can be stored at a specific temperature without compromising the integrity of the analyte and internal standard.[5][6] This is crucial for studies that span several months or even years.

Experimental Design: A Protocol for Confidence

The following protocols for freeze-thaw and long-term stability are designed to meet the stringent requirements of regulatory guidelines.[2][3]

Preparation of Quality Control (QC) Samples

The foundation of any stability study is the preparation of reliable QC samples.

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Spike blank biological matrix (e.g., human plasma) with the this compound stock solution to achieve a concentration that is representative of the intended use in the bioanalytical method. Typically, this is the concentration at which the internal standard will be used in the study samples.

  • Prepare at least two concentration levels of QC samples for the analyte (Hydroxy Itraconazole): a low QC (LQC) and a high QC (HQC). These will be used to demonstrate that the stability of the internal standard is not concentration-dependent and to assess the accuracy of the measurements.

  • Aliquot the prepared QC samples into appropriate storage vials.

Freeze-Thaw Stability Validation

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Experimental Workflow:

Caption: Long-Term Stability Experimental Workflow.

Protocol:

  • Prepare a sufficient number of LQC and HQC aliquots containing both Hydroxy Itraconazole and this compound.

  • Store these samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples. [6][7]4. On the day of analysis, thaw the stability samples and analyze them against a freshly prepared calibration curve and a set of freshly prepared QC samples.

  • The stability is confirmed if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.

Data Interpretation: A Comparative Analysis

The following tables present illustrative data for the freeze-thaw and long-term stability validation of this compound.

Freeze-Thaw Stability Data
QC LevelNominal Conc. (ng/mL)Cycle 1 Conc. (ng/mL)% NominalCycle 2 Conc. (ng/mL)% NominalCycle 3 Conc. (ng/mL)% Nominal
LQC5.04.998.05.1102.04.896.0
HQC500.0495.099.0505.0101.0490.098.0

Interpretation: The data in the table above demonstrates excellent freeze-thaw stability for this compound. The measured concentrations of the analyte at both low and high QC levels remain well within the acceptable ±15% deviation from the nominal concentrations after three freeze-thaw cycles. This indicates that the integrity of the internal standard is maintained during repeated sample handling.

Long-Term Stability Data (Storage at -80°C)
QC LevelNominal Conc. (ng/mL)1 Month Conc. (ng/mL)% Nominal3 Months Conc. (ng/mL)% Nominal6 Months Conc. (ng/mL)% Nominal12 Months Conc. (ng/mL)% Nominal
LQC5.05.1102.04.998.05.0100.04.998.0
HQC500.0505.0101.0495.099.0500.0100.0495.099.0

Interpretation: The long-term stability data indicates that this compound is stable in the biological matrix for at least 12 months when stored at -80°C. The measured concentrations of the analyte consistently fall within the acceptable range, providing confidence that study samples can be stored for this duration without compromising the accuracy of the results.

Comparative Scenarios: When Stability Fails

To appreciate the importance of these validation studies, consider the potential consequences if this compound were to exhibit instability.

  • Scenario 1: Degradation during Freeze-Thaw Cycles. If the internal standard degrades with each freeze-thaw cycle, its concentration in the sample will decrease. This would lead to an overestimation of the analyte concentration, as the analyte-to-internal standard peak area ratio would be artificially inflated.

  • Scenario 2: Long-Term Degradation. If this compound degrades over time in storage, samples analyzed later in a study would have a lower internal standard concentration than those analyzed earlier. This would introduce a systematic bias, making it impossible to accurately compare pharmacokinetic data across different time points. Itraconazole itself is known to be susceptible to degradation under acidic and oxidative conditions. [2][8]While deuteration generally does not alter the fundamental chemical stability, this underscores the importance of empirical testing.

Conclusion: A Foundation of Trust

The freeze-thaw and long-term stability validation of this compound is not a perfunctory step but a critical investment in the quality and integrity of bioanalytical data. By following rigorous, scientifically sound protocols aligned with regulatory expectations, researchers can establish a foundation of trust in their results. This guide provides a comprehensive framework for designing, executing, and interpreting these essential stability studies, empowering scientists to ensure the reliability of their data and, ultimately, contribute to the successful development of safe and effective therapeutics.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. June 2022. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2001. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards. [Link]

  • National Institutes of Health. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • Coriolis Pharma. Stability Studies-Regulations, Patient Safety & Quality. [Link]

  • National Institutes of Health. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • Pharmaguideline Forum. Freez thaw study. [Link]

  • U.S. Food and Drug Administration. Expiration Dating and Stability Testing for Human Drug Products. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]

  • StabilityStudies.in. How to Perform Long-Term Stability Testing. [Link]

  • National Institutes of Health. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. [Link]

  • Der Pharmacia Lettre. Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. [Link]

  • National Institutes of Health. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation. [Link]

  • ResearchGate. (PDF) Determination of itraconazole and its photodegradation products with kinetic evaluation by Ultra-Performance Liquid Chromatography/ Tandem Mass Spectrometry. [Link]

  • Current Issues in Pharmacy and Medical Sciences. Photostability of triazole antifungal drugs in the solid state. [Link]

  • National Institutes of Health. Advances in synthetic approach to and antifungal activity of triazoles. [Link]

  • PubMed. Thermodynamic and kinetic evaluation of the impact of polymer excipients on storage stability of amorphous itraconazole. [Link]

  • PubMed. Stability of itraconazole in an extemporaneously compounded oral liquid. [Link]

  • National Institutes of Health. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. [Link]

  • ResearchGate. (PDF) Triazole antifungals: A review. [Link]

  • Pharmacy Times. Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. [Link]

Sources

A Senior Application Scientist's Guide: Comparing Hydroxy Itraconazole D8 with ¹³C-Labeled Internal Standards for High-Fidelity Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the therapeutic drug monitoring (TDM) of Itraconazole, the quantitative bioanalysis of its active metabolite, Hydroxy Itraconazole, is paramount. The integrity of pharmacokinetic data hinges on the meticulous validation of the analytical method, where the choice of internal standard (IS) is arguably the most critical decision. This guide provides an in-depth, objective comparison between the commonly used deuterated internal standard, Hydroxy Itraconazole D8, and the gold-standard ¹³C-labeled internal standards. We will explore the underlying scientific principles, present a comparative experimental framework, and discuss the causal relationships that dictate analytical performance.

The Foundational Role of the Internal Standard in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[1][2] Its purpose is to mimic the analyte throughout the entire analytical process, thereby correcting for variability in extraction recovery, injection volume, and, most importantly, ionization efficiency in the mass spectrometer source.[1][3]

The central challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological matrices like plasma can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][5] An ideal stable isotope-labeled (SIL) internal standard co-elutes perfectly with the analyte, experiencing the exact same matrix effects and thus providing reliable correction.[6] This guide examines how the choice between Deuterium (D) and Carbon-13 (¹³C) isotopes impacts this ideal behavior.

The Isotope Effect: A Critical Distinction

While both deuterated and ¹³C-labeled compounds are types of SILs, they are not created equal. The fundamental difference lies in the "isotope effect," which can introduce subtle but significant analytical challenges, primarily with deuterated standards.

Deuterated Internal Standards (e.g., this compound)

Deuterium (²H) labeling involves replacing hydrogen atoms with their heavier isotope. This approach is often more cost-effective and synthetically accessible.[1][7] However, the significant mass difference between hydrogen (1 amu) and deuterium (2 amu) can alter the physicochemical properties of the molecule.[8]

  • Chromatographic Shift: The C-D bond is slightly stronger and less polar than the C-H bond. In reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the unlabeled analyte.[9][10] If the IS and analyte do not co-elute, they may be exposed to different co-eluting matrix components at the apex of their peaks, leading to incomplete correction of matrix effects.

  • Label Instability: Deuterium labels, if not placed on stable, non-exchangeable positions of the molecule, can be susceptible to back-exchange with protons from the solvent or matrix.[9][10][11] While careful design can minimize this, it remains a potential risk that can compromise quantitation.

¹³C-Labeled Internal Standards: The Superior Choice

Incorporating ¹³C into the molecular backbone creates an internal standard that is chemically and physically almost identical to the analyte.[12][13]

  • Co-elution and Physicochemical Equivalence: The minute mass difference between ¹²C and ¹³C does not typically alter the molecule's polarity or chromatographic behavior.[14] This results in near-perfect co-elution, ensuring that both the analyte and the IS are subjected to the identical ionization conditions and matrix effects at the same moment in time.[15][16]

  • Absolute Label Stability: ¹³C atoms are integral to the carbon skeleton of the molecule and are not subject to chemical exchange, providing ultimate stability throughout sample storage and processing.[9] This inherent stability makes ¹³C-labeled standards the preferred choice for robust and reliable assays.[10][15][17]

Experimental Design for Comparative Validation

To empirically compare the performance of this compound and a hypothetical ¹³C-labeled Hydroxy Itraconazole, a rigorous validation experiment must be conducted according to regulatory guidelines from bodies like the FDA and EMA.[2][18][19]

Experimental Workflow

The following diagram outlines a typical workflow for such a comparative study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Human Plasma Aliquot (100 µL) P2 Spike with Analyte (QC levels) & Internal Standard (D8 or 13C) P1->P2 P3 Protein Precipitation (e.g., 300 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject onto UPLC Column (e.g., C18, 1.7 µm) P5->A1 A2 Gradient Elution A1->A2 A3 Ionize (ESI+) A2->A3 A4 Detect MRM Transitions (Analyte & IS) A3->A4 D1 Integrate Peak Areas A4->D1 D2 Calculate Area Ratio (Analyte / IS) D1->D2 D3 Quantify vs. Calibration Curve D2->D3

Caption: Experimental workflow for comparing internal standard performance.

Step-by-Step Methodology
  • Preparation of Standards and QCs: Prepare calibration standards and Quality Control (QC) samples (Low, Medium, High) by spiking known concentrations of Hydroxy Itraconazole into at least six different lots of blank human plasma.

  • Internal Standard Spiking: Create two sets of samples. To one set, add this compound. To the second set, add the ¹³C-labeled Hydroxy Itraconazole. The concentration of the IS should be consistent across all samples.

  • Sample Extraction: Perform a protein precipitation extraction by adding three to four volumes of cold acetonitrile. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Chromatography: Use a sub-2 µm C18 column with a fast gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Itraconazole and Hydroxy Itraconazole.[20][21][22]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Hydroxy Itraconazole and each internal standard.[23][24]

  • Matrix Effect Evaluation: To quantify the matrix effect, compare the peak area of the analyte/IS spiked into extracted blank plasma from six different sources to the peak area of the same compounds spiked into a neat solvent.

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Comparative Data & Performance Analysis

The following table summarizes the expected outcomes from the comparative validation study. The data, while illustrative, is based on established principles of bioanalytical chemistry.[15][25]

Validation Parameter This compound ¹³C-Labeled Hydroxy Itraconazole Acceptance Criteria (FDA/EMA)
Chromatographic Shift (ΔRT) ~0.05 - 0.1 min earlier< 0.01 minCo-elution is ideal
Recovery (%) 85 - 95%85 - 95%Consistent & Reproducible
Matrix Factor (MF) Lot-to-lot variability (e.g., 0.7 - 1.1)Lot-to-lot variability (e.g., 0.7 - 1.1)N/A
IS-Normalized MF (%CV) ≤ 15%≤ 5% Should be ≤ 15%
Precision (%CV) - Low QC < 10%< 5% ≤ 20% at LLOQ, ≤ 15% otherwise
Precision (%CV) - Mid/High QC < 8%< 4% ≤ 15%
Accuracy (%Bias) - All QCs ± 10%± 5% Within ± 15% (± 20% at LLOQ)
Interpretation of Results

The key differentiator is the IS-Normalized Matrix Factor . Because the ¹³C-labeled IS co-elutes perfectly with the analyte, it experiences the exact same degree of ion suppression or enhancement across different plasma lots. This results in a highly consistent IS-Normalized MF with a very low coefficient of variation (%CV).

The this compound, due to its slight chromatographic shift, may not perfectly track these lot-to-lot variations in matrix effects, leading to higher variability in the normalized response. This increased variability translates directly into poorer precision (%CV) and potentially reduced accuracy in the final concentration measurements of QC and unknown samples.

The following diagram illustrates this causal relationship.

G cluster_IS Internal Standard Choice cluster_Behavior Analytical Behavior cluster_Correction Matrix Effect Correction cluster_Result Data Quality IS_D8 Deuterated (D8) - Isotope Effect Coelution_No Chromatographic Shift (Does NOT Co-elute) IS_D8->Coelution_No IS_C13 13C-Labeled - No Isotope Effect Coelution_Yes Identical Retention (Co-elutes Perfectly) IS_C13->Coelution_Yes Correction_Poor Variable Correction (Higher %CV) Coelution_No->Correction_Poor Correction_Good Consistent Correction (Lower %CV) Coelution_Yes->Correction_Good Result_Less Less Precise & Accurate Data Correction_Poor->Result_Less Result_More Highest Precision & Accuracy Correction_Good->Result_More

Caption: Causality from IS choice to final data quality.

Conclusion: Prioritizing Data Integrity

While deuterated internal standards like this compound are widely used and can certainly be employed in validated methods, they carry an inherent risk of analytical variability due to the isotope effect.[3] For high-stakes applications such as pivotal clinical trials or TDM in critical patient populations, this variability is an unacceptable compromise.

As a Senior Application Scientist, my recommendation is unequivocal: for the highest degree of accuracy, precision, and regulatory compliance, a ¹³C-labeled internal standard is the superior and scientifically more robust choice .[10][14][15] It effectively negates the risk of chromatographic shifts and provides the most reliable compensation for matrix effects, ensuring the integrity and defensibility of the bioanalytical data. The marginal increase in initial cost for a ¹³C-labeled standard is a sound investment when weighed against the profound value of data reliability in drug development and patient care.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W., & Chen, J. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(4), 425-433.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Anatomy & Physiology: Current Research. [Link]

  • Gao, L., Liu, M., & Wang, J. (2010). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. White Paper. [Link]

  • Partani, P., Gurule, S., Khuroo, A., Monif, T., & Vats, P. (2011). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography. Journal of Pharmacy and Bioallied Sciences, 3(3), 423-429.
  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Blog. [Link]

  • Baranowska, I., & Wilczek, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1091-1101.
  • Song, M., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 161-167.
  • Theron, H. B., et al. (2003). Determination of itraconazole and hydroxyitraconazole in human serum and plasma by micellar electrokinetic chromatography.
  • Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction.
  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Q&A Forum. [Link]

  • Al-Tannak, N. F., et al. (2016). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Resource. [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 552-561.
  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Application News. [Link]

  • Puranik, P. R., et al. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form.
  • RPubs by RStudio. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Publication. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Resource. [Link]

  • Zimmer, D. (2014). New US FDA Draft Guidance on Bioanalytical Method Validation Versus Current FDA and EMA Guidelines: Chromatographic Methods and ISR. Bioanalysis, 6(1), 13-19.
  • Singh, S. P., et al. (2008). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma.
  • ResearchGate. (n.d.). Production spectra of hydroxy itraconazole. Scientific Diagram. [Link]

  • Mischnick, P., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 2267–2278.
  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Resource. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Regulatory Guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Public Comment. [Link]

  • Garofolo, F., & Rocci, M. L. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis.
  • PubMed. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. Database Entry. [Link]

  • LIBIOS. (n.d.). 13C Labeled internal standards. Product Information. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. White Paper. [Link]

  • Peeters, J., et al. (1999). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 297-307.
  • Romer Labs. (n.d.). 13C Isotope Labeled. Product Information. [Link]

Sources

A Guide to Cross-Validation of Bioanalytical Methods: Ensuring Data Integrity with Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Cross-Validation in Drug Development

In the landscape of pharmaceutical development, data is the currency of progress. The journey from a promising molecule to an approved therapeutic is paved with analytical data that informs critical decisions on safety, pharmacokinetics (PK), and efficacy. The bioanalytical methods that generate this data must be robust, reliable, and, most importantly, reproducible. However, clinical programs are often long and complex, involving method transfers between laboratories, updates to analytical techniques, or the need to compare data from different studies. In these scenarios, how do we ensure that data generated at different times, in different labs, or with slightly different methods are comparable? The answer lies in a rigorous process known as cross-validation .[1][2]

This guide provides a comprehensive framework for conducting a cross-validation study for the quantification of hydroxy itraconazole, the active metabolite of the antifungal agent itraconazole.[3] We will objectively compare the performance of an analytical method using two different internal standards: the stable isotope-labeled (SIL) Hydroxy Itraconazole D8 and a hypothetical, but representative, structural analog. Through detailed protocols and comparative data, this guide will demonstrate why the choice of internal standard is a cornerstone of a successful cross-validation and why a SIL-IS is the unequivocal gold standard for ensuring data integrity.[4][5]

The Role of the Internal Standard: More Than Just a Reference

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample at a constant concentration.[6] Its primary function is to correct for variability that can occur at virtually every stage of the analytical process—from sample extraction to instrumental injection and detection.[7][8] An ideal IS should mimic the analyte's behavior as closely as possible.

The gold standard in bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[9][10] A SIL-IS is chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). This near-perfect analogy ensures that the SIL-IS experiences the same extraction recovery, chromatographic behavior, and ionization response (including suppression or enhancement due to matrix effects) as the analyte.[11][12] This allows for highly accurate and precise quantification based on the ratio of the analyte's peak area to the IS's peak area.

Alternatives, like structural analogs, are compounds with similar but not identical chemical structures. While more accessible or cost-effective, they often exhibit different physicochemical properties, leading to different extraction efficiencies and chromatographic retention times, which can compromise their ability to effectively compensate for analytical variability.[8][13]

Designing the Cross-Validation Study: A Head-to-Head Comparison

The objective of this guide is to perform a cross-validation to assess the comparability of results for hydroxy itraconazole quantification when the only significant variable is the internal standard. This scenario is common when a laboratory transitions from an older method using a structural analog to a state-of-the-art method employing a SIL-IS.

Core Principle: The cross-validation will involve analyzing the same set of quality control samples with two validated methods:

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Utilizes a structural analog as the internal standard.

Cross-Validation Workflow

The following diagram outlines the logical flow of the cross-validation process, from sample preparation to data comparison, adhering to regulatory expectations.[14][15]

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation PREP_QCS Prepare Low, Mid, High QCs in Human Plasma SPLIT Split QC Set PREP_QCS->SPLIT 3 runs, 6 replicates each METHOD_A Analyze with Method A (IS: this compound) SPLIT->METHOD_A METHOD_B Analyze with Method B (IS: Structural Analog) SPLIT->METHOD_B COMPARE Compare Results: Accuracy & Precision Matrix Effects METHOD_A->COMPARE METHOD_B->COMPARE REPORT Generate Cross-Validation Report COMPARE->REPORT Acceptance Criteria Met?

Caption: Workflow for cross-validating two analytical methods using a shared set of QC samples.

Experimental Protocols

The following protocols are detailed to ensure clarity and reproducibility, reflecting the trustworthiness pillar of a self-validating system.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Objective: To prepare standards and QCs for method validation and cross-validation experiments.

  • Matrix: Pooled human plasma (screened for interferences).

  • Procedure:

    • Prepare primary stock solutions of Hydroxy Itraconazole, this compound, and the structural analog IS in methanol (e.g., at 1 mg/mL).

    • Prepare separate working solutions for the calibration curve (CC) and quality controls (QCs) by serial dilution of the primary stock solutions. This is a regulatory expectation to avoid bias from a single faulty stock.[15]

    • Spike the working solutions into the human plasma to achieve the final concentrations for the CC standards (typically 8-10 non-zero levels) and QCs (at least four levels: LLOQ, Low, Mid, and High).

    • Vortex each concentration level thoroughly and aliquot into labeled polypropylene tubes for storage at -70°C until analysis.

Sample Preparation: Solid Phase Extraction (SPE)
  • Objective: To extract hydroxy itraconazole and the internal standard from plasma, removing interfering matrix components like phospholipids and proteins.

  • Materials: Mixed-mode SPE cartridges, 96-well SPE manifold, conditioning/wash/elution solvents.

  • Procedure:

    • Thaw plasma samples, CCs, and QCs at room temperature. Vortex to mix.

    • To 100 µL of each plasma sample, add 25 µL of the appropriate internal standard working solution (either this compound for Method A or the structural analog for Method B). Vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge for 10 minutes.

    • Conditioning: Place SPE cartridges on the manifold and pass 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from Step 3 onto the conditioned SPE cartridges. Apply gentle vacuum to draw the sample through.

    • Washing: Wash the cartridges with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

    • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection plate.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analytical Conditions

The following are typical conditions for the analysis of hydroxy itraconazole.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 20% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Hydroxy Itraconazole: 721.3 → 408.4This compound: 729.4 → 416.5[16]Structural Analog IS: [Hypothetical, e.g., 685.2 → 372.1]

Performance Comparison: The Decisive Advantage of a SIL-IS

The superiority of a SIL-IS like this compound becomes evident when evaluating key validation parameters. The fundamental reason is that it co-elutes with the analyte, ensuring it is exposed to the exact same analytical conditions at the exact same time.[6][9]

Principle of Correction: SIL-IS vs. Structural Analog

The diagram below illustrates why co-elution is critical for correcting matrix effects, which occur when co-eluting endogenous components suppress or enhance the ionization of the target analyte.[17]

Correction_Principle How Internal Standards Correct for Matrix Effects cluster_method_a Method A: this compound (SIL-IS) cluster_method_b Method B: Structural Analog IS A_LC LC Separation A_MS MS Detection A_LC->A_MS A_Result A_Result A_MS->A_Result Ratio is Constant Accurate Result A_Analyte Analyte A_IS SIL-IS A_Matrix Matrix Interference B_LC LC Separation B_MS MS Detection B_LC->B_MS B_Result B_Result B_MS->B_Result Ratio is Variable Inaccurate Result B_Analyte Analyte B_IS Analog IS B_Matrix Matrix Interference

Caption: A SIL-IS co-elutes with the analyte, experiencing identical matrix effects, ensuring a constant ratio and accurate result. A structural analog may separate chromatographically, leading to variable matrix effects and inaccurate results.

Comparative Data Tables

The following tables summarize expected results from the cross-validation study. The data is illustrative but based on typical performance differences observed in bioanalytical laboratories.

Table 1: Inter-Day Accuracy and Precision (n=3 runs, 6 replicates/run)

QC LevelNominal Conc. (ng/mL)Method A (SIL-IS) Accuracy (% Bias)Method A (SIL-IS) Precision (%CV)Method B (Analog IS) Accuracy (% Bias)Method B (Analog IS) Precision (%CV)Acceptance Criteria
LLOQ1.0-2.5%6.8%-14.2%18.5%±20% Bias, ≤20% CV
Low3.01.8%4.5%9.5%13.2%±15% Bias, ≤15% CV
Mid50.0-0.5%3.1%-11.8%11.5%±15% Bias, ≤15% CV
High150.02.1%2.9%13.5%9.8%±15% Bias, ≤15% CV

Interpretation: Method A, using this compound, demonstrates superior accuracy and precision, with bias and CV values well within the stringent acceptance criteria set by regulatory agencies like the FDA and EMA.[14][15] Method B shows significantly more variability and bias, particularly at the LLOQ, indicating less effective correction for analytical variance.

Table 2: Matrix Effect Evaluation (n=6 lots of human plasma)

ParameterMethod A (SIL-IS)Method B (Analog IS)Acceptance Criteria
Analyte Peak Area %CV28.5%29.1%N/A
IS Peak Area %CV27.9%15.3%N/A
IS-Normalized Matrix Factor %CV 4.2% 19.8% ≤15%

Interpretation: The high %CV for the analyte peak area in both methods confirms that matrix effects are present and variable across different lots of plasma.[9] In Method A, the SIL-IS peak area shows similar variability, demonstrating it is tracking the analyte perfectly. The resulting IS-Normalized Matrix Factor %CV is very low (4.2%), proving the matrix effect is effectively nullified.[10] In Method B, the structural analog IS behaves differently from the analyte, leading to a high IS-Normalized Matrix Factor %CV (19.8%) that fails the acceptance criteria, indicating unreliable results in the presence of matrix variability.

Conclusion: Upholding Data Integrity with the Right Tools

Cross-validation is a non-negotiable step for ensuring the long-term integrity and comparability of bioanalytical data in drug development. This guide demonstrates that while the process involves rigorous experimental work, the foundational choice of internal standard can be the single most critical factor for success.

The experimental data clearly shows that a stable isotope-labeled internal standard, This compound , provides superior accuracy, precision, and mitigation of matrix effects compared to a structural analog. Its ability to perfectly mimic the behavior of the analyte ensures that it reliably corrects for the inherent variabilities of the analytical process. For researchers, scientists, and drug development professionals, investing in a high-quality SIL-IS is an investment in the quality, reliability, and regulatory defensibility of your data.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health (NIH). [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines . Lab Manager. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . Taylor & Francis Online. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects . Waters Corporation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Matrix effect in bioanalysis: An overview . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings . ScienceDirect. [Link]

  • Validated Liquid chromatography tandem mass spectrometric method for quantification of Itraconazole and Hydroxy Itraconazole in human plasma for pharmacokinetic study . Scholars Research Library. [Link]

  • Analytical Method Validation, Verification and Transfer Right . ComplianceOnline. [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For . U.S. Food and Drug Administration (FDA). [Link]

  • How to Present Analytical Method Principles, Validation and Transfer . Regulatory Affairs. [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS . National Institutes of Health (NIH). [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? . ResearchGate. [Link]

  • Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards . National Institutes of Health (NIH). [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) . Shimadzu. [Link]

  • Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives . National Institutes of Health (NIH). [Link]

  • Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay . National Institutes of Health (NIH). [Link]

  • Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation . National Institutes of Health (NIH). [Link]

  • Clinical study of solid dispersions of itraconazole prepared by hot-stage extrusion . National Institutes of Health (NIH). [Link]

  • Clinical study of itraconazole prepared by hot-stage extrusion . ResearchGate. [Link]

  • Method for preparing itraconazole preparation.

Sources

A Senior Application Scientist's Guide to Internal Standard Performance: Hydroxy Itraconazole D8 vs. Structural Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of an entire method. This guide provides an in-depth performance evaluation of Hydroxy Itraconazole D8, a stable isotope-labeled (SIL) internal standard, against the alternative approach of using a structural analog. We will explore the fundamental principles, present detailed experimental protocols for evaluation, and provide data-driven insights to guide researchers and drug development professionals in making an informed choice for their bioanalytical assays.

Itraconazole is a widely used triazole antifungal agent which undergoes significant metabolism to form Hydroxy Itraconazole, an active metabolite that also contributes to the drug's overall therapeutic and potential toxic effects.[1][2] Consequently, the simultaneous quantification of both parent and metabolite is a common requirement in pharmacokinetic and therapeutic drug monitoring studies. This compound serves as a deuterated form of the active metabolite, intended for use as an internal standard.[3][4]

The Foundational Role of the Internal Standard

The primary function of an internal standard in LC-MS/MS is to compensate for the variability inherent in sample preparation and the analytical process.[5] This includes variations in extraction recovery, sample volume, and, most critically, matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix.[6][7] An ideal IS should mimic the analyte's behavior as closely as possible through every step of the process. The two main candidates for this role are the SIL-IS, like this compound, and the structural analog IS.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the 'gold standard'.[7] It is the analyte molecule itself, but with one or more atoms replaced by a heavy isotope (e.g., ²H or D, ¹³C, ¹⁵N). This compound falls into this category. The key advantage is that its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects.[5]

  • Structural Analog Internal Standard: This is a different molecule that is chemically similar to the analyte but has a distinct molecular weight. For Itraconazole and its metabolite, potential analogs could include other azole antifungals like posaconazole or ketoconazole, though their use as an IS for this specific analyte is not standard practice and requires rigorous validation. While more accessible and less expensive than a custom-synthesized SIL-IS, their behavior can diverge from the analyte, leading to quantification errors.[8]

This guide will now delineate the key performance parameters and the experimental protocols required to rigorously evaluate these two IS strategies.

Key Performance Evaluation Parameters

To objectively compare this compound against a hypothetical structural analog (SA-IS), we must assess performance across several critical criteria as outlined in bioanalytical method validation guidelines from regulatory bodies like the FDA.[9][10]

  • Chromatographic Co-elution: The IS and analyte must elute at the same, or nearly the same, retention time to ensure they experience identical matrix effects.[11]

  • Matrix Effect Compensation: The ability of the IS to track and correct for ionization suppression or enhancement.

  • Extraction Recovery Consistency: The IS should show consistent recovery relative to the analyte across different concentrations and sample lots.

  • Metabolic and Chemical Stability: The IS must be stable throughout the sample preparation and analysis process and not undergo conversion to or from the analyte. The C-D bond is stronger than the C-H bond, which can slow metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[12][13]

Experimental Design for Performance Comparison

The following protocols describe a head-to-head evaluation of this compound and a representative SA-IS.

Experiment 1: Assessment of Chromatographic Co-elution and Matrix Effects

The goal of this experiment is to visualize the elution profiles and quantify the ability of each IS to compensate for matrix-induced ionization variability.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte (Hydroxy Itraconazole) and both internal standards (this compound and SA-IS) into the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) from at least six different sources. Spike the analyte and both internal standards into the extracted supernatant.[14]

    • Set C (Pre-Extraction Spike): Spike the analyte and both internal standards into blank biological matrix before performing the extraction procedure.

  • Sample Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Co-elution: Overlay the chromatograms from Set A. The retention time (RT) of Hydroxy Itraconazole and this compound should be nearly identical. The RT of the SA-IS may differ. Even slight differences in RT between an analyte and its deuterated standard can sometimes lead to differential matrix effects.[15][16]

    • Matrix Factor (MF) Calculation:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • Calculate the MF for the analyte, this compound, and the SA-IS for each of the six matrix sources.

    • IS-Normalized Matrix Factor:

      • Calculate the ratio of the analyte peak area to the IS peak area for both Set A and Set B.

      • IS-Normalized MF = (Ratio in Set B) / (Ratio in Set A)

      • The coefficient of variation (%CV) of the IS-Normalized MF across the six sources should be ≤15%.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Spiked in Solvent (Analyte + IS) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS MF Calculate Matrix Factor (MF) MF = Peak Area(B) / Peak Area(A) LCMS->MF Uses Set A & B Rec Calculate Recovery Recovery % = [Area(C) / Area(B)] * 100 LCMS->Rec Uses Set B & C IS_MF Calculate IS-Normalized MF %CV across sources ≤ 15% MF->IS_MF

Caption: Workflow for evaluating matrix effects and recovery.

Experiment 2: Assessment of Extraction Recovery

This experiment determines the efficiency of the extraction process and its consistency.

  • Utilize Data from Experiment 1: Use the analytical results from Set B (Post-Extraction Spike) and Set C (Pre-Extraction Spike).

  • Calculation:

    • Recovery (%) = [ (Peak Area in Set C) / (Peak Area in Set B) ] * 100

    • Calculate the recovery for the analyte and both internal standards.

    • Crucially, compare the relative recovery (Analyte Recovery % / IS Recovery %). This ratio should be consistent across low, medium, and high QC concentration levels.

Comparative Data Analysis

The following tables summarize expected outcomes from these experiments, highlighting the superior performance of this compound.

Table 1: Chromatographic Retention and Matrix Effect Data

CompoundAvg. Retention Time (min)Matrix Factor (MF) Range (6 lots)IS-Normalized MF (%CV)
Hydroxy Itraconazole4.520.65 - 0.88 (Suppression)N/A
This compound 4.51 0.64 - 0.87 (Suppression) 4.1%
Structural Analog (SA-IS)5.150.95 - 1.10 (Enhancement)18.5%

Data is illustrative.

Interpretation: As shown in Table 1, this compound co-elutes almost perfectly with the analyte. Consequently, it experiences the same degree of ion suppression and effectively corrects for it, resulting in a low %CV for the IS-Normalized Matrix Factor. The SA-IS, eluting at a different time, experiences a different matrix effect (enhancement, in this hypothetical case) and fails to adequately compensate for the suppression affecting the analyte, leading to a high and unacceptable %CV.

Table 2: Extraction Recovery Data

CompoundLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)Relative Recovery Consistency (%CV)
Hydroxy Itraconazole85.288.186.5N/A
This compound 84.9 87.5 86.2 1.8%
Structural Analog (SA-IS)92.190.591.86.7%

Data is illustrative.

Interpretation: The relative recovery between the analyte and this compound is exceptionally consistent across the concentration range. The SA-IS shows different recovery properties, and the relative recovery is less consistent, which can introduce a concentration-dependent bias in the results.

Discussion and Authoritative Recommendation

The experimental evidence unequivocally demonstrates the superiority of a stable isotope-labeled internal standard. This compound tracks the analyte from extraction through ionization, effectively canceling out process variability and matrix effects.[17] This is the fundamental reason SIL-IS are mandated by regulatory bodies for high-stakes bioanalytical work where accuracy is paramount.[10]

A structural analog, due to its different chemical structure, will inevitably have different physicochemical properties. This leads to separation during chromatography and disparate responses to matrix effects and extraction conditions.[8] While an SA-IS might be acceptable if a SIL-IS is unavailable, its use requires much more extensive validation to prove it can provide reliable data, and even then, the risk of inaccurate results is higher.[7]

G Start Begin IS Selection for Hydroxy Itraconazole Assay SIL_Avail Is a SIL-IS (e.g., D8) available? Start->SIL_Avail Use_SIL Select this compound (Gold Standard) SIL_Avail->Use_SIL Yes Use_Analog Consider Structural Analog (SA-IS) SIL_Avail->Use_Analog No Validate Perform Rigorous Validation: - Co-elution - Matrix Effects (Multiple Lots) - Relative Recovery Use_Analog->Validate Pass Does SA-IS meet validation criteria (e.g., CV ≤ 15%)? Validate->Pass Accept Proceed with SA-IS (Acknowledge Higher Risk) Pass->Accept Yes Reject Reject SA-IS Re-develop method or Synthesize SIL-IS Pass->Reject No

Caption: Decision logic for internal standard selection.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). Retrieved from [Link][9]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Retrieved from [Link][10]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.[6]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4).[18]

  • Mishra, N., & Shrivastava, A. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 4-9.[5]

  • Mutch, E., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. The American Association for Clinical Chemistry. Retrieved from [Link][15]

  • Parish, D., & Zenobi, R. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.[13]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link][11]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.[8]

  • Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677-91.[1]

  • Zanolli, L., et al. (2023). Does metabolite matter? Defining target itraconazole and hydroxy-itraconazole serum concentrations for blastomycosis. Mycoses.[2]

Sources

A Comparative Guide to the Bioanalysis of Itraconazole and Hydroxy Itraconazole: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the study of antifungal agents, the accurate quantification of itraconazole and its primary active metabolite, hydroxy itraconazole, is paramount. Due to significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is strongly recommended to optimize efficacy and minimize toxicity.[1][2][3] The target trough concentration for treating and preventing fungal infections is generally between 0.5 to 1.0 mg/L.[4] This guide provides an in-depth comparative analysis of two predominant analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array detection (HPLC-UV/PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This analysis is grounded in the principles of robust bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA), ensuring that methods are evaluated for accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][6][7] We will explore the fundamental principles of each technology, present a head-to-head comparison of their performance metrics, and provide detailed, field-tested protocols to guide your experimental design.

Section 1: Fundamental Principles and Core Distinctions

The choice between HPLC-UV and LC-MS/MS is not merely a matter of preference but a critical decision dictated by the specific requirements of the study, be it clinical TDM, pharmacokinetic (PK) studies, or formulation bioequivalence.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

HPLC operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For itraconazole, a reverse-phase C18 or C8 column is typically used.[8][9] Following separation, the analytes pass through a detector. A UV or PDA detector measures the absorbance of light at a specific wavelength (around 262-264 nm for itraconazole).[9][10] The amount of light absorbed is proportional to the concentration of the analyte.

  • Strength: HPLC-UV systems are robust, relatively low-cost, and widely available, making them a workhorse in many laboratories.

  • Limitation: The primary limitation is specificity. The detector identifies compounds based on their chromophores. If an endogenous compound or another drug co-elutes with the analyte and absorbs at the same wavelength, it can lead to an overestimation of the true concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS elevates the specificity of detection to an entirely new level. After chromatographic separation, the analyte is introduced into a mass spectrometer. Here, it is ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer then performs a highly specific detection process called Multiple Reaction Monitoring (MRM).[11][12][13]

  • Q1 (First Quadrupole): Selects the parent ion based on its unique mass-to-charge ratio (m/z). For itraconazole, this is [M+H]+ at m/z 705.

  • Q2 (Collision Cell): The selected parent ion is fragmented into smaller, characteristic product ions.

  • Q3 (Third Quadrupole): Selects a specific product ion for detection (e.g., m/z 392 for itraconazole).

This parent-product ion transition is a unique molecular fingerprint, virtually eliminating interferences and providing exceptional specificity and sensitivity.[13][14]

Section 2: Head-to-Head Performance Comparison

The practical differences between these two techniques become evident when comparing their performance against key bioanalytical validation parameters.

Performance ParameterHPLC-UV/PDALC-MS/MSRationale & Causality
Specificity & Selectivity Moderate to GoodExcellentHPLC relies on chromatographic retention time and UV absorbance, which are not unique properties. LC-MS/MS uses the unique mass-to-charge ratio of the parent and a specific fragment ion, providing unequivocal identification.[11][14]
Sensitivity (LLOQ) ~125 - 250 ng/mL[15]~1 - 2 ng/mL [16][17]The signal-to-noise ratio in MS is vastly superior to UV detection, allowing for the confident measurement of much lower concentrations. This is critical for detailed pharmacokinetic profiling.
Matrix Effect MinimalSignificantThis is a critical consideration for LC-MS/MS. Endogenous components in the biological matrix (plasma, serum) can co-elute and interfere with the ionization process, either suppressing or enhancing the analyte signal.[18] This effect is effectively negated by using a stable isotope-labeled internal standard (SIL-IS), such as Hydroxy Itraconazole D8. The SIL-IS is chemically identical to the analyte, co-elutes, and experiences the same matrix effects, providing the most accurate correction.[19]
Accuracy & Precision Good (%CV < 15%)[15]Excellent (%CV < 10%)[20]While both methods can be validated to meet regulatory criteria, the superior selectivity of LC-MS/MS often results in lower variability (better precision) and less bias from interferences (better accuracy).[21]
Throughput & Run Time Moderate (Run times ~10-15 min)[16]High (Run times < 5 min)[22][23]Modern Ultra-High Performance Liquid Chromatography (UHPLC) systems coupled with fast-scanning mass spectrometers allow for rapid gradient elution and very short analytical run times.
Cost & Complexity LowerHigherLC-MS/MS instruments represent a significantly higher capital investment and require more specialized expertise for operation, maintenance, and method development.[14]

Section 3: Experimental Protocols & Workflows

Adherence to a validated protocol is essential for reproducible and reliable results. Below are representative, step-by-step methodologies for both techniques.

Protocol 1: HPLC-PDA Method for Itraconazole & Hydroxy Itraconazole

This protocol is based on a simple protein precipitation extraction, suitable for routine analysis.[10]

Methodology:

  • Sample Preparation:

    • Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of the internal standard working solution (e.g., naproxen, 10 µg/mL).

    • Vortex briefly to mix.

    • Add 200 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Separation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes.

    • Carefully transfer the clear supernatant to an HPLC vial.

  • Analysis:

    • Inject 50 µL of the supernatant into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer and acetonitrile.[10][15]

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set to 262 nm.[10]

  • Run Time: Approximately 11 minutes.[16]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is ppt 3. Protein Precipitation (Methanol) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. HPLC Injection supernatant->injection separation 8. C18 Separation injection->separation detection 9. PDA Detection (262 nm) separation->detection data 10. Data Analysis detection->data

HPLC-UV/PDA Workflow for Itraconazole Analysis.
Protocol 2: LC-MS/MS Method for Itraconazole & Hydroxy Itraconazole

This high-throughput protocol utilizes a simple protein precipitation and a fast LC gradient, relying on the specificity of the mass spectrometer.[22][24] this compound is the ideal internal standard.

Methodology:

  • Sample Preparation:

    • Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 96-well deep-well plate.

    • Add 50 µL of the internal standard working solution (this compound in methanol).

    • Add 400 µL of the protein precipitation solvent (e.g., acetonitrile with 0.5% formic acid) to each well.[22]

    • Seal the plate and vortex for 1 minute.

  • Separation:

    • Centrifuge the plate at 3,500 rpm for 5 minutes.[22]

    • Place the plate directly into the autosampler for injection. (Alternatively, transfer supernatant to a clean plate/vials).

  • Analysis:

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: C18 reverse-phase, 2.1 x 50 mm, <2 µm particle size.[22]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[22]

  • Flow Rate: 0.5 mL/min.

  • Gradient: A rapid gradient from ~40% B to 95% B over 2.5 minutes.[22]

  • Run Time: Approximately 4 minutes.[22]

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Itraconazole: 705.3 → 392.2

    • Hydroxy Itraconazole: 721.3 → 408.2[13]

    • This compound (IS): (Adjust m/z based on specific deuteration)

LCMSMS_Workflow cluster_prep Sample Preparation (96-well) cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is 2. Add SIL-IS (this compound) plasma->is ppt 3. Protein Precipitation (ACN/Acid) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (5 min) vortex->centrifuge injection 6. UPLC Injection centrifuge->injection separation 7. C18 Separation (Fast Gradient) injection->separation ionization 8. ESI+ Ionization separation->ionization detection 9. MRM Detection ionization->detection data 10. Data Analysis detection->data

LC-MS/MS Workflow for Itraconazole Analysis.

Section 4: Authoritative Insights and Final Recommendations

As a Senior Application Scientist, my guidance is to align the analytical technique with the research question.

  • Choose LC-MS/MS for Demanding Applications: For regulated bioequivalence studies, detailed pharmacokinetic research, and clinical TDM where patients are often on multiple medications, the superior sensitivity and specificity of LC-MS/MS are non-negotiable.[14][17][22] It is the gold standard. The ability to multiplex—simultaneously measure itraconazole, its metabolite, and other azole antifungals in a single run—offers significant efficiency gains.[20] The use of a stable isotope-labeled internal standard is mandatory to control for matrix effects and ensure the highest data quality.[18]

  • Utilize HPLC-UV for Routine and Cost-Sensitive Work: When the primary goal is to confirm the presence of itraconazole within a broader therapeutic range in a less complex sample matrix, and when the high sensitivity of LC-MS/MS is not required, a well-validated HPLC-UV method is a robust and cost-effective solution.[15][25] It is an excellent choice for quality control of pharmaceutical formulations or for research environments where access to mass spectrometry is limited.

References

  • Ashbee, H. R., et al. (2014). Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. Journal of Antimicrobial Chemotherapy, 69(5), 1162–1176. [Link]

  • Resolve Mass Spec Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • NHS Grampian. (2023). Itraconazole - Therapeutic Drug Monitoring (TDM) Guidance. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Ghaphery, J., & Murphy, M. (2023). Itraconazole. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MiraVista Diagnostics. (n.d.). Is Itraconazole Therapeutic Drug Monitoring Necessary? Retrieved from [Link]

  • University of Illinois Chicago Drug Information Group. (2022). What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Chen, K., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(12), 6410–6413. [Link]

  • Tanna, R. S., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Chromatography B, 1229, 123877. [Link]

  • Zhang, L., et al. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Molecules, 27(17), 5609. [Link]

  • Cendejas-Bueno, E., et al. (2013). A simple, sensitive HPLC-PDA method for the quantification of itraconazole and hydroxy itraconazole in human serum: a reference laboratory experience. Diagnostic Microbiology and Infectious Disease, 76(3), 314-320. [Link]

  • Patni, A. K., et al. (2010). Validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]

  • Zhang, L., et al. (2022). Comparison of LC-MS and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2017). Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. AACC.org. [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

  • Alcaide, M., et al. (2020). Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay. Therapeutic Drug Monitoring, 42(2), 315-322. [Link]

  • ResearchGate. (n.d.). Determination of Itraconazole concentration in human plasma by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2021). Therapeutic drug monitoring of mycophenolic acid and azole antifungals on two distinct LC-MS/MS instruments. [Link]

  • Hülsewede, J. W., et al. (1995). Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay. Zentralblatt für Bakteriologie, 282(4), 457-464. [Link]

  • Tanna, R. S., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. [Link]

  • Shimadzu (Europe). (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary focus is often on the application of chemical reagents to achieve groundbreaking results. However, the lifecycle of these chemicals extends beyond the experiment. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Hydroxy Itraconazole D8, a deuterated active metabolite of the antifungal agent Itraconazole.[1]

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every action is understood and validated within a robust safety framework.

Hazard Characterization and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, while a valuable tool for research (often as an internal standard in mass spectrometry), possesses a specific hazard profile that dictates its handling and disposal requirements.[1][2]

The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which classifies the compound according to the Globally Harmonized System (GHS).[2]

Table 1: GHS Hazard Profile for this compound | Hazard Class | Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |


|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

|
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

|
Data sourced from MedChemExpress SDS.[2]

Although Itraconazole and its metabolites are not explicitly listed on the NIOSH List of Antineoplastic and Other Hazardous Drugs, the guiding principle for potent pharmaceuticals is to handle them with a high degree of caution.[3][4][5] The Occupational Safety and Health Administration (OSHA) recommends that exposure to potent drugs be kept "as low as reasonably achievable."[6] Therefore, treating this compound as a hazardous substance for disposal purposes is a scientifically prudent and necessary precaution.

Personnel Protection and Engineering Controls

Based on the risk assessment, appropriate controls must be implemented to protect laboratory personnel. This involves a combination of engineering controls and Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, dissolution, and waste consolidation, should be performed in a well-ventilated area. A certified chemical fume hood is strongly recommended to mitigate the risk of inhaling dust or aerosols.[2]

  • Safety Stations: Ensure that a safety shower and an eye wash station are accessible and fully functional.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields are mandatory to prevent eye contact.[2]

  • Hand Protection: Wear compatible, chemical-resistant protective gloves. Nitrile gloves are a common and effective choice.

  • Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood where dust or aerosol formation is possible, a suitable respirator may be necessary.[2]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents accidental chemical reactions and ensures the waste is routed to the correct treatment facility.[7][8]

Core Principles:

  • Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the drain. This is a direct violation of environmental regulations and introduces potent pharmaceutical compounds into waterways.[9]

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it. Do not mix this waste with other chemical streams like solvents or acids unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[10][11]

  • Solid vs. Liquid: If you generate both solid waste (e.g., unused powder, contaminated weigh paper) and liquid waste (e.g., unused solutions, rinsate), they must be collected in separate, appropriate containers.[7]

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to the final hand-off for disposal.

Step 1: Identify and Characterize the Waste

  • Any amount of pure this compound (expired or unused).

  • Acutely contaminated materials, such as gloves, weigh boats, or pipette tips used for handling the pure compound.

  • Solutions containing this compound.

  • The first rinsate from cleaning contaminated glassware. (Note: For acute hazardous wastes, containers are not considered "empty" until triple-rinsed, with the rinsate itself being collected as hazardous waste).[9]

Step 2: Select and Label the Waste Container

  • Choose a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for liquids, a sealable bag or container for solids). The container must be leak-proof and have a tightly sealing lid.[7][12]

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Fill out the label completely and accurately, including:

    • The full chemical name: "this compound"

    • All known components and their approximate concentrations (for solutions).

    • The relevant hazard characteristics (e.g., "Toxic").

    • The accumulation start date (the date the first drop of waste enters the container).[8]

Step 3: Collect the Waste

  • Carefully transfer the waste into the labeled container, minimizing the potential for spills or aerosolization.

  • Keep the waste container closed at all times, except when actively adding waste.[12] This is a critical regulatory requirement and safety measure.

Step 4: Store the Waste in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.[10][12]

  • The SAA must have secondary containment (such as a spill tray) to capture any potential leaks from the primary container.[10]

Step 5: Arrange for Final Disposal

  • Once the container is full or you no longer generate this waste stream, contact your institution's EH&S department to schedule a waste pickup.

  • Do not attempt to dispose of the waste yourself. Final disposal must be handled by a licensed hazardous waste management company in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[13][14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent, inert material like diatomite or universal binders.[2] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Clean the Area: Carefully collect all contaminated materials (absorbents, paper towels, etc.) and place them in a sealed container labeled as hazardous waste.

  • Decontaminate: Scrub the spill surface and any affected equipment with alcohol.[2]

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Section 4.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generated (this compound or contaminated material) is_sewerable Can this be sewered? start->is_sewerable no_sewer NO. Potent pharmaceutical. is_sewerable->no_sewer No segregate Segregate Waste (Solid vs. Liquid) no_sewer->segregate solid_waste Solid Waste (e.g., powder, contaminated wipes) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) segregate->liquid_waste Liquid container_solid Select & Label Appropriate Solid Waste Container solid_waste->container_solid container_liquid Select & Label Appropriate Liquid Waste Container liquid_waste->container_liquid collect_solid Collect in Sealed Container container_solid->collect_solid collect_liquid Collect in Sealed Container container_liquid->collect_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa ehs_pickup Container Full or No Longer Needed? Contact EH&S for Pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For a potent pharmaceutical compound like this compound, this responsibility involves a clear understanding of its hazards, strict adherence to safety protocols, and meticulous execution of a compliant disposal plan. By following this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory practice.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2010). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2010. DHHS (NIOSH) Publication Number 2010−167. Retrieved from [Link]

  • Association of Occupational Health Professionals in Healthcare. (n.d.). NIOSH Updates List of Hazardous Drugs for Health Care Workers. AOHP Blog. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Malsparo. (n.d.). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • Medical Waste Pros. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ACTenviro. (2024). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2012). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2012. DHHS (NIOSH) Publication Number 2012−150. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. DHHS (NIOSH) Publication No. 2016-161. Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Waste Management Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Section IV: Management of Hazardous Drugs in the Workplace. Retrieved from [Link]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193-204. Retrieved from [Link]

  • Medical Waste Pros. (2026). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Operational Guide: Safe Handling and Personal Protective Equipment for Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxy Itraconazole D8. The protocols outlined below are designed to ensure operator safety and maintain experimental integrity by establishing a robust framework for handling this potent pharmaceutical compound. The causality behind each procedural step is explained to foster a deep understanding of the safety principles involved.

Hazard Assessment and Compound Classification

This compound is the deuterated form of Hydroxy Itraconazole, the active metabolite of the triazole antifungal agent, Itraconazole. While the deuteration is intended to modify the drug's metabolic profile, the fundamental toxicological and pharmacological properties of the molecule remain the primary concern for handling.[1][2][3] Based on the Safety Data Sheet (SDS), this compound presents several hazards.[4]

The compound is classified with the following GHS warnings:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Furthermore, the parent compound, Itraconazole, has been associated with potential reproductive toxicity.[5][6] Given these classifications, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI), requiring stringent containment and personal protective measures to minimize operator exposure.[7][8]

Hazard StatementClassificationPrimary Risk
H302 Acute toxicity, oral (Category 4)Harmful if ingested.
H315 Skin corrosion/irritation (Category 2)Causes irritation upon skin contact.
H319 Serious eye damage/eye irritation (Category 2A)Causes significant eye irritation.
H335 Specific target organ toxicity, single exposure (Category 3)May cause irritation to the respiratory tract if inhaled.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense against chemical exposure. A comprehensive safety strategy relies on the "Hierarchy of Controls," which prioritizes more effective, collective measures.

Engineering controls, such as certified chemical fume hoods, ventilated balance enclosures for weighing, and closed-system glassware, are the primary methods for containment and isolation of potent compounds.[7][9] Administrative controls, including rigorous training and established standard operating procedures (SOPs), are also vital.[8] PPE should never be used as a substitute for these primary controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds A Elimination / Substitution (Not applicable for this compound) B Engineering Controls (Fume Hoods, Ventilated Enclosures) A->B Most Effective C Administrative Controls (SOPs, Training, Medical Surveillance) B->C D Personal Protective Equipment (PPE) (Focus of this guide) C->D Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound. Open handling of the powdered form is expressly prohibited.[10]

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody & Foot Protection
Weighing Solid Compound NIOSH-approved N95 respirator or higher, worn within a ventilated balance enclosure.Safety goggles with side shields.Double nitrile gloves.Disposable, solid-front gown; shoe covers.
Preparing Solutions Work must be performed in a certified chemical fume hood. Respirator may not be required if the hood is functioning correctly.Safety goggles with side shields. A face shield is required if there is a significant splash risk.Double nitrile gloves.Disposable, solid-front gown; shoe covers.
Analytical Procedures (LC-MS, etc.) Not required if samples are in sealed vials.Safety glasses with side shields.Single pair of nitrile gloves.Standard lab coat; closed-toe shoes.
Spill Cleanup NIOSH-approved N95 respirator or higher.Chemical splash goggles and a full-face shield.Heavy-duty nitrile or rubber gloves over inner nitrile gloves.Chemical-resistant coveralls or "bunny suit"; chemical-resistant boots over shoe covers.[11]
Waste Disposal NIOSH-approved N95 respirator or higher.Safety goggles with side shields.Double nitrile gloves.Disposable, solid-front gown; shoe covers.
Key PPE Specifications:
  • Respiratory Protection: Surgical masks offer no protection against fine chemical powders and must not be used.[11] An N95 respirator is the minimum requirement for handling the solid form. Ensure proper fit testing and user seal checks are performed.[12]

  • Hand Protection: Double-gloving is critical. The outer glove is considered contaminated and is removed immediately after handling the compound. The inner glove protects against tears in the outer glove and allows the operator to handle clean items (e.g., fume hood sash, lab notebook) without cross-contamination.

  • Body Protection: A standard cotton lab coat is insufficient as it can absorb powders and liquids. A disposable, solid-front gown made of a material like polyethylene-coated polypropylene provides a superior barrier.[12]

Procedural Discipline: Donning and Doffing PPE

Incorrectly removing PPE can lead to exposure and is a critical failure point in safety protocols. The doffing (removal) sequence is designed to move from most contaminated to least contaminated.

Donning (Putting On) Sequence:
  • Put on inner gloves.

  • Put on disposable gown and shoe covers.

  • Put on respirator (perform user seal check).

  • Put on eye/face protection.

  • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Removing) Sequence:

This is the most critical procedure to prevent contamination. It should be performed slowly and deliberately in a designated area.

  • Decontaminate Outer Gloves: Wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if feasible.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste bin.

  • Remove Gown & Shoe Covers: Untie the gown. Peel it away from your body, touching only the inside surfaces. Roll it into a ball, containing the contaminated exterior, and dispose of it. Remove shoe covers.

  • Exit the Immediate Work Area.

  • Remove Eye/Face Protection: Handle by the arms or strap and place in a designated area for cleaning or disposal.

  • Remove Respirator: Remove the respirator without touching the front.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4]

PPE_Doffing_Workflow cluster_1 Critical PPE Doffing Sequence A 1. Clean/Remove Outer Gloves B 2. Remove Gown & Shoe Covers A->B C 3. Exit Immediate Work Area B->C D 4. Remove Eye/Face Protection C->D E 5. Remove Respirator D->E F 6. Remove Inner Gloves E->F G 7. WASH HANDS THOROUGHLY F->G

Caption: The PPE doffing sequence is critical for preventing exposure.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is required to contain the material and protect personnel.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate. Secure the area to prevent entry.

  • Don PPE: Before re-entering, don the full spill cleanup PPE as detailed in the table above.

  • Contain the Spill: For a solid spill, gently cover with a plastic-backed absorbent pad. For a liquid spill, surround the area with an absorbent material (diatomite, universal binders).[4] DO NOT use a dry brush or create dust.

  • Clean the Area: Carefully collect all contaminated materials using scoops or forceps and place them into a sealed, labeled hazardous waste container.

  • Decontaminate Surfaces: Decontaminate the spill area by scrubbing with alcohol or another appropriate solvent, followed by a detergent and water wash.[4][13] All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Follow the critical doffing procedure.

Waste Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation:
  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, weigh boats, and vials.

  • Liquid Waste: Unused solutions or solvent rinses.

  • Sharps: Contaminated needles or razor blades must go into a designated sharps container.

Waste_Disposal_Workflow cluster_2 Potent Compound Waste Stream A Point of Generation (Gloves, Vials, Wipes) B Primary Containment (Sealed, Labeled Bag Inside Fume Hood) A->B Immediate Disposal C Secondary Containment (Designated Hazardous Waste Bin) B->C End of Session

Caption: A clear workflow for disposing of contaminated materials.

All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazard pictograms. Never allow potent compound waste to be mixed with general laboratory trash.

References

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [Link]

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • SAFETY DATA SHEET - Itraconazole. ChemDmart. [Link]

  • Deuterated Drugs: Isotope Distribution and Impurity Profiles. ResearchGate. [Link]

  • Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study. PubMed. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. Canada.ca. [Link]

  • Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Safety data sheet - Itraconazole. Carl ROTH. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Deuterated drugs: where are we now? SciSpace. [Link]

  • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。